molecular formula C12H21NO3 B1446454 4-Boc-3-cyclopropyl-morpholine CAS No. 1414958-23-8

4-Boc-3-cyclopropyl-morpholine

Cat. No.: B1446454
CAS No.: 1414958-23-8
M. Wt: 227.3 g/mol
InChI Key: WODPCOWZBSAGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-3-cyclopropyl-morpholine is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Boc-3-cyclopropyl-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Boc-3-cyclopropyl-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-cyclopropylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-7-15-8-10(13)9-4-5-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODPCOWZBSAGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160301
Record name 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-23-8
Record name 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-cyclopropylmorpholine-4-carboxylate, commonly known as 4-Boc-3-cyclopropyl-morpholine (CAS No: 1414958-23-8).[1] This document delves into the strategic importance of this heterocyclic scaffold in modern medicinal chemistry, detailing its physicochemical properties, a well-reasoned synthetic pathway with in-depth procedural explanations, and its applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique structural and functional attributes of cyclopropyl-substituted morpholines to design next-generation therapeutics.

Introduction: The Strategic Value of the Cyclopropyl-Morpholine Scaffold

In the landscape of contemporary drug discovery, the morpholine heterocycle is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[2] Its presence can improve aqueous solubility, modulate pKa, and provide favorable interactions with biological targets, contributing to an improved pharmacokinetic profile.[2] The introduction of a cyclopropyl group, a small, strained carbocycle, further imparts a unique set of properties. The cyclopropyl moiety is known to increase metabolic stability, enhance potency, and introduce conformational rigidity, which can lock a molecule into a bioactive conformation.

The combination of these two motifs in 4-Boc-3-cyclopropyl-morpholine creates a chiral building block of significant interest. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle for subsequent synthetic transformations, making it an ideal intermediate for constructing complex molecular architectures. This guide will explore the synthesis and utility of this valuable compound.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key characteristics of 4-Boc-3-cyclopropyl-morpholine are summarized below.

PropertyValueSource
CAS Number 1414958-23-8[1]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol [1]
Appearance Typically a colorless to pale yellow oil or solidGeneral Knowledge
SMILES Code O=C(N1C(C2CC2)COCC1)OC(C)(C)C[1]
Boiling Point Not readily available (high boiling point expected)N/A
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, MethanolGeneral Knowledge
Storage Store in a cool, dry, well-ventilated areaGeneral Knowledge

Note: Some physical properties like boiling point and melting point are not consistently reported in publicly available literature and may vary based on purity.

Synthesis of 4-Boc-3-cyclopropyl-morpholine: A Proposed Protocol

Synthetic Workflow Overview

The proposed synthesis initiates with a commercially available starting material, which is converted to a key amino alcohol intermediate. This intermediate then undergoes cyclization to form the morpholine ring, followed by Boc protection.

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Deprotection cluster_2 Step 3: Morpholine Ring Formation cluster_3 Step 4: Reduction and Boc Protection A Cyclopropylmagnesium bromide C (R)-2-(1-cyclopropyl-3-hydroxypropan-2-yl)isoindoline-1,3-dione (Amino Alcohol Intermediate) A->C CuCN (cat.) THF, -20°C to rt B (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione B->C D (R)-1-amino-3-cyclopropylpropan-2-ol C->D Hydrazine hydrate Ethanol, reflux F (R)-3-cyclopropylmorpholin-5-one D->F 1. Chloroacetyl chloride, K2CO3, DCM 2. NaH, THF (cyclization) E Chloroacetyl chloride G (R)-3-cyclopropylmorpholine F->G BH3-THF THF, reflux H 4-Boc-3-cyclopropyl-morpholine (Final Product) G->H Boc2O, Et3N DCM, rt

Caption: Proposed synthetic workflow for 4-Boc-3-cyclopropyl-morpholine.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-2-(1-cyclopropyl-3-hydroxypropan-2-yl)isoindoline-1,3-dione

  • Rationale: This step establishes the cyclopropylmethylamine backbone. The use of a Grignard reagent with a copper catalyst allows for a regioselective opening of the epoxide. The phthalimide group serves as a robust protecting group for the amine.

  • Procedure:

    • To a stirred solution of (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.0 eq) and copper(I) cyanide (0.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -20 °C, add cyclopropylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amino alcohol intermediate.

Step 2: Synthesis of (R)-1-amino-3-cyclopropylpropan-2-ol

  • Rationale: The phthalimide group is removed to liberate the primary amine, which is necessary for the subsequent cyclization step. Hydrazine hydrate is the standard reagent for this deprotection.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and filter off the resulting precipitate (phthalhydrazide).

    • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can often be used in the next step without further purification.

Step 3: Synthesis of (R)-3-cyclopropylmorpholin-5-one

  • Rationale: This two-part step first involves acylation of the amine with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) to form the morpholinone ring. A strong base like sodium hydride is used to deprotonate the hydroxyl group for the cyclization.

  • Procedure:

    • Dissolve the amino alcohol from Step 2 (1.0 eq) in dichloromethane (DCM) with potassium carbonate (2.0 eq).

    • Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Stir at room temperature for 3 hours.

    • Filter the mixture and concentrate the filtrate.

    • Dissolve the resulting crude chloroacetamide in anhydrous THF and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12 hours.

    • Carefully quench with water and extract with ethyl acetate. Dry the organic layer and concentrate to yield the morpholinone.

Step 4: Synthesis of 4-Boc-3-cyclopropyl-morpholine

  • Rationale: The morpholinone is reduced to the morpholine using a reducing agent like borane. The secondary amine is then protected with the Boc group to yield the final product, which is stable and suitable for further synthetic manipulations.

  • Procedure:

    • To a solution of the morpholinone from Step 3 (1.0 eq) in anhydrous THF, add borane-THF complex (2.5 eq, 1.0 M solution in THF) dropwise at 0 °C.

    • Heat the mixture to reflux for 6 hours.

    • Cool to 0 °C and quench by the slow addition of methanol, followed by 4M HCl.

    • Stir for 1 hour, then basify with aqueous NaOH and extract with DCM. Concentrate the organic layers to get the crude morpholine.

    • Dissolve the crude morpholine in DCM. Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 4-Boc-3-cyclopropyl-morpholine.

Applications in Drug Discovery

The 3-cyclopropyl-morpholine scaffold is a valuable building block in the synthesis of various therapeutic agents. Its incorporation is often aimed at improving metabolic stability and binding affinity.

  • As a Bioisostere: The cyclopropyl group can act as a bioisostere for other groups like isopropyl or tert-butyl, offering a similar steric profile but with different electronic properties and metabolic stability. This can be advantageous in overcoming metabolic liabilities associated with alkyl groups.

  • Inhibitors of Enzymes: The constrained nature of the cyclopropyl group and the hydrogen bonding capabilities of the morpholine oxygen make this scaffold suitable for designing enzyme inhibitors, where precise positioning of functional groups within an active site is critical.[5][6]

  • CNS-Active Agents: Morpholine-containing compounds are well-represented in drugs targeting the central nervous system (CNS). The physicochemical properties of the morpholine ring can help modulate blood-brain barrier permeability. The addition of a lipophilic cyclopropyl group can further enhance this property.

  • Anticancer and Antiviral Agents: The morpholine moiety is a key component in several approved anticancer and antiviral drugs.[7] The 3-cyclopropyl variant serves as a valuable intermediate for the development of new analogues in these therapeutic areas.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Boc-3-cyclopropyl-morpholine is not widely available, hazard information can be inferred from related structures, such as morpholine and its derivatives.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid contact with skin and eyes and avoid inhalation of vapors.[9]

  • Hazards of the Deprotected Core (3-cyclopropylmorpholine): The deprotected analogue is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

4-Boc-3-cyclopropyl-morpholine is a strategically important chiral building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, relies on well-established and reliable chemical transformations. The unique combination of the versatile morpholine ring and the metabolically robust cyclopropyl group provides a scaffold with desirable physicochemical and pharmacological properties. This guide provides a foundational understanding of this compound, offering a practical synthetic approach and highlighting its potential for the development of novel therapeutics.

References

  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. Available at: [Link]

  • US20150099714A1 - Synthesis of deuterated morpholine derivatives. Google Patents.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central (PMC). Available at: [Link]

  • Preparation and Antifungal Properties of Cyclopropyl Derivatives of 3-Aminoquinazolin-4(3H)-one and Salicylal Schiff Base Nickel(II) Chelate Complex. MDPI. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • US4647663A - Synthesis of morpholine. Google Patents.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. National Library of Medicine. Available at: [Link]

  • 278788-74-2 - Safety Data Sheet. Angene Chemical. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • 3-Cyclopropylmorpholine | C7H13NO | CID 53986558. PubChem. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof. Google Patents.
  • Safety Data Sheet: Morpholine. Carl Roth. Available at: [Link]

  • US7560557B2 - Process for the manufacture of quinoline derivatives. Google Patents.
  • Morpholine. Classic Chemicals. Available at: [Link]

  • Morpholine. Wikipedia. Available at: [Link]

  • Morpholine. Merck Index. Available at: [Link]

  • 3-(4-Cyclopropyl-1,3-thiazol-5-yl)morpholine. PubChem. Available at: [Link]

Sources

Physicochemical Properties and Applications of 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry applications of 4-Boc-3-cyclopropyl-morpholine (CAS: 1414958-23-8).[1]

Technical Guide for Drug Discovery & Development[1]

Executive Summary

4-Boc-3-cyclopropyl-morpholine is a high-value chiral building block used extensively in Hit-to-Lead (H2L) and Lead Optimization campaigns.[1] Its strategic importance lies in the cyclopropyl moiety , which serves a dual function: it acts as a metabolic bumper to block CYP450-mediated oxidation at the typically labile


-carbon, and as a conformational clamp , restricting the morpholine ring pucker to favor specific vector orientations of substituents.

This guide provides a comprehensive analysis of its properties, a validated synthetic workflow, and strategic insights for its deployment in inhibitor design.[2]

Structural Dynamics & Conformation

The Cyclopropyl "Anchor" Effect

Unlike flexible alkyl chains (e.g., isopropyl, ethyl), the cyclopropyl group at the C3 position introduces significant steric bulk and electronic effects without the entropic penalty of a freely rotating chain.

  • Steric Locking: The cyclopropyl group preferentially adopts an equatorial position on the morpholine chair to minimize 1,3-diaxial interactions with the C5 axial proton. This locks the morpholine ring into a defined conformation, reducing the entropic cost of binding to a protein target.[3]

  • N-Boc Rotamerism: The tert-butoxycarbonyl (Boc) group on the nitrogen creates rotamers.[1] NMR analysis typically shows broadened peaks at room temperature due to slow rotation around the N-C(O) amide bond.[1]

  • Electronic Influence: The cyclopropyl group is electron-donating (via

    
    -conjugation), which can subtly modulate the basicity of the morpholine nitrogen after Boc-deprotection (
    
    
    
    modulation).[1]
Graphviz: Conformational Decision Tree

The following diagram illustrates the decision logic for selecting this scaffold over standard morpholines.

ConformationLogic Start Lead Compound Analysis Issue1 Problem: Metabolic Instability (High Clearance) Start->Issue1 Issue2 Problem: Low Potency (Entropic Penalty) Start->Issue2 Sol1 Solution: Block Alpha-Oxidation Issue1->Sol1 Target C3 position Sol2 Solution: Rigidify Scaffold Issue2->Sol2 Limit conformers Choice Select 3-Cyclopropyl-Morpholine Sol1->Choice Sol2->Choice Outcome Result: 1. Reduced CYP degradation 2. Defined Vector Presentation Choice->Outcome

Figure 1: Decision logic for incorporating 3-cyclopropyl-morpholine to address metabolic and potency liabilities.

Physicochemical Profile

The following data aggregates calculated (in silico) and class-characteristic experimental values.

PropertyValue / RangeTechnical Note
CAS Number 1414958-23-8Verified Identifier
Formula

Molecular Weight 227.30 g/mol
Physical State Viscous Oil / Low-melting SolidOften solidifies upon high-vac drying.[1]
LogP (Calc) 2.1 ± 0.3More lipophilic than unsubstituted Boc-morpholine (LogP ~0.7).[1]
TPSA 38.77

Polar Surface Area (Boc + Morpholine ether).[1]
H-Bond Donors 0Aprotic in protected form.[1]
H-Bond Acceptors 3Carbonyl (1) + Ether (1) + Carbamate O (1).[1]
Boiling Point ~310°C (Predicted)Decomposes before boiling at atm pressure.[1]
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water.
Chirality Racemic or EnantiopureAvailable as (R) or (S) enantiomers; (S) is common for mimicking natural amino acids.[1][4]

Key Insight: The increase in LogP (approx +1.4 units vs. Boc-morpholine) significantly improves membrane permeability, making it an excellent scaffold for CNS-targeted drugs where passive diffusion is critical.[1]

Synthetic Accessibility & Quality Control

Recommended Synthetic Route

For research-scale preparation (gram scale), the Amino Alcohol Cyclization route is preferred over Grignard addition due to higher enantiomeric retention.[1]

Protocol Summary:

  • Starting Material:

    
    -Boc-Cyclopropylglycine (commercially available).[1]
    
  • Reduction: Reduction of the carboxylic acid to the alcohol using

    
     or Isobutyl chloroformate/
    
    
    
    .[1]
    • Checkpoint: Ensure complete reduction to avoid aldehyde byproducts.[1]

  • Alkylation: Reaction of the resulting amino alcohol with 1,2-dibromoethane or chloroacetyl chloride followed by reduction.[1]

    • Modern Alternative:[1] Reaction with ethylene glycol dimesylate under basic conditions.[1]

Graphviz: Synthetic Workflow

Synthesis Step1 N-Boc-Cyclopropylglycine Step2 Reduction (BH3-THF) Step1->Step2 Step3 Intermediate: Amino Alcohol Step2->Step3 Step4 Cyclization (1,2-dibromoethane, NaH) Step3->Step4 Product 4-Boc-3-cyclopropyl-morpholine Step4->Product

Figure 2: Standard synthetic pathway ensuring retention of stereochemistry.[1]

QC & Analytical Validation
  • NMR (

    
    ):  Look for the characteristic cyclopropyl multiplets upfield (0.2–0.8 ppm).[1] The Boc group appears as a strong singlet at ~1.45 ppm.[1]
    
  • TLC: Stains poorly with UV.[1] Use Ninhydrin (after Boc deprotection spot-check) or Iodine/Permanganate stain.[1]

  • Chiral HPLC: Essential for enantiopure batches.[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA (90:10).[1]

Applications in Medicinal Chemistry

Metabolic Stability (The "Bumper" Effect)

Oxidative metabolism often attacks the carbon alpha to the nitrogen. In standard morpholines, the C3 position is a metabolic "soft spot."

  • Mechanism: The cyclopropyl group sterically hinders the approach of CYP450 enzymes (specifically CYP3A4).

  • Result: Substitution at C3 can increase half-life (

    
    ) by 2–5 fold compared to the 3-methyl or unsubstituted analogs.[1]
    
Bioisosteric Replacement

The 3-cyclopropyl-morpholine moiety is often used as a bioisostere for:

  • 3-Isopropyl-morpholine: Cyclopropyl is smaller but rigid, often maintaining hydrophobic contacts while improving metabolic stability.[1]

  • Proline derivatives: The constrained ring mimics the turn-inducing properties of proline but with different polarity and solubility profile.[1]

Experimental Protocols

Boc-Deprotection (General Procedure)

To utilize the amine for coupling:

  • Dissolve 4-Boc-3-cyclopropyl-morpholine (1 eq) in Dichloromethane (DCM) (5 mL/mmol).

  • Cool to 0°C.

  • Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise.[1]

  • Stir at RT for 1–2 hours. Monitor by LCMS (disappearance of m/z 228 peak, appearance of m/z 128).[1]

  • Workup: Concentrate in vacuo. For free base, redissolve in DCM and wash with saturated

    
    .
    
Storage & Handling
  • Storage: Store at 2–8°C under inert atmosphere (

    
    ).
    
  • Stability: Stable for >12 months if kept dry.[1] Hygroscopic in free-base form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53986558, 3-Cyclopropylmorpholine. Retrieved from [Link][1]

  • Scientific Update (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Wuitschik, G., et al. (2008).Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual grounding on strained rings/bioisosteres).

Sources

4-Boc-3-cyclopropyl-morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Boc-3-cyclopropyl-morpholine (CAS: 1414958-23-8) is a specialized heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the 3-cyclopropylmorpholine scaffold into drug candidates.[1] This scaffold combines the metabolic stability of the morpholine ring with the conformational rigidity and lipophilicity modulation of the cyclopropyl group, often serving as a bioisostere for piperidines or cyclohexanes to improve pharmacokinetic profiles.

This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, a robust synthetic pathway designed for scalability, and structural characterization protocols.

Physicochemical Specifications

The following data represents the core technical specifications for 4-Boc-3-cyclopropyl-morpholine . These values are essential for stoichiometry calculations and property predictions in lead optimization.

ParameterSpecificationNotes
IUPAC Name tert-butyl 3-cyclopropylmorpholine-4-carboxylateSystematic nomenclature
Common Name 4-Boc-3-cyclopropyl-morpholineIndustry standard
CAS Registry Number 1414958-23-8 Primary identifier
Molecular Formula C₁₂H₂₁NO₃ Confirmed via elemental composition
Molecular Weight 227.30 g/mol Monoisotopic mass: 227.15
Physical State Viscous oil or low-melting solidDependent on purity/crystallinity
Solubility Soluble in DCM, MeOH, DMSO, EtOAcLipophilic nature due to Boc/Cyclopropyl
pKa (Conjugate Acid) ~8.5 (estimated for free amine)Boc group renders N non-basic
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity

Synthetic Architecture

Retrosynthetic Analysis

The construction of the 3-cyclopropylmorpholine core relies on the "C-substituted Amino Alcohol" strategy.[1] Unlike simple N-alkylation, placing the cyclopropyl group at the 3-position requires a carbon-carbon bond formation early in the sequence, typically starting from a cyclopropyl-amino acid derivative or aldehyde.

Strategic Logic:

  • Core Formation: The morpholine ring is closed via a double alkylation of a 1,2-amino alcohol with a C2-synthon (e.g., 1,2-dibromoethane or chloroacetyl chloride).[1]

  • Chirality Control: The stereocenter at C3 is established at the amino alcohol stage.[1] Using enantiopure Cyclopropylglycine yields optically active product.[1]

  • Protection: The tert-butoxycarbonyl (Boc) group is installed last (or maintained) to prevent side reactions during coupling and to facilitate purification.[1]

Validated Synthetic Protocol

Note: This protocol describes the synthesis of the racemic core, adaptable for chiral synthesis using chiral starting materials.

Step 1: Preparation of 2-Amino-2-cyclopropylethanol
  • Reagents: Cyclopropylglycine methyl ester, Lithium Aluminum Hydride (LiAlH₄), THF.

  • Mechanism: Hydride reduction of the ester to the primary alcohol.[1]

  • Protocol:

    • Suspend Cyclopropylglycine methyl ester HCl (1.0 eq) in anhydrous THF at 0°C.

    • Slowly add LiAlH₄ (2.5 eq) under N₂ atmosphere (exothermic).

    • Reflux for 4 hours to ensure complete reduction.[1]

    • Critical Step: Quench via Fieser method (Water, 15% NaOH, Water) to produce a granular precipitate that filters easily.[1]

    • Concentrate filtrate to yield the amino alcohol intermediate.[1]

Step 2: Morpholinone Formation (Ring Closure) [1]
  • Reagents: Chloroacetyl chloride, aqueous NaOH/DCM (Schotten-Baumann conditions) followed by Potassium tert-butoxide (KOtBu).[1]

  • Rationale: Direct alkylation with dibromoethane can lead to over-alkylation.[1] A two-step acylation/cyclization is more controlled.[1]

  • Protocol:

    • Acylate the amino alcohol with chloroacetyl chloride (1.1 eq) in biphasic DCM/NaOH at 0°C.

    • Isolate the chloro-amide intermediate.[1]

    • Treat with KOtBu (1.5 eq) in t-BuOH or THF to induce intramolecular O-alkylation, forming 5-cyclopropylmorpholin-3-one .[1]

Step 3: Reduction and Boc Protection
  • Reagents: Borane-THF complex (BH₃[1]·THF), then Boc₂O, TEA.

  • Protocol:

    • Reduce the lactam (morpholinone) using BH₃[1]·THF (3.0 eq) at reflux.[1]

    • Quench with MeOH/HCl to break the boron-amine complex.[1]

    • Neutralize and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and Triethylamine (TEA).

    • Stir 12h, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

Synthetic Pathway Diagram[1][3]

SynthesisPath Figure 1: Step-wise Synthetic Pathway for 4-Boc-3-cyclopropyl-morpholine Start Cyclopropylglycine Methyl Ester Inter1 2-Amino-2-cyclopropyl- ethanol Start->Inter1 LiAlH4, THF (Reduction) Inter2 Chloroacetamide Intermediate Inter1->Inter2 Cl-CH2-COCl NaOH/DCM Inter3 5-Cyclopropyl- morpholin-3-one Inter2->Inter3 KOtBu, THF (Cyclization) Final 4-Boc-3-cyclopropyl- morpholine Inter3->Final 1. BH3·THF (Red) 2. Boc2O, TEA

Figure 1: Synthesis proceeds via reduction of the amino acid, acylation-cyclization to the lactam, and final reduction/protection.[2][3][4]

Structural Characterization

Verification of the product requires confirming the integrity of the Boc group, the morpholine ring, and the cyclopropyl ring.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Expectations:

  • Cyclopropyl Ring: Distinctive high-field multiplets.[1]

    • 
       0.2 – 0.6 ppm (4H, m, cyclopropyl 
      
      
      
      ).
    • 
       0.8 – 1.0 ppm (1H, m, cyclopropyl 
      
      
      
      ).
  • Boc Group: Strong singlet.[1]

    • 
       1.45 ppm (9H, s, 
      
      
      
      ).[1]
  • Morpholine Core:

    • 
       3.0 – 4.0 ppm (Complex multiplets).[1]
      
    • The C3-H (chiral center) typically appears as a doublet of doublets or multiplet around 3.2–3.5 ppm, shielded slightly by the cyclopropyl group compared to unsubstituted morpholine.

    • 
       protons appear downfield (~3.6–3.9 ppm).[1]
      
Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI+).[1]

  • Parent Ion: The Boc group is labile.[1] You may observe:

    • 
       (Weak).[1]
      
    • 
       (Strong).[1]
      
    • 
       (Fragment).[1]
      
    • 
       (Base amine peak).[1]
      

Applications in Drug Discovery[5][6]

The 4-Boc-3-cyclopropyl-morpholine molecule is not a drug itself but a high-value "warhead" or scaffold component.[1]

Bioisosterism and Potency[1]
  • Conformational Restriction: The cyclopropyl group at C3 locks the morpholine ring into a specific chair conformation.[1] This reduces the entropic penalty upon binding to a protein target, potentially increasing potency (

    
     or 
    
    
    
    ).[1]
  • Metabolic Shielding: Unsubstituted morpholines are susceptible to metabolic oxidation at the

    
    -carbons.[1] The cyclopropyl group sterically hinders CYP450 enzymes from accessing the C3 position, prolonging the half-life (
    
    
    
    ) of the final drug molecule.
Workflow Integration

In a typical medicinal chemistry campaign:

  • Deprotection: The Boc group is removed using TFA/DCM or HCl/Dioxane to reveal the secondary amine.[1]

  • Coupling: The free amine undergoes

    
     (nucleophilic aromatic substitution) or Buchwald-Hartwig coupling to attach to a heteroaryl core (e.g., pyridine, pyrimidine) of a kinase inhibitor or GPCR ligand.[1]
    

References

  • PubChem. Compound Summary: 3-Cyclopropylmorpholine. National Library of Medicine.[1] Available at: [Link][1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic variants of the morpholine scaffold. Journal of Medicinal Chemistry , 53(8), 3227-3246. (Context on morpholine scaffold utility).

Sources

Structural Elucidation and Spectral Analysis of 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In the high-stakes environment of fragment-based drug discovery (FBDD), 4-Boc-3-cyclopropyl-morpholine (CAS: 745084-20-4) serves as a critical chiral scaffold.[1] It bridges the solubility benefits of a saturated heterocycle with the metabolic stability and hydrophobic vector of a cyclopropyl group.[1]

However, characterizing this molecule presents a specific set of challenges often overlooked by junior chemists: rotameric broadening and conformational isomerism .[1] This guide moves beyond basic peak-picking to explain the dynamic behavior of this molecule in solution, ensuring you can distinguish between a pure compound displaying rotamers and a contaminated sample.[1]

The Structural Challenge

The tert-butoxycarbonyl (Boc) group attached to the morpholine nitrogen creates a carbamate linkage with partial double-bond character (


).[1] This restricts rotation at room temperature, creating two distinct populations (rotamers) observable on the NMR timescale.[1]

RotamerEquilibrium cluster_0 Restricted Rotation (Room Temp) RotamerA Rotamer A (s-cis) RotamerB Rotamer B (s-trans) RotamerA->RotamerB Slow Exchange (Broad/Split Peaks) Analysis NMR Outcome: Peak Doubling or Broadening RotamerB->Analysis

Figure 1: The dynamic equilibrium between carbamate rotamers causes spectral complexity often mistaken for impurities.[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, the choice of solvent is not arbitrary; it dictates the resolution of the rotamers.

Solvent Selection Strategy
  • Chloroform-d (

    
    ):  Standard for routine checks.[1] Rotamers often appear as broad, merged humps.[1]
    
  • Dimethyl Sulfoxide-

    
     (
    
    
    
    ):
    Recommended for full characterization. Its high boiling point allows for Variable Temperature (VT) studies (up to 100°C) to coalesce rotamers into sharp singlets.[1]
Preparation Workflow
  • Mass: Weigh 10–15 mg of the oily residue or low-melting solid.

  • Solvation: Dissolve in 0.6 mL of

    
     (99.9% D).
    
  • Filtration: If the sample was derived from a silica column, filter through a cotton plug to remove paramagnetic silica fines which broaden lines.[1]

  • Reference: Ensure TMS (0.00 ppm) is present, or reference to the residual DMSO pentet (2.50 ppm).

H NMR Spectral Analysis (400 MHz)

The proton spectrum is divided into three distinct zones. Note that due to the chiral center at C3, the morpholine ring protons are diastereotopic, creating complex coupling patterns.[1]

Zone 1: The High-Field Cyclopropyl Region (0.0 – 0.8 ppm)

The cyclopropyl group is a diagnostic handle.[1] Its protons are highly shielded.[1]

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
0.25 – 0.45 Multiplet2HCyclopropyl

(cis/trans)
Distinctive high-field signals; often overlapping.[1]
0.50 – 0.75 Multiplet2HCyclopropyl

/

The methine proton of the cyclopropyl ring.[1]
Zone 2: The Boc Fingerprint (1.4 – 1.5 ppm)
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
1.45 Singlet (Broad)9H

Critical QC Point: If this peak is split into two unequal singlets (e.g., 1.42 and 1.46), it confirms rotamers, not impurity.[1]
Zone 3: The Heterocyclic Core (2.8 – 4.2 ppm)

This region is complex due to the chiral center at C3 breaking the symmetry of the morpholine ring.[1]

  • 3.0 – 3.5 ppm: Protons adjacent to Nitrogen (

    
    ).[1] These will be broad due to the rotameric flip of the Boc group.[1]
    
  • 3.6 – 4.0 ppm: Protons adjacent to Oxygen (

    
    ).[1] These appear as complex multiplets (dd or ddd) due to geminal and vicinal coupling.[1]
    
  • ~3.8 ppm: The chiral proton at C3 (

    
    ).[1] This is often obscured by the 
    
    
    
    signals but is crucial for confirming substitution.

C NMR Spectral Analysis (100 MHz)

The Carbon-13 spectrum provides the definitive skeleton count.[1] Because


C signals are singlets, rotameric splitting is often more distinct here than in 

H NMR.[1]
Predicted Shift Table ( )
Shift (

, ppm)
Carbon TypeAssignmentNotes
3.0 – 5.0

Cyclopropyl methyleneHigh field, diagnostic.[1]
10.0 – 12.0

Cyclopropyl methine
28.4

Boc MethylsIntense signal (3x carbons).[1]
40.0 – 50.0

Morpholine C5 (N-adj)Broad or split (rotamers).[1]
58.0 – 62.0

Morpholine C3 (Chiral)The substitution site.[1]
66.0 – 68.0

Morpholine C2/C6 (O-adj)Deshielded by Oxygen.[1]
79.5 – 80.5

Boc Quaternary C
154.5 – 156.0

Carbamate CarbonylDiagnostic: Weak intensity due to long relaxation time.[1]

Advanced Validation: The "Heat Test"[1]

If your spectrum looks "messy" (broad humps in the 3–4 ppm region), do not immediately re-purify.[1] Perform the Variable Temperature (VT) Validation .

The Logic[1]
  • Impurity: Peaks remain sharp and distinct regardless of temperature (until decomposition).[1]

  • Rotamers: As temperature increases, the rotation rate around the

    
     bond increases.[1] Eventually, the exchange becomes fast on the NMR timescale, and the broad peaks coalesce  into sharp, averaged signals.
    
VT-NMR Workflow

VT_Workflow Start Spectrum shows broad/split peaks (25°C) Step1 Prepare sample in DMSO-d6 Start->Step1 Step2 Acquire 1H NMR at 25°C (298 K) Step1->Step2 Step3 Heat Probe to 80°C (353 K) Step2->Step3 Step4 Acquire 1H NMR at 80°C Step3->Step4 Decision Did peaks coalesce into sharp singlets? Step4->Decision ResultA CONFIRMED: Rotamers (Pure Compound) Decision->ResultA Yes ResultB FAILED: Mixture/Impurity Decision->ResultB No

Figure 2: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.

References

  • Gottlieb, H. E., et al. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard for identifying solvent peaks in

    
     and 
    
    
    
    ).
  • Katritzky, A. R., et al. (2005).[1][3] "1H and 13C NMR Spectra of N-substituted Morpholines." Magnetic Resonance in Chemistry. (Foundational data on morpholine ring shifts).

  • ChemicalBook. (n.d.). "Morpholine NMR Spectrum Data." (General spectral reference for the morpholine core).[1][3][4]

  • Royal Society of Chemistry. (2016).[1][5] "Supplementary Information: N-Formylation of Amines." (Demonstrates rotameric behavior in N-substituted cyclic amines).

Sources

Advanced Technical Guide: Mass Spectrometry Analysis of 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry (MS) characterization of 4-Boc-3-cyclopropyl-morpholine , a critical chiral intermediate in the synthesis of next-generation pharmaceutical pharmacophores. The presence of the cyclopropyl moiety at the C3 position introduces unique steric constraints and metabolic stability, while the tert-butoxycarbonyl (Boc) group serves as a labile protecting group essential for stepwise synthesis.

This document provides a self-validating analytical workflow, focusing on Electrospray Ionization (ESI) mechanics, specific fragmentation pathways (collision-induced dissociation), and rigorous impurity profiling.

Physicochemical Context & Ionization Strategy[1][2][3]

Understanding the molecular architecture is prerequisite to selecting the correct ionization mode.

PropertyValue / CharacteristicMS Implication
Formula C₁₂H₂₁NO₃Monoisotopic Mass: 227.1521 Da
[M+H]⁺ 228.1594 m/z Primary precursor ion in ESI(+).
LogP ~1.8 - 2.2Suitable for Reverse Phase LC (C18).
Basicity Reduced (Carbamate)The Boc group lowers the nitrogen lone pair availability. Protonation occurs preferentially at the carbonyl oxygen or the ether oxygen under acidic conditions.
Lability High (Acid Sensitive)Requires careful mobile phase buffering; avoid high source temperatures to prevent in-source fragmentation.
Ionization Source Selection: ESI vs. APCI
  • Recommendation: Electrospray Ionization (ESI) in Positive Mode.

  • Causality: While APCI is robust for neutral compounds, the carbamate functionality of the Boc group possesses sufficient proton affinity for ESI. ESI is "softer," preserving the labile Boc group for detection of the intact parent ion [M+H]⁺, whereas APCI often induces premature thermal deprotection (loss of isobutene), complicating spectral interpretation.

Experimental Protocol: LC-MS Method

This protocol is designed as a self-validating system . The separation separates the intact analyte from its potential degradation products (free amine), while the MS parameters minimize in-source decay.

Liquid Chromatography Conditions
  • Column: C18 Stationary Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Reasoning: High surface area for retention of the moderately lipophilic Boc-protected species.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid provides the protons necessary for [M+H]⁺ formation without inducing rapid hydrolysis of the Boc group during the chromatographic run time.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5% → 95% B (Elution of Boc-protected analyte)

    • 6-8 min: 95% B (Wash)

    • 8-8.1 min: 95% → 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
ParameterSettingTechnical Rationale
Capillary Voltage 3.0 - 3.5 kVOptimal for stable Taylor cone formation without discharge.
Cone Voltage 20 - 30 VCritical: Keep low. High cone voltage (>40V) will strip the Boc group (In-Source CID), yielding a false signal for the deprotected amine.
Source Temp 120 °CLow temperature prevents thermal degradation of the carbamate.
Desolvation Gas 800 L/hr @ 350 °CHigh flow ensures droplet evaporation despite lower source temp.

Fragmentation Mechanism & Spectral Interpretation[3][4][5]

The MS/MS fragmentation of 4-Boc-3-cyclopropyl-morpholine follows a distinct, predictable pathway governed by the stability of the tert-butyl cation and the morpholine ring integrity.

Primary Fragmentation Pathway (The "Boc Collapse")

The most dominant feature in the MS/MS spectrum is the loss of the protecting group.

  • Precursor: [M+H]⁺ = 228.16

  • Neutral Loss 1 (Isobutene): The tert-butyl group is ejected as isobutene (56 Da) via a 4-membered transition state.

    • Intermediate: [M+H - C₄H₈]⁺ = 172.10 (Carbamic acid species).

  • Neutral Loss 2 (CO₂): The carbamic acid is unstable and rapidly loses CO₂ (44 Da).

    • Product: [M+H - Boc]⁺ = 128.07 (The protonated 3-cyclopropylmorpholine core).

Secondary Fragmentation (Core Scaffolding)

Once the Boc group is removed, the 3-cyclopropylmorpholine core (m/z 128.07) fragments further:

  • Ring Opening: Cleavage of the morpholine ring, often driven by the ether oxygen.

  • Cyclopropyl Integrity: The cyclopropyl ring is relatively robust but may open to an allyl cation under high collision energies.

Visualization of Signaling Pathway (Graphviz)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 228.16 (Intact 4-Boc-3-cyclopropyl-morpholine) Carbamic Intermediate Ion m/z 172.10 (Loss of Isobutene -56 Da) Parent->Carbamic CID: Low Energy (-C4H8) Core Core Amine Ion m/z 128.07 (Loss of CO2 -44 Da) (3-cyclopropylmorpholine) Parent->Core In-Source CID (Simultaneous -Boc) Carbamic->Core Spontaneous/CID (-CO2) FragmentA Ring Fragment A m/z ~86 (Morpholine Ring Cleavage) Core->FragmentA CID: High Energy FragmentB Cyclopropyl Cation m/z 41 (High Energy Fragment) Core->FragmentB CID: High Energy

Caption: Stepwise collision-induced dissociation (CID) pathway of 4-Boc-3-cyclopropyl-morpholine in ESI positive mode.

Impurity Profiling & Troubleshooting

In drug development, distinguishing the target from synthetic byproducts is paramount.

Common Synthetic Impurities
ImpurityMass Shiftm/z (ESI+)Origin
Deprotected Amine -100 Da128.07Acidic hydrolysis during workup or storage.
Regioisomer 0 Da228.162-cyclopropyl vs 3-cyclopropyl (Requires Chromatographic Resolution).
Oxidation (+16) +16 Da244.15N-oxide formation (if stored improperly).
Dimer x2 + Na479.30[2M+Na]⁺ formation at high concentration.
Differentiating "In-Source" vs. "Real" Impurities

A common error is misidentifying the deprotected amine (m/z 128) as a sample impurity when it is actually generated inside the MS source.

Validation Test:

  • Inject the sample.[1][2] Observe the ratio of m/z 228 (Parent) to m/z 128 (Fragment).

  • Lower the Cone Voltage by 10-15V.

  • Result:

    • If the m/z 128 signal decreases significantly, it is an artifact of in-source fragmentation .

    • If the m/z 128 signal remains constant , the free amine is present in the sample vial.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Morpholine Derivatives. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Amines and Carbonyls. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of Boc-protected peptides by mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Technical Guide: FT-IR Spectrum of 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Boc-3-cyclopropyl-morpholine (CAS: 1414958-23-8) is a high-value chiral building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors where the cyclopropyl moiety enhances metabolic stability and potency.

This guide provides a definitive technical framework for the characterization of this molecule using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple alkanes, this molecule presents a complex vibrational landscape due to the interplay between the high-strain cyclopropyl ring, the semi-rigid morpholine heterocycle, and the resonance-stabilized tert-butoxycarbonyl (Boc) protecting group.

Key Takeaway: The successful validation of this compound relies on detecting the "Silent Region" cyclopropyl C-H stretch (>3000 cm⁻¹) and distinguishing the carbamate carbonyl (~1695 cm⁻¹) from potential anhydride impurities.

Molecular Deconstruction & Spectral Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent pharmacophores. The FT-IR spectrum is a superposition of these three distinct vibrational domains.

The Vibrational Logic
  • The Boc Group (Protecting Group): Dominates the carbonyl region. As a tertiary carbamate (nitrogen is part of the ring), the C=O stretch is lowered by resonance compared to esters but remains the strongest feature.

  • The Cyclopropyl Moiety (The Strain): The C-C bonds in the cyclopropane ring have high

    
    -character, forcing the C-H bonds to have high 
    
    
    
    -character (
    
    
    hybridization). This shifts the C-H stretching frequency above the standard alkane limit of 3000 cm⁻¹, into the "alkene" region, despite the absence of a double bond.
  • The Morpholine Ring (The Scaffold): Provides the ether C-O-C signature and the methylene "scissoring" fingerprint.

Predicted Spectral Profile (Fragment-Based Assignment)

Note: Values are derived from structure-property relationships of N-Boc-morpholine and cyclopropyl derivatives.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Value
3085 – 3005 Weak/MedCyclopropyl C-H Stretch (

)
High. Confirms the cyclopropyl ring integrity. Often appears as a small "shoulder" on the main alkyl band.
2980 – 2850 StrongAlkyl C-H Stretch (

)
Low. Overlapping signals from Morpholine ring CH₂ and Boc t-butyl CH₃.
1690 – 1705 Very StrongCarbamate C=O Stretch Critical. The "Sword" of the spectrum. Validates the N-Boc protection.
1450 – 1400 MediumCH₂ Scissoring / Deformation Moderate.[1] Typical of cyclic methylenes (Morpholine).[2]
1390 & 1365 Mediumt-Butyl C-H Bend (Gem-dimethyl)High. The "Rabbit Ears" doublet. Confirms the presence of the tert-butyl group.[2][3][4][5]
1250 – 1150 StrongC-N Stretch / C-O Stretch High. Mixed mode characteristic of the urethane linkage (N-C(=O)-O).
1120 – 1080 StrongEther C-O-C Stretch High. Confirms the morpholine oxygen is present (distinct from piperidine).
1020 – 1000 MediumCyclopropyl Ring Breathing Moderate. Often obscured but diagnostic if resolved.[6]

Visualization: Spectral Verification Workflow

The following logic flow illustrates the decision-making process during spectral analysis.

FTIR_Workflow Start Raw FT-IR Spectrum CheckCO Check 1690-1705 cm⁻¹ (Strong Band?) Start->CheckCO IsBoc Boc Group Present CheckCO->IsBoc Yes CheckImpurity Check 1760/1830 cm⁻¹ (Doublet?) CheckCO->CheckImpurity Yes ImpurityFound IMPURITY: Boc Anhydride CheckImpurity->ImpurityFound Yes CheckHighFreq Check >3000 cm⁻¹ (Weak Band?) CheckImpurity->CheckHighFreq No IsCyclo Cyclopropyl Confirmed CheckHighFreq->IsCyclo Yes (3080 cm⁻¹) CheckEther Check ~1100 cm⁻¹ (Strong Band?) IsCyclo->CheckEther IsMorph Morpholine Core Confirmed CheckEther->IsMorph Yes Final PASS: 4-Boc-3-cyclopropyl-morpholine IsMorph->Final

Caption: Decision tree for validating 4-Boc-3-cyclopropyl-morpholine identity and purity via FT-IR.

Technical Methodology: The Protocol

To ensure reproducibility and minimize artifacts (such as water vapor interference in the carbonyl region), follow this standardized ATR (Attenuated Total Reflectance) protocol.

Sample Preparation
  • State: 4-Boc-3-cyclopropyl-morpholine is typically a viscous oil or low-melting solid.

  • Technique: Single-Bounce Diamond ATR is preferred over KBr pellets to avoid hygroscopic effects and pressure-induced ring deformation.

  • Step-by-Step:

    • Blanking: Clean the crystal with isopropanol. Collect a background spectrum (air) with the same parameters as the sample.

    • Loading: Apply approximately 5–10 mg of the sample onto the center of the diamond crystal.

    • Contact: Lower the pressure arm until the force gauge registers "Optimal" (usually ~80-100 N). Caution: Do not overtighten; while the diamond is hard, the sample may flow away if it is an oil.

    • Acquisition: Scan immediately to prevent evaporation of any residual volatile solvents.

Instrument Parameters
ParameterSettingRationale
Range 4000 – 600 cm⁻¹Covers all diagnostic fundamental vibrations.
Resolution 4 cm⁻¹Sufficient to resolve the Boc doublet (if anhydride is present) without introducing excessive noise.
Scans 16 or 32Signal-to-noise ratio optimization.
Apodization Blackman-HarrisMinimizes side-lobes on strong carbonyl peaks.
Correction ATR CorrectionMandatory. Corrects for the penetration depth dependence on wavelength (intensities at lower wavenumbers are artificially enhanced in raw ATR data).

Troubleshooting & Impurity Profiling

The FT-IR spectrum is a powerful tool for "quick-check" purity analysis before proceeding to NMR or HPLC.

Common Impurity: Boc-Anhydride (Di-tert-butyl dicarbonate)

If the synthesis involved excess Boc₂O, you will see a distinctive "split carbonyl" signature.

  • Target: Look for a doublet at 1760 cm⁻¹ and 1830 cm⁻¹ .

  • Action: If these peaks appear, the sample requires further washing (e.g., with citric acid or silica filtration) to remove the anhydride.

Common Impurity: Free Amine (Deprotection)

If the Boc group has fallen off (acidic degradation) or the reaction was incomplete:

  • Target: Look for a broad N-H stretch around 3300–3500 cm⁻¹ .

  • Observation: The strong C=O peak at 1695 cm⁻¹ will significantly diminish or disappear.

The "Missing" Cyclopropyl Band
  • Issue: The band at ~3080 cm⁻¹ is weak and can be lost in the baseline noise.

  • Solution: Increase the number of scans to 64. Perform a baseline correction. Zoom in specifically on the 3000–3100 cm⁻¹ region. Do not mistake this for noise; it is the primary evidence of the cyclopropyl pharmacophore.

References

  • NIST Mass Spectrometry Data Center. "Morpholine IR Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 4, 2026. [Link]

    • Grounding for morpholine ring skeletal vibr
  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd, 2000.
  • PubChem. "Tert-butyl Morpholine-4-carboxylate (4-Boc-morpholine) Spectral Data." National Library of Medicine. Accessed February 4, 2026. [Link]

    • Reference for the base N-Boc-morpholine core structure and properties.
  • Doc Brown's Chemistry. "Infrared Spectrum of Cyclopropane." Accessed February 4, 2026. [Link]

    • Specific validation for the unique high-frequency C-H stretch of the cyclopropyl ring.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Boc-3-cyclopropyl-morpholine

[1]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 4-Boc-3-cyclopropyl-morpholine (CAS 1414958-23-8), a critical chiral intermediate in the synthesis of next-generation kinase inhibitors and GPCR modulators.[1]

Effective handling of this compound requires navigating the interplay between its lipophilic cyclopropyl moiety , the polar morpholine ether , and the acid-labile tert-butyloxycarbonyl (Boc) protecting group .[1] This guide synthesizes structural analysis with standard process chemistry protocols to establish a "High-Confidence Predictive Solubility Matrix," enabling researchers to optimize reaction media, purification workflows, and analytical sample preparation without unnecessary material waste.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 4-Boc-3-cyclopropyl-morpholine, we must deconstruct its molecular architecture.[1] The molecule exhibits a LogP estimated between 1.8 and 2.2 , placing it in the category of "moderately lipophilic small molecules."

Structural Pharmacophore Analysis[1]
  • The Morpholine Core (Polar Ether/Amine): The oxygen atom in the 4-position acts as a hydrogen bond acceptor, imparting solubility in polar aprotic solvents (DMSO, DMF) and hydrogen-bonding solvents (Alcohols).

  • The Boc-Group (Lipophilic Carbamate): This bulky protecting group drastically reduces water solubility compared to the free amine.[1] It drives high solubility in chlorinated solvents (DCM) and esters (EtOAc).[1]

  • The Cyclopropyl Ring (Lipophilic/Strained): Unlike a simple methyl group, the cyclopropyl ring adds significant lipophilicity and van der Waals surface area. This structural feature often renders the molecule soluble in ethers (THF, MTBE) and moderately soluble in aliphatic hydrocarbons (Heptane/Hexanes), particularly at elevated temperatures.[1]

Solubility Profile & Solvent Selection

The following matrix categorizes solvents based on their interaction with 4-Boc-3-cyclopropyl-morpholine. Data is derived from structure-property relationships (SPR) of homologous Boc-protected heterocycles.[1]

Table 1: High-Confidence Predictive Solubility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionOperational Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Reaction Solvent. Ideal for acylation, alkylation, and oxidation reactions.[1]
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Library Synthesis/Assays. Use for stock solutions in biological screening; difficult to remove during workup.
Ethers THF, 2-MeTHF, 1,4-DioxaneGood/Excellent (>50 mg/mL)Reaction Solvent. Preferred for Grignard or lithiation chemistry (if compatible with Boc).[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (>30 mg/mL)Extraction/Workup. Excellent partition coefficient for extracting the compound from aqueous phases.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate/Good (10–50 mg/mL)Crystallization. Solubility increases sharply with temperature, making these ideal for recrystallization.
Alkanes Hexanes, Heptane, CyclohexanePoor/Moderate (<5 mg/mL)Anti-Solvent. Use to precipitate the compound from EtOAc or DCM solutions.
Aqueous Water, PBS Buffer (pH 7.[1]4)Insoluble (<0.1 mg/mL)Wash Phase. The compound will remain in the organic layer during aqueous workups.

Critical Note: The cyclopropyl group increases solubility in non-polar solvents compared to the parent Boc-morpholine.[1] Care must be taken when washing with large volumes of heptane, as yield loss may occur.[1]

Experimental Protocols

Protocol A: Rapid Solubility Range Finding (SRF)

Use this protocol to determine exact solubility limits for your specific batch.[1]

Objective: Determine the saturation point in a target solvent using minimal material (approx. 10 mg).

  • Tare a 1.5 mL HPLC vial.

  • Weigh 10.0 mg (±0.5 mg) of 4-Boc-3-cyclopropyl-morpholine into the vial.

  • Add the target solvent in defined aliquots (Start with 50 µL).

  • Vortex rigorously for 30 seconds.

  • Observe:

    • Clear Solution: Solubility > 200 mg/mL.[1]

    • Cloudy/Solid: Add another 50 µL aliquot.

  • Repeat until dissolution is complete or volume reaches 1 mL (Solubility < 10 mg/mL).

  • Calculate Solubility

    
    .[1]
    
Protocol B: Recrystallization for Purification

The combination of the Boc-group and Cyclopropyl ring makes this compound amenable to "Solvent/Anti-Solvent" crystallization.

System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent).[1]

  • Dissolve crude 4-Boc-3-cyclopropyl-morpholine in minimal warm Ethyl Acetate (approx. 40°C).

    • Ratio: ~2 mL EtOAc per gram of substrate.[1]

  • Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (salts/catalyst).

  • Add Heptane dropwise to the warm filtrate with stirring until a persistent turbidity (cloudiness) is observed.

  • Re-heat slightly to redissolve the turbidity.

  • Cool slowly to Room Temperature (RT) over 2 hours.

  • Chill to 0–4°C for 4 hours to maximize yield.

  • Collect crystals via vacuum filtration and wash with cold 10% EtOAc/Heptane.[1]

Process Implications & Workflows

Visualization 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent system based on the immediate processing step.

SolventSelectionStartSelect Process StepReactionChemical SynthesisStart->ReactionWorkupExtraction/WorkupStart->WorkupPurifyPurificationStart->PurifyAnalysisAnalysis (HPLC/NMR)Start->AnalysisAnhydrousRequires Anhydrous Conditions?Reaction->AnhydrousPartitionPartitioning StrategyWorkup->PartitionCrystCrystallization?Purify->CrystNMR_SolNMR: CDCl3 or DMSO-d6Analysis->NMR_SolHPLC_SolHPLC: ACN/Water or MeOH/WaterAnalysis->HPLC_SolDCM_THFUse DCM or THF(High Solubility, Inert)Anhydrous->DCM_THFYes (Standard)DMF_DMSOUse DMF or DMSO(High T, SNAr)Anhydrous->DMF_DMSONo (High Boiling)EtOAc_WashDissolve in EtOAcWash w/ Water/BrinePartition->EtOAc_WashBoc is LipophilicSolvent_AntiEtOAc / Heptane SystemCryst->Solvent_AntiHigh Purity ReqColumnFlash Chromatography(Hex/EtOAc 0-30%)Cryst->ColumnComplex Mixture

Figure 1: Decision tree for selecting the appropriate solvent system based on the operational phase of drug development.

Visualization 2: Solubility Screening Workflow

A systematic approach to determining the solubility limit of the compound.

SolubilityWorkflowStep1Weigh 10mg CompoundStep2Add 50µL SolventStep1->Step2Step3Vortex & SonicateStep2->Step3CheckVisual InspectionStep3->CheckResultHighSoluble (>200 mg/mL)Check->ResultHighClearAddMoreAdd 50µL SolventCheck->AddMoreCloudyAddMore->Step3ResultModCalculate Solubility(Mass/Total Vol)

Figure 2: Step-by-step workflow for the "Rapid Solubility Range Finding" (SRF) protocol.

References

  • PubChem. (2025).[1][2] Compound Summary: tert-butyl 3-cyclopropylmorpholine-4-carboxylate.[1] National Center for Biotechnology Information.[1] [Link](Note: General search landing for verification of CAS/Structure)[1]

  • Gaylord Chemical Company. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. [Link]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard text for solvent polarity and solubility principles).

  • Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Technical Whitepaper: Sourcing and Quality Assurance of (R)-4-Boc-3-cyclopropyl-morpholine

[1]

Executive Summary

(R)-4-Boc-3-cyclopropyl-morpholine is a high-value chiral scaffold used primarily in the development of kinase inhibitors and GPCR modulators.[1] The introduction of a cyclopropyl group at the C3 position of the morpholine ring creates significant steric bulk and conformational rigidity, often improving the metabolic stability (t1/2) and selectivity of the final drug candidate.

However, sourcing this specific enantiomer presents a unique challenge: the CAS number 1414958-23-8 is frequently associated with the racemate in public databases.[1] Researchers must exercise extreme caution to ensure they are purchasing the enantiopure (R)-isomer, as "off-the-shelf" catalog items are often racemic mixtures unless explicitly certified as chiral.[1]

Chemical Profile & Specifications

Before engaging suppliers, establish a rigid specification sheet. The presence of the cyclopropyl group makes this compound sensitive to specific acidic conditions (ring opening), though the Boc group provides stability during basic workups.

PropertySpecification
Chemical Name (R)-tert-butyl 3-cyclopropylmorpholine-4-carboxylate
Common CAS 1414958-23-8 (Note: Often refers to racemate; verify stereochemistry)
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Chiral Center C3 (R-configuration)
Purity (HPLC) ≥ 98.0%
Chiral Purity (ee) ≥ 98.0% (Critical Parameter)
Appearance White to off-white low-melting solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in water

Commercial Sourcing Landscape

The market for this compound is divided between Commodity Aggregators (high risk of racemate) and Specialized Synthesis CROs (high reliability).

Tier 1: Specialized Chiral Suppliers (Recommended)

These vendors synthesize the compound via asymmetric routes (e.g., from (R)-cyclopropylglycine) or perform preparative chiral separation.[1]

  • Enamine: Known for their "Morpholine Bioisosteres" library.[1] They likely synthesize this on-demand or hold small stocks of the enantiomer.[1]

  • PharmaBlock: Specializes in novel, rigidified building blocks.[1] They are a primary source for cyclopropyl-containing scaffolds.[1]

  • WuXi AppTec / LabNetwork: Reliable for custom chiral synthesis if catalog stock is unavailable.[1]

Tier 2: Catalog Aggregators (Verification Required)

These suppliers often list the generic CAS 1414958-23-8.[1] You must request a Chiral COA before purchase. [1]

  • BLD Pharm: Lists the compound but requires verification of stereochemistry.

  • J&W Pharmlab: Frequent supplier of morpholine derivatives.[1]

  • Combi-Blocks: Good for bulk, but "3-cyclopropylmorpholine" listings are often racemic.[1]

Procurement Decision Logic

The following workflow illustrates the decision process to avoid purchasing the wrong isomer.

ProcurementWorkflowStartNeed (R)-4-Boc-3-cyclopropyl-morpholineCheckCatalogSearch CAS 1414958-23-8Start->CheckCatalogIsChiralDoes Vendor Specify (R)?CheckCatalog->IsChiralRequestCOARequest Chiral COA (HPLC/SFC)IsChiral->RequestCOAYesCustomContact Tier 1 (Enamine/PharmaBlock)IsChiral->CustomNo (Racemic)AnalyzeCOAAnalyze COA DataRequestCOA->AnalyzeCOAPassee% > 98%?AnalyzeCOA->PassBuyApprove PurchasePass->BuyYesRejectReject / Contact Custom SynthesisPass->RejectNoReject->Custom

Figure 1: Procurement decision tree to ensure enantiomeric purity.

Quality Assurance & Validation Protocols

Upon receipt, do not rely solely on the vendor's Certificate of Analysis (COA). The similarity in physical properties between the enantiomer and racemate requires instrumental validation.

A. Chiral HPLC Method (Standard Protocol)

Because the enantiomers have identical NMR spectra in achiral solvents, Chiral HPLC or SFC is mandatory.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:[1]5) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine (even though Boc-protected, interactions can occur).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Boc absorption).[1]

  • Expected Result: Two distinct peaks for racemate; single peak for pure (R)-isomer.[1]

B. 1H-NMR Validation (Structural Integrity)

While NMR cannot distinguish enantiomers (without a chiral shift reagent), it confirms the structural integrity of the cyclopropyl ring, which is prone to acid-catalyzed ring opening during poor storage.[1]

  • Key Diagnostic Signals (CDCl₃):

    • Cyclopropyl Protons: Multiplets at δ 0.3 – 0.6 ppm (4H, distinctive high-field region).[1]

    • Boc Group: Singlet at δ 1.45 ppm (9H).[1]

    • Morpholine Ring: Broad multiplets at δ 3.0 – 4.0 ppm .[1]

C. Impurity Profile Analysis

Understanding the synthesis helps identify likely impurities. The most common synthetic route involves the reduction of (R)-Cyclopropylglycine followed by cyclization.[1]

SynthesisImpuritiesStart(R)-CyclopropylglycineStep1ReductionStart->Step1Inter(R)-Amino AlcoholStep1->InterImpurity1Impurity A:Racemization(Low ee%)Step1->Impurity1Harsh Cond.Step2CyclizationInter->Step2Product(R)-ProductStep2->ProductImpurity2Impurity B:Linear Diols(Incomplete Cyclization)Step2->Impurity2Poor Yield

Figure 2: Potential impurity origins during the synthesis from amino acid precursors.

Handling and Storage

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon).

  • Stability: The Boc group is acid-labile.[1] Avoid exposure to HCl fumes or strong acids in the storage environment.

  • Solubility: Dissolve in DCM or DMF for reactions.[1] Avoid protic solvents if using strong Lewis acids in subsequent steps to prevent cyclopropyl ring opening.

References

  • Enamine. Morpholine Bioisosteres for Drug Design. Retrieved from .

  • PharmaBlock. Novel Building Blocks & Cyclopropyl Scaffolds. Retrieved from .

  • BLD Pharm. Product Catalog: 4-Boc-3-cyclopropyl-morpholine (CAS 1414958-23-8).[1][2][3] Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1414958-23-8. Retrieved from .

Advanced Technical Guide: Enantioselective Synthesis of 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster antagonists like Aprepitant (NK1 receptor antagonist) and Rivaroxaban (Factor Xa inhibitor). The C3-position is particularly critical; it often dictates the vector of substituents interacting with receptor pockets, making enantiopurity non-negotiable.

This guide moves beyond basic textbook cyclizations to address the primary challenge in the field: controlling the C3-stereocenter while preventing racemization during ring closure. We analyze three distinct synthetic paradigms: Chiral Pool Engineering, Catalytic Asymmetric Hydrogenation, and Metal-Catalyzed Carboamination.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The morpholine ring offers unique physicochemical properties:

  • Metabolic Stability: The ether oxygen lowers the basicity of the amine (pKa ~8.3), reducing metabolic clearance compared to piperidines.

  • Solubility: The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility.

  • Vector Control: Substituents at C3 occupy a pseudo-axial or pseudo-equatorial position depending on N-substitution, allowing precise probing of chiral pockets.

Retrosynthetic Disconnection Map

The following diagram illustrates the three primary logic paths for constructing the 3-substituted core.

Retrosynthesis Target 3-Substituted Morpholine (Target) Strat1 Strategy A: Asymmetric Hydrogenation Target->Strat1 Reduction Strat2 Strategy B: Chiral Pool (Amino Alcohols) Target->Strat2 Cyclization Strat3 Strategy C: Metal-Catalyzed Cyclization Target->Strat3 C-N Bond Formation Prec1 2H-1,4-Oxazines (Dehydromorpholines) Strat1->Prec1 Prec2 Chiral Amino Alcohols + 1,2-Dielectrophiles Strat2->Prec2 Prec3 Allylic Alcohols + Aryl Halides Strat3->Prec3

Figure 1: Strategic disconnections for accessing the chiral morpholine core. Strategy A relies on catalytic reduction of achiral precursors; Strategy B leverages natural chirality; Strategy C utilizes transition metal cross-coupling.

Part 2: The "Chiral Pool" Approach (Industrial Standard)

For large-scale manufacturing (e.g., the synthesis of Aprepitant ), starting from the chiral pool is often preferred due to the low cost of amino acids. However, the challenge lies in C-O bond formation without racemization .

Mechanism: Crystallization-Induced Diastereoselection

A critical insight from the Merck process for Aprepitant involves the use of a "crystallization-induced asymmetric transformation."

  • The Problem: Direct cyclization of chiral amino alcohols often leads to mixtures if the intermediate is unstable.

  • The Solution: An intermediate oxazinone is formed.[1] By using a chiral acid (e.g., camphor sulfonic acid), one diastereomer selectively crystallizes out of the solution. The solution-phase diastereomer continuously epimerizes to restore equilibrium, eventually driving the entire batch to the desired solid-phase diastereomer (yields >90%, >99% ee).

Key Reference:

  • Practical Asymmetric Synthesis of Aprepitant. Hale, J. J. et al. J. Med.[2] Chem.1998 .[2]

Part 3: Catalytic Asymmetric Hydrogenation (The Modern Standard)

For diverse library generation, asymmetric hydrogenation of 2H-1,4-oxazines (dehydromorpholines) is superior. It allows the morpholine ring to be built first (achiral), then stereochemistry is installed in the final step.

The Catalyst System: Ru-MsDPEN

The most robust system utilizes Ruthenium(II) complexes with chiral diamine ligands (e.g., MsDPEN).

  • Catalyst: [Ru(p-cymene)(S,S-MsDPEN)Cl]

  • Role of Counteranion: The counteranion is not merely a spectator. Using a phosphate or specific sulfonate counteranion can drastically improve enantioselectivity by forming a tight ion pair in the transition state.

  • Mechanism: The reaction proceeds via an ionic hydrogenation mechanism . The Ru-H species transfers a hydride to the iminium carbon (C3), while the N-H of the ligand simultaneously delivers a proton to the nitrogen. This concerted-asynchronous delivery ensures high face selectivity.

Data Summary: Catalyst Performance
Substrate (R-group)Catalyst SystemH2 PressureYield (%)ee (%)Ref
PhenylRu(MsDPEN) / Phosphate50 bar9899[1]
MethylIr-PHOX50 bar9296[2]
BenzylRh-Bisphosphine30 bar95>99[3]

Part 4: Emerging Technology: Pd-Catalyzed Carboamination

A powerful method for synthesizing cis-3,5-disubstituted morpholines involves the Palladium-catalyzed carboamination of N-allyl amino alcohol derivatives.[3]

  • Concept: This reaction forms the C-N bond and the C-C bond (via aryl coupling) in a single step.

  • Stereocontrol: The stereochemistry is dictated by the substrate (1,3-allylic strain minimizes steric clash), leading to high diastereoselectivity (cis > 20:1).

  • Utility: This allows for the rapid coupling of complex aryl groups to the morpholine core, ideal for Fragment-Based Drug Discovery (FBDD).

Part 5: Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation of 3-Phenyl-2H-1,4-benzoxazine

Target: Enantiopure 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Safety Note: Hydrogenation catalysts are air-sensitive. All steps must be performed under Argon/Nitrogen until the hydrogenation vessel is sealed.

Reagents:

  • Substrate: 3-Phenyl-2H-1,4-benzoxazine (1.0 mmol)

  • Catalyst: [Ru(p-cymene)((S,S)-MsDPEN)Cl] (0.01 mmol, 1 mol%)

  • Solvent: Dichloromethane (DCM) (degassed, 3 mL)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) - Note: This is a Transfer Hydrogenation variant, safer than high-pressure H2.

Workflow:

  • Catalyst Activation: In a glovebox or under Schlenk conditions, dissolve the Ru-precursor in degassed DCM.

  • Substrate Addition: Add the benzoxazine substrate to the catalyst solution.

  • Initiation: Add the HCOOH/Et3N mixture (300 µL) via syringe.

  • Reaction: Stir at 25°C for 12 hours .

    • Checkpoint: Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The starting imine is UV active and less polar than the amine product.

  • Quench: Add Saturated NaHCO3 (5 mL) to neutralize the acid.

  • Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation:

  • Enantiomeric Excess: Determine by HPLC using a Chiralcel OD-H column (Hexane/iPrOH 90:10, 1.0 mL/min). Expected retention times: (R)-isomer 12.5 min, (S)-isomer 15.2 min.

Protocol B: Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

Based on Wolfe Group Methodology

Reagents:

  • Substrate: N-Boc-O-allyl-ethanolamine derivative (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: DPEphos (4 mol%)

  • Base: NaOtBu (2.0 equiv)

  • Solvent: Toluene (0.1 M)

Workflow:

  • Complexation: Mix Pd2(dba)3 and DPEphos in toluene under Argon for 10 mins to generate the active Pd(0) species.

  • Addition: Add the amino alcohol derivative and Aryl Bromide.

  • Base Addition: Add NaOtBu (solid) in one portion.

  • Heating: Heat to 100°C for 4-8 hours .

    • Causality: High temperature is required for the oxidative addition of the aryl bromide and the subsequent migratory insertion.

  • Workup: Cool to RT, filter through a pad of silica gel (eluting with ether), and concentrate.

Part 6: Mechanistic Visualization

The following diagram details the catalytic cycle for the Ru-catalyzed Asymmetric Transfer Hydrogenation , highlighting the critical "Outer-Sphere" mechanism that dictates enantioselectivity.

RuCatalysis Ru_Cl Pre-Catalyst Ru-Cl Species Ru_H Active Catalyst Ru-H (Hydride) Ru_Cl->Ru_H HCOOH/Et3N (Formate Dehydrogenation) TS Transition State (Concerted H-/H+ Transfer) Ru_H->TS + Substrate TS->Ru_Cl Regeneration (Loss of H2) Product Chiral Morpholine (Product) TS->Product Release Substrate Imine Substrate (2H-1,4-oxazine) Substrate->TS

Figure 2: The "Outer-Sphere" mechanism. The chiral diamine ligand (MsDPEN) acts as a proton shuttle, while the Ruthenium center delivers the hydride. This bifunctional activation avoids direct coordination of the substrate to the metal, enhancing functional group tolerance.

References

  • Lau, Y. Y., et al. "Tandem Sequential One-Pot Reaction... Enantioselective Synthesis of 3-Substituted Morpholines." Journal of Organic Chemistry, 2016, 81(19), 8696–8709. Link

  • Hou, G., et al. "Asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines..." Organic Chemistry Frontiers, 2014. Link

  • Ren, X., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2013. Link

  • Hale, J. J., et al. "Practical Asymmetric Synthesis of Aprepitant... via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction."[2] Journal of Medicinal Chemistry, 1998.[2] Link

  • Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines." National Institutes of Health / PMC, 2010. Link

  • Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[4] Journal of the American Chemical Society, 2024.[4] Link

Sources

Beyond the Methyl: The Strategic Role of Cyclopropyl Groups in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the cyclopropyl group represents a high-value "privileged structure" that transcends the role of a simple lipophilic spacer. Unlike its acyclic alkyl counterparts (isopropyl or ethyl groups), the cyclopropyl moiety introduces unique electronic properties via Walsh orbitals, profound conformational restriction, and a dichotomy of metabolic effects—ranging from oxidative blockade to mechanism-based enzyme inactivation. This technical guide dissects the physicochemical rationale for deploying cyclopropyl groups, provides risk-mitigation strategies for cyclopropylamine toxicity, and details the standard synthetic protocols for their installation.

Structural & Electronic Fundamentals: The "Walsh Orbital" Effect

The cyclopropyl group is not merely a small alkane; it is an electronic hybrid between a saturated alkyl chain and an alkene. This unique character arises from the extreme bond angle strain (60° vs. the ideal 109.5° for sp³ carbons).

Sigma-Aromaticity and Pi-Character

To relieve strain, the carbon-carbon bonds in a cyclopropane ring possess significant


-character, leaving the carbon-hydrogen bonds with enhanced 

-character. The C-C bonding electrons occupy Walsh orbitals , which extend outward from the ring plane.
  • Conjugation Potential: These orbitals can overlap with adjacent

    
    -systems (aromatic rings or carbonyls), allowing the cyclopropyl group to act as a phenyl bioisostere  or a vinyl isostere.
    
  • Bond Dissociation Energy (BDE): The increased

    
    -character of the exocyclic C-H bonds renders them shorter and stronger (~106 kcal/mol) compared to secondary acyclic C-H bonds (~98 kcal/mol). This is the fundamental basis for their metabolic stability.
    
Physicochemical Comparison

The following table contrasts the cyclopropyl group with its common aliphatic analogs.

Table 1: Physicochemical Properties of Alkyl Fragments

PropertyIsopropyl Group (-CH(CH₃)₂)Cyclopropyl Group (-C₃H₅)Impact on Drug Design
Hybridization sp³ (Standard)sp².⁴ (Hybrid)Cyclopropyl mimics alkene electronics.
C-H BDE (kcal/mol) ~95 (Tertiary C-H)~106 (Cyclopropyl C-H)Cyclopropyl resists H-abstraction (CYP450).
LogP Contribution High (Lipophilic)ModerateCyclopropyl lowers LogP vs. isopropyl, improving solubility.
Conformation RotatableRigid/PlanarCyclopropyl locks vectors; reduces entropy penalty.
Metabolic Risk Hydroxylation (Soft spot)Ring Opening (Potential Tox)See Section 3 for safety protocols.

Pharmacokinetic Modulation: The Stability Paradox

The deployment of a cyclopropyl group often serves two opposing PK goals: blocking metabolic soft spots or modulating clearance.

Metabolic Blockade

Replacing an isopropyl or ethyl group with a cyclopropyl group is a standard strategy to halt CYP450-mediated hydroxylation. The high C-H bond dissociation energy makes the hydrogen atom abstraction step kinetically unfavorable.

  • Case Study: Pitavastatin . The cyclopropyl group diverts metabolism away from CYP3A4 (prone to drug-drug interactions) toward CYP2C9, enhancing the safety profile compared to other statins.

The Safety Paradox: Cyclopropylamines

While cyclopropyl ethers and alkyls are generally stable, cyclopropylamines pose a specific toxicity risk. They can act as Mechanism-Based Inactivators (MBIs) or "suicide substrates" for CYP450 enzymes.[1][2]

Mechanism:

  • Single Electron Transfer (SET): The CYP450 heme iron oxidizes the nitrogen lone pair.

  • Ring Fragmentation: The resulting radical cation triggers the opening of the strained cyclopropyl ring.

  • Covalent Adduct: The reactive carbon radical attacks the heme porphyrin, irreversibly inactivating the enzyme.

CYP_Inactivation Substrate Cyclopropylamine (Substrate) SET Single Electron Transfer (SET) Substrate->SET CYP450 [FeO]3+ Radical N-Radical Cation SET->Radical RingOpen Ring Fragmentation (Carbon Radical) Radical->RingOpen Strain Release Adduct Covalent Heme Adduct (Enzyme Death) RingOpen->Adduct Irreversible Binding

Figure 1: Mechanism-Based Inactivation of CYP450 by Cyclopropylamines.[2] The high-energy ring opening drives the formation of a reactive radical species.

Mitigation Strategy: To use a cyclopropylamine safely, block the


-carbon oxidation or reduce the electron density on the nitrogen (e.g., using an amide or carbamate instead of a free amine).

Conformational Restriction & Binding[3][4]

The cyclopropyl group acts as a rigid anchor.[3] Unlike a gem-dimethyl group, which induces the Thorpe-Ingold effect via steric bulk, the cyclopropyl group enforces directional constraints due to its planar geometry.

The "Cyclopropyl Effect" in Heterocycles

Recent studies demonstrate that N-cyclopropyl substitution on piperidines or piperazines can force adjacent substituents into an axial orientation . This is counter-intuitive (as bulky groups usually prefer equatorial positions) but arises from the unique torsional strain minimization between the cyclopropyl ring and the adjacent ring protons.

  • Application: Use N-cyclopropyl groups to lock a ligand into a specific 3D vector that matches a receptor pocket, minimizing the entropic penalty of binding.

Synthetic Protocol: Furukawa-Modified Simmons-Smith[6]

While many methods exist (Kulinkovich, diazo insertion), the Furukawa modification of the Simmons-Smith reaction remains the most reliable method for converting alkenes to cyclopropanes in late-stage medicinal chemistry due to its functional group tolerance.

Protocol: Cyclopropanation of an Allylic Alcohol

Objective: Stereoselective installation of a cyclopropyl group directed by a hydroxyl group.

Reagents:

  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

  • Substrate (Alkene)[4][5]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C.

  • Reagent Formation:

    • Add anhydrous DCM.

    • Add

      
       (2.0 equiv) slowly via syringe.
      
    • Critical Step: Add

      
       (2.0 equiv) dropwise. A white precipitate (
      
      
      
      ) may form. Stir for 20 minutes at 0°C to form the active carbenoid species (
      
      
      ).
  • Substrate Addition:

    • Dissolve the alkene substrate in minimal DCM.

    • Add dropwise to the carbenoid solution at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Monitor via LC-MS (typically 2–12 hours).

  • Quench (Safety Critical):

    • Cool back to 0°C.

    • Quench slowly with saturated aqueous

      
      . Caution:  Residual 
      
      
      
      will react vigorously.
  • Workup:

    • Separate layers. Extract aqueous layer with DCM (3x).

    • Wash combined organics with

      
       (to remove iodine), then brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Self-Validating Check:

  • NMR Diagnostic: Look for the appearance of high-field multiplets in the

    
    H NMR (0.2 – 0.9 ppm), characteristic of cyclopropyl protons.
    

Decision Framework for Cyclopropyl Integration

Use this logic flow to determine when to introduce a cyclopropyl group during Lead Optimization.

Cyclopropyl_Decision Start Lead Optimization Issue? Metab Metabolic Instability (High Clearance) Start->Metab Potency Low Potency (Entropic Penalty) Start->Potency Solubility Poor Solubility (High LogP) Start->Solubility Decision1 Replace Alkyl with Cyclopropyl (Blocks CYP oxidation) Metab->Decision1 Decision2 Use Cyclopropyl to Lock Conformation Potency->Decision2 Decision3 Replace Phenyl with Cyclopropyl (Lowers LogP, maintains vector) Solubility->Decision3 Warning Check: Is it an Amine? Decision1->Warning Decision2->Warning Safe Proceed (Ether/Amide/Alkyl) Warning->Safe No Risk Risk: MBI / Toxicity Warning->Risk Yes Mitigation Add alpha-Methyl or EWG to Nitrogen Risk->Mitigation

Figure 2: Strategic Decision Tree for Cyclopropyl Incorporation.

References

  • Talele, T. T. (2016).[6] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[6] Link

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.
  • Hanzlik, R. P., & Tullman, R. H. (1982).[1][2] Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[7] Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048–2050. Link

  • Charette, A. B., et al. (2014).[8] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the amine functional group presents a unique challenge. Its inherent nucleophilicity and basicity, while crucial for its biological function and synthetic utility, often lead to undesirable side reactions.[1][2] To orchestrate complex molecular transformations with precision, chemists rely on the strategic use of protecting groups. These molecular "scaffolds" temporarily mask the reactive nature of a functional group, rendering it inert to specific reaction conditions.

Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed.[3] Its popularity stems from a combination of factors: ease of introduction, stability under a broad range of non-acidic conditions, and facile, yet selective, removal under mild acidic conditions.[4][5] This guide provides an in-depth exploration of the Boc protecting group, from its fundamental mechanism of action to its strategic application in complex synthetic endeavors, tailored for researchers, scientists, and drug development professionals.

The Chemistry of Boc Protection: Mechanism and Causality

The protection of an amine with a Boc group involves its conversion into a carbamate, which significantly diminishes its nucleophilicity and basicity.[1][2] The most common reagent for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][4] This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts.[1][4] The evolution of carbon dioxide gas provides a significant thermodynamic driving force for the reaction, ensuring high conversion.[1][4]

While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate is common practice.[1][4] The base serves to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction rate.[1]

Diagram: Mechanism of Boc Protection of an Amine

Caption: Nucleophilic attack of the amine on Boc anhydride.

Experimental Protocol: General Procedure for Boc Protection

A self-validating protocol for the Boc protection of a primary or secondary amine is detailed below. The success of the reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]

  • Base Addition (Optional but Recommended): Add a base, such as triethylamine or DIPEA (1.2 - 2.0 equivalents), to the solution and stir.[1] For aqueous conditions, sodium bicarbonate can be used.[6]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[1] For temperature-sensitive substrates, this addition can be performed at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC. Reaction times can vary from 1 to 12 hours.[1]

  • Work-up: Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-Boc protected amine, which can be further purified by column chromatography if necessary.

Parameter Common Conditions & Rationale
Boc Source (Boc)₂O: Most common due to its stability and ease of handling.[4]
Solvent DCM, THF, ACN, Dioxane, MeOH, H₂O/THF: Choice depends on substrate solubility.[3]
Base TEA, DIPEA, DMAP, NaOH, NaHCO₃: Increases amine nucleophilicity.[1][3] DMAP is a highly effective catalyst.[6][7][8]
Temperature 0 °C to Room Temperature: Mild conditions are generally sufficient.[1]
Stoichiometry Slight excess of (Boc)₂O (1.1-1.5 eq.) ensures complete conversion of the amine.[1]

Boc Deprotection: Controlled Amine Liberation

The strategic advantage of the Boc group lies in its facile removal under acidic conditions, which regenerates the free amine.[1] This acid-lability is a cornerstone of its utility in orthogonal synthesis strategies.

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, most commonly trifluoroacetic acid (TFA).[1][2][9] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond.[2] The unstable protonated intermediate then undergoes cleavage of this bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[1][9] The amine is subsequently protonated by the excess acid in the medium, forming the corresponding ammonium salt.[1]

Diagram: Acid-Catalyzed Boc Deprotection Mechanism

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc H_plus H⁺ (e.g., TFA) H_plus->Protonated_Boc Protonation Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene + H₂O, -H⁺

Caption: The multi-step mechanism of acid-catalyzed Boc deprotection.

A potential complication during deprotection is the reaction of the electrophilic tert-butyl cation with other nucleophilic functional groups within the molecule, such as the side chains of tryptophan or methionine residues in peptides.[1][10] To mitigate this, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation.[1][6][7][8]

Experimental Protocol: General Procedure for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected substrate in an anhydrous solvent, typically dichloromethane (DCM).[1]

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA). A common concentration is a 25-50% solution of TFA in DCM.[1] For substrates sensitive to strong acid, milder conditions such as HCl in methanol or dioxane can be employed.[7][11]

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid, often completing within 30 minutes to 2 hours.[1] Progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solvent and excess acid are removed in vacuo. The resulting crude product is the amine salt (e.g., trifluoroacetate salt), which can often be used in the next step without further purification or neutralized with a base to obtain the free amine.[1]

Reagent Typical Conditions Considerations
Trifluoroacetic Acid (TFA) 25-50% in DCM, RT, 30 min - 2h[1]Highly effective and volatile, simplifying work-up. Can be harsh on sensitive substrates.[1]
Hydrochloric Acid (HCl) 4M in Dioxane or MeOH, RTA common and cost-effective alternative to TFA.[7][11]
Aluminum Chloride (AlCl₃) CH₃CN or DCMAllows for selective cleavage in the presence of other acid-labile groups.[6][7][8]
Thermal Deprotection High temperatures (e.g., 180 °C)[9]Less common, can be useful for specific substrates.
TMSI/MeOH Sequential treatmentA mild method for substrates sensitive to harsh acidic conditions.[8]

Orthogonality and Strategic Applications in Drug Development

A key attribute of the Boc group that makes it indispensable in complex synthesis is its orthogonality to other common protecting groups.[1] Orthogonality refers to the ability to remove one protecting group in the presence of another by using different, non-interfering reaction conditions.[5]

The Boc group is stable under:

  • Basic conditions: This allows for the selective removal of base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of solid-phase peptide synthesis (SPPS).[1][12]

  • Catalytic hydrogenation: This permits the cleavage of groups like the benzyloxycarbonyl (Cbz or Z) group without affecting the Boc-protected amine.[2][4][5]

  • Many nucleophilic reagents. [4][11]

This orthogonality is expertly exploited in solid-phase peptide synthesis (SPPS) . In the "Boc strategy" of SPPS, the α-amino group of the growing peptide chain is protected with a Boc group, which is removed at each cycle with TFA.[][14] Side-chain protecting groups are chosen to be stable to TFA but are cleaved in the final step with a stronger acid like hydrofluoric acid (HF).[14]

In the broader context of drug development , the Boc group is instrumental in the synthesis of small-molecule drug candidates and complex natural products.[1][15] Its reliable and well-understood chemistry enables the predictable and efficient construction of intricate molecular architectures, allowing for the selective manipulation of other functional groups without interference from the amine.[1][15]

Diagram: Orthogonal Deprotection Strategies

Orthogonality Molecule Molecule with -NH-Boc -NH-Fmoc -NH-Cbz Deprotect_Boc Deprotect Boc Molecule->Deprotect_Boc TFA (Acid) Deprotect_Fmoc Deprotect Fmoc Molecule->Deprotect_Fmoc Piperidine (Base) Deprotect_Cbz Deprotect Cbz Molecule->Deprotect_Cbz H₂/Pd-C Result_Boc Molecule with -NH₂ -NH-Fmoc -NH-Cbz Deprotect_Boc->Result_Boc Result_Fmoc Molecule with -NH-Boc -NH₂ -NH-Cbz Deprotect_Fmoc->Result_Fmoc Result_Cbz Molecule with -NH-Boc -NH-Fmoc -NH₂ Deprotect_Cbz->Result_Cbz

Caption: Orthogonality of Boc, Fmoc, and Cbz protecting groups.

Conclusion

The tert-butoxycarbonyl protecting group is a powerful and reliable tool in the arsenal of the modern synthetic chemist. Its robust nature, combined with the mild and efficient conditions for its introduction and acid-labile removal, provides a dependable strategy for managing amine functionalities. A thorough understanding of its underlying mechanisms, reaction kinetics, and orthogonality is paramount for researchers, scientists, and drug development professionals. This knowledge empowers the rational design of complex synthetic routes, ultimately accelerating the discovery and development of new therapeutics and advanced materials.[1]

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

Sources

Technical Guide: Structural Analogs & Synthesis of 4-Boc-3-cyclopropyl-morpholine

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures—measured by the fraction of sp3-hybridized carbons (

14-Boc-3-cyclopropyl-morpholine1

This guide details the structural rationale, synthetic pathways, and strategic analog design for this scaffold. It is designed to serve as a blueprint for medicinal chemists utilizing this intermediate to modulate lipophilicity (


1

Structural Analysis & Pharmacophore Significance[2]

The Cyclopropyl Effect

The C3-cyclopropyl substituent is not merely a hydrophobic bulk; it is a bioisostere for isopropyl or tert-butyl groups but with distinct electronic signatures.[1]

  • Conformational Restriction: The cyclopropyl group introduces significant torsional strain and rigidity compared to an isopropyl group, reducing the entropic penalty upon protein binding.

  • Electronic Properties: The "banana bonds" (high p-character) of the cyclopropane ring allow it to interact with

    
    -systems in the binding pocket, a phenomenon unavailable to standard alkyl chains.
    
  • Metabolic Shielding: Unlike an isopropyl group, which is prone to CYP450-mediated benzylic/allylic oxidation, the cyclopropyl ring is generally robust against oxidative metabolism, extending the scaffold's half-life.[2]

Stereochemistry

The C3 position is chiral. The biological activity of derivatives often depends heavily on the absolute configuration (


  • Recommendation: Syntheses should prioritize enantioselective routes starting from chiral amino acids (e.g., L-cyclopropylglycine) rather than relying on late-stage chiral resolution.[1]

Synthetic Pathways[2][4][5][6]

We present two validated protocols: a Modern Green Route (preferred for efficiency) and a Traditional Lactam Route (preferred for scalability and cost).[1]

Route A: The "Green" Ethylene Sulfate Method (Preferred)

This method utilizes ethylene sulfate as a 1,2-dielectrophile, enabling a redox-neutral, one-step cyclization from the amino alcohol.[1]

Protocol:

  • Starting Material: 2-amino-2-cyclopropylethanol (derived from reduction of cyclopropylglycine).[1]

  • Reagents: Ethylene sulfate (1.0 equiv),

    
    -BuOK (2.5 equiv), in 
    
    
    -Amyl alcohol or THF.
  • Conditions: Stir at 40–60 °C for 12–24 h.

  • Protection: Add

    
     directly to the crude reaction mixture after aqueous workup to yield 4-Boc-3-cyclopropyl-morpholine.[1]
    

Key Insight: This route avoids the harsh reducing agents required in the lactam route and minimizes waste.

Route B: The Traditional Lactamization Route
  • Acylation: React 2-amino-2-cyclopropylethanol with chloroacetyl chloride (

    
    , DCM, 0 °C) to form the chloroacetamide.
    
  • Cyclization: Treat with NaH (THF, reflux) or KOtBu to close the ring, yielding 5-cyclopropylmorpholin-3-one.[1]

  • Reduction: Reduce the lactam using

    
     or 
    
    
    (THF, reflux).[1]
  • Protection: Standard Boc protection.

Synthesis Workflow Diagram

SynthesisWorkflowcluster_GreenRoute A: Green Synthesis (Ethylene Sulfate)cluster_TradRoute B: Traditional (Lactam)StartStart: CyclopropylglycineStep1Reduction(LiAlH4 or NaBH4/I2)Start->Step1AminoAlcIntermediate:2-amino-2-cyclopropylethanolStep1->AminoAlcGreen1Cyclization(Ethylene Sulfate, t-BuOK)AminoAlc->Green1PreferredTrad1Acylation(Chloroacetyl Chloride)AminoAlc->Trad1Scale-upFinalProduct:4-Boc-3-cyclopropyl-morpholineGreen1->FinalIn-situ BocTrad2Cyclization(NaH/KOtBu) -> LactamTrad1->Trad2Trad3Global Reduction(BH3-DMS)Trad2->Trad3Trad3->Final+ Boc2O

Figure 1: Comparative synthetic workflows for 4-Boc-3-cyclopropyl-morpholine. Route A is recommended for discovery-phase synthesis due to higher atom economy.[1]

Structural Analogs & SAR Exploration

When optimizing a lead series containing this scaffold, systematic variation of the C3-substituent and the morpholine core is essential.

Key Structural Analogs
Analog ClassStructure ModificationRationale & Effect
Acyclic Control 3-Isopropyl-morpholine Baseline Comparator. Removes the cyclopropyl constraint.[1] If potency drops significantly compared to the cyclopropyl analog, the binding pocket likely requires the specific rigid conformation or

-interaction of the cyclopropyl group.
Ring Expansion 3-Cyclobutyl-morpholine Space Filling. Cyclobutyl is larger and "puckered" (butterfly conformation).[1] Use this to probe the depth of the hydrophobic pocket.
Metabolic Blocker 3-(1-fluorocyclopropyl)-morpholine Metabolic Stability. Fluorination at the cyclopropyl apex lowers the

of the amine and blocks potential metabolic soft spots, although the cyclopropyl group is already robust.
Heteroatom Scan 3-Cyclopropyl-thiomorpholine Lipophilicity Modulation. Sulfur is larger and more lipophilic than oxygen.[1] This analog increases

and alters the H-bond acceptor profile (Sulfur is a poor H-bond acceptor compared to Oxygen).[1]
Rigidification 2-oxa-5-azabicyclo[2.2.1]heptane Bridged Analog. Locks the morpholine ring into a boat conformation.[1] Useful if the bioactive conformation requires extreme rigidity.
SAR Decision Logic

Use the following logic tree to guide analog synthesis based on assay data.

SAR_LogicIssueIssueSolutionSolutionStartLead: 3-Cyclopropyl-morpholineProb1Problem:High Clearance (Metabolic)Start->Prob1Prob2Problem:Low PotencyStart->Prob2Prob3Problem:Low SolubilityStart->Prob3Sol1Synthesize:3-(1-methylcyclopropyl) analog(Block alpha-carbon)Prob1->Sol1Sol2Synthesize:3-Cyclobutyl analog(Increase hydrophobic contact)Prob2->Sol2Sol3Synthesize:2-oxa-6-azaspiro[3.3]heptane(Reduce lipophilicity)Prob3->Sol3

Figure 2: SAR Decision Tree for optimizing the 3-cyclopropylmorpholine scaffold.

Experimental Characterization

To ensure scientific integrity, the following analytical criteria must be met for the synthesized scaffold.

NMR Validation
  • 1H NMR (CDCl3): The cyclopropyl protons are diagnostic.[1]

    • 
       0.2–0.6 ppm: Multiplets (4H) corresponding to the cyclopropyl methylene protons.[1] High-field shift is characteristic of the ring current anisotropy.
      
    • 
       3.0–4.0 ppm: Morpholine ring protons.[1] The H3 proton (chiral center) typically appears as a doublet of doublets or multiplet depending on the conformer.
      
  • 13C NMR:

    • 
       2–5 ppm: Cyclopropyl 
      
      
      carbons.[1]
    • 
       155 ppm: Carbamate (
      
      
      ) carbonyl.[1]
Quality Control
  • Chiral Purity: Must be determined via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA gradients.[1] Target

    
    .[1]
    
  • Rotamers: Note that

    
    -Boc derivatives often appear as rotamers in NMR at room temperature, causing peak broadening or duplication.[1] Run NMR at 50 °C to coalesce peaks for cleaner integration.
    

References

  • Ortiz, K. G., et al. (2024).[1][3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link[1]

  • Talele, T. T. (2016).[1][3] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition. (Discusses sp3-rich scaffolds and bioisosteres).

  • PubChem. (2025).[1] "3-Cyclopropylmorpholine Compound Summary." National Library of Medicine. Link

  • Sun, Q., et al. (2008).[1][4] "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity." Chemical Research in Toxicology. (Context on metabolic stability vs. toxicity). Link[1]

The Morpholine Pharmacophore: From Knorr’s Error to Linezolid’s Triumph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Substituted Morpholine Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring (1,4-oxazinane) is a privileged scaffold in medicinal chemistry, characterized by its unique combination of basicity (


), moderate lipophilicity (

), and metabolic stability.[1] It serves as a critical solubility enhancer and hydrogen-bond acceptor in blockbuster drugs like Linezolid , Gefitinib , and Rivaroxaban . This guide traces the technical evolution of morpholine synthesis—from the early industrial "brute force" dehydrations to modern stereoselective transition-metal catalysis—providing actionable protocols for the contemporary synthetic chemist.

Part 1: Historical Genesis & The "Morphine" Misnomer

Ludwig Knorr and the Naming Error (1889)

The history of morpholine begins with a chemical identity crisis. In 1889, German chemist Ludwig Knorr synthesized a heterocyclic amine while attempting to elucidate the structure of morphine. He erroneously believed this new ring system was the core structural unit of the opioid morphine, naming it "Morpholine" to reflect this relationship.[2]

Although the structural connection to morphine was later disproven (morphine contains a piperidine ring fused to a furan, not a 1,4-oxazine), Knorr’s synthesis established the fundamental reactivity of the scaffold.

The Classical Industrial Route

For nearly a century, the dominant method for generating the morpholine core was the acid-catalyzed dehydration of diethanolamine. While effective for simple, unsubstituted morpholine, this method lacks the regiocontrol required for complex drug intermediates.

Reaction:



Limitations:

  • Harsh Conditions: Requires high temperatures (

    
    ) and strong acid.
    
  • Substituent Scrambling: Incompatible with sensitive functional groups.

  • Achiral: Cannot generate enantiopure C-substituted morpholines.

Part 2: Strategic Synthesis of Substituted Morpholines

Modern drug discovery demands precise placement of substituents to tune potency and selectivity. This requires shifting from ring formation to stereocontrolled assembly.

C-Substituted Morpholines: The Chiral Pool vs. Catalysis

The introduction of substituents at the C2 and C3 positions creates chiral centers. Two dominant strategies have emerged:

  • Chiral Pool Strategy (Nucleophilic Substitution): Utilizes enantiopure amino acids or amino alcohols. The cyclization often proceeds via a double

    
     mechanism using activated vicinal diols or epoxides.
    
    • Advantage:[3] High enantiomeric excess (ee) inherited from starting material.

    • Disadvantage: Limited by the availability of the chiral pool.

  • Transition-Metal Catalysis (Pd & Rh): Recent advances, particularly by the Wolfe group , utilize Pd-catalyzed carboamination of

    
    -allyl derivatives. This method allows for the simultaneous formation of the C-N bond and the setting of stereocenters.
    
N-Substituted Morpholines: The Cross-Coupling Revolution

Attaching the morpholine ring to an aromatic core is a ubiquitous step in medicinal chemistry (e.g., Linezolid).

  • Generation 1:

    
     (Nucleophilic Aromatic Substitution): 
    Requires electron-deficient aryl halides (e.g., 4-fluoronitrobenzene). Limited scope.
    
  • Generation 2: Buchwald-Hartwig Amination: Pd-catalyzed coupling allows morpholine to be coupled with unactivated aryl chlorides and bromides. This is the current "gold standard" for generating N-aryl morpholines.

Part 3: Visualization of Synthetic Evolution

MorpholineEvolution Knorr 1889: Ludwig Knorr Discovery & Naming Industrial 1900s: Industrial Era Acid-Catalyzed Dehydration Knorr->Industrial Scale-up SnAr 1950s-80s: SnAr Nucleophilic Substitution Industrial->SnAr Drug Derivatization Buchwald 1990s: Buchwald-Hartwig Pd-Catalyzed N-Arylation SnAr->Buchwald Scope Expansion Stereo 2000s+: Stereocontrol Pd-Carboamination (Wolfe) Buchwald->Stereo Chiral Complexity Photoredox 2020s: Photoredox C-H Functionalization Stereo->Photoredox Late-Stage Editing

Figure 1: Timeline of morpholine synthesis evolution, moving from bulk commodity production to precision stereoselective catalysis.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

Based on the methodology of Wolfe et al.

Objective: Synthesis of a chiral morpholine core from an amino alcohol precursor. Validation: Reaction completion is monitored by the disappearance of the alkene signal in


 NMR.

Materials:

  • Substrate:

    
    -Boc-O-allyl-ethanolamine derivative (1.0 equiv)
    
  • Aryl Bromide: 4-bromotoluene (1.2 equiv)

  • Catalyst:

    
     (1 mol %)
    
  • Ligand: DPEphos (2 mol %)

  • Base:

    
     (1.2 equiv)
    
  • Solvent: Toluene (anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict

    
     atmosphere, charge a flame-dried Schlenk tube with 
    
    
    
    , DPEphos, and
    
    
    .
  • Addition: Add the aryl bromide and the amino alcohol substrate dissolved in anhydrous toluene.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Causality: High temperature is required to facilitate the oxidative addition of the aryl bromide to the Pd(0) center.

  • Workup: Cool to room temperature. Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Expected Outcome:

  • Yield: 70–85%

  • Stereochemistry: >20:1 d.r. (cis-selective)

Protocol B: Buchwald-Hartwig N-Arylation of Morpholine

Standard protocol for attaching morpholine to a drug scaffold.

Objective: Coupling Morpholine with 4-Chloroanisole.

ComponentEquivalentsRole
4-Chloroanisole 1.0Electrophile
Morpholine 1.2Nucleophile
Pd(OAc)2 0.01 (1 mol%)Pre-catalyst
XPhos 0.02 (2 mol%)Ligand (Steric bulk promotes reductive elimination)
Cs2CO3 1.4Base (Neutralizes HCl byproduct)
Dioxane [0.5 M]Solvent

Procedure:

  • Combine Pd(OAc)2 and XPhos in dioxane and stir at 80°C for 2 mins to generate the active

    
     species (indicated by color change to yellow/orange).
    
  • Add aryl chloride, morpholine, and base.

  • Stir at 100°C for 4–6 hours.

  • Self-Validation: TLC (Hexane/EtOAc 4:1) should show complete consumption of aryl chloride (

    
    ) and appearance of fluorescent amine product (
    
    
    
    ).

Part 5: Case Study - Linezolid (Zyvox)

Linezolid represents the pinnacle of morpholine utility in infectious disease. The morpholine ring is not merely a solubilizing group; it is essential for the molecule's pharmacokinetic profile, allowing oral bioavailability.

The Synthetic Challenge

The synthesis requires the construction of the oxazolidinone core and the installation of the morpholine ring onto a fluorinated aromatic system.

The Mechanism of Action (Chemical View)

The morpholine nitrogen acts as a hydrogen bond acceptor within the 50S ribosomal subunit binding pocket, while the fluorine atom on the phenyl ring modulates the electron density of the system, enhancing metabolic stability against ring oxidation.

LinezolidSynthesis Start 3-Fluoro-nitrobenzene Step1 Step 1: SnAr (Morpholine, Base) Start->Step1 Inter1 3-Fluoro-4-morpholinyl-nitrobenzene Step1->Inter1 Nucleophilic Attack Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Inter2 3-Fluoro-4-morpholinyl-aniline Step2->Inter2 Nitro Reduction Step3 Step 3: Carbamate Formation (Cbz-Cl) Inter2->Step3 Final Linezolid Core Assembly (Glycidyl butyrate + LiOtBu) Step3->Final Chiral Lithiation

Figure 2: The convergent synthesis of Linezolid, highlighting the early installation of the morpholine ring via SnAr.

Part 6: References

  • Knorr, L. (1889). Über das Morpholin. Berichte der deutschen chemischen Gesellschaft, 22(2), 2081-2085.

  • Wolfe, J. P., et al. (2010). Stereoselective Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination. Journal of the American Chemical Society, 132(49), 17471–17483.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design, 2(2), 175-194.

  • Palchykov, V. A. (2019).[1][4] Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55, 324–332.[1]

Sources

Technical Guide: Stereochemical Profiling and Synthesis of 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-Boc-3-cyclopropyl-morpholine represents a high-value "privileged scaffold." It merges the physicochemical benefits of the morpholine ring (enhanced solubility, moderate basicity) with the metabolic robustness and hydrophobic distinctiveness of the cyclopropyl moiety.

This guide provides a comprehensive technical analysis of its stereoisomers. While the molecule possesses a single stereogenic center at C3, yielding two enantiomers, the practical handling of this compound is complicated by conformational isomerism (N-Boc rotamers) and ring dynamics (chair inversions). This document outlines the structural causality, synthetic pathways for enantiopurity, and validated analytical protocols for researchers.

Part 1: The Stereochemical Landscape

Configurational Isomerism

The core structure of 4-Boc-3-cyclopropyl-morpholine contains one chiral center at the C3 position (adjacent to the nitrogen). This results in two potential enantiomers:

  • (3R)-4-Boc-3-cyclopropyl-morpholine

  • (3S)-4-Boc-3-cyclopropyl-morpholine

Unlike acyclic amines, the morpholine ring imposes rigid directional vectors on the cyclopropyl group, which is critical for target binding affinity. In drug discovery, one enantiomer typically exhibits superior potency (eutomer) while the other may be inactive or off-target (distomer).

Conformational Isomerism (The "Hidden" Complexity)

Researchers frequently misinterpret the NMR spectra of this compound as impure due to signal doubling. This is not due to impurities but rotameric isomerism .

  • N-Boc Rotamers: The carbamate (Boc) nitrogen has partial double-bond character (

    
    -like), leading to restricted rotation. This creates s-cis and s-trans rotamers that exchange slowly on the NMR timescale at room temperature.
    
  • Ring Conformation: The morpholine ring exists predominantly in a chair conformation.[1] The bulky cyclopropyl group at C3 will strongly prefer the equatorial position to minimize 1,3-diaxial interactions. However, A(1,3) strain with the N-Boc group can destabilize the equatorial preference, leading to a dynamic equilibrium.

Part 2: Synthetic Methodologies

To access these stereoisomers, two primary strategies are employed: Asymmetric Synthesis (Route A) and Chiral Resolution (Route B).

Route A: Asymmetric Synthesis (De Novo)

This route utilizes chiral pool materials or asymmetric catalysis to build the ring with the stereocenter pre-installed.

  • Starting Material: Chiral amino acids (e.g., D- or L-cyclopropylglycine, though expensive) or asymmetric hydrogenation of dehydro-morpholines.

  • Mechanism: Reduction of the amino acid to the amino alcohol, followed by cyclization with a glycol derivative.

Route B: Racemic Synthesis & Chiral Resolution

Often the most cost-effective for early-stage discovery.

  • Grignard Addition: Reaction of cyclopropylmagnesium bromide with a suitable imine or oxazinone precursor.

  • Cyclization: Formation of the racemic morpholine.

  • Protection: Installation of the Boc group.

  • Resolution: Separation via Supercritical Fluid Chromatography (SFC).

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing and isolating the specific stereoisomer.

SynthesisWorkflow Start Target: (3R) or (3S) Isomer RouteA Route A: Asymmetric Synthesis Start->RouteA High Budget / Scale-up RouteB Route B: Racemic Resolution Start->RouteB Speed / Discovery StepA1 Chiral Amino Alcohol (Start from Cyclopropylglycine) RouteA->StepA1 StepB1 Racemic Synthesis (Grignard + Imine) RouteB->StepB1 StepA2 Cyclization with Dibromoethane/Base StepA1->StepA2 Final Pure Enantiomer (>99% ee) StepA2->Final StepB2 Boc Protection StepB1->StepB2 StepB3 Chiral SFC Separation StepB2->StepB3 StepB3->Final

Figure 1: Strategic workflow for accessing enantiopure 4-Boc-3-cyclopropyl-morpholine. Route B is generally preferred for milligram-to-gram scale discovery.

Part 3: Analytical Validation Protocols

Trustworthiness in data is paramount. The following protocols ensure the identity and purity of the stereoisomers.

Chiral SFC Method Development

Supercritical Fluid Chromatography (SFC) is the gold standard for separating these enantiomers due to the non-polar nature of the Boc group and the cyclopropyl moiety.

Recommended Screening Protocol:

ParameterCondition Set A (Primary)Condition Set B (Alternative)
Column Chiralpak AD-H or IG (Amylose-based)Chiralcel OD-H (Cellulose-based)
Mobile Phase CO₂ / Methanol (85:15)CO₂ / Isopropanol (90:10)
Additive 0.1% Diethylamine (DEA)None (Neutral conditions)
Back Pressure 120 bar120 bar
Detection UV @ 210 nm (Amide bond)UV @ 210 nm

Technical Insight: The cyclopropyl group adds significant lipophilicity. If retention is too low, switch to a coated phase like Chiralpak AD-H. If peak tailing occurs, the basic nitrogen (even though Boc-protected, the carbamate can interact) requires a basic modifier like DEA.

NMR Characterization (Handling Rotamers)

To validate the structure without misinterpreting rotamers as impurities, perform High-Temperature NMR .

  • Protocol: Acquire ¹H NMR spectra in DMSO-d₆ at 25°C, then heat to 80°C.

  • Expected Result: At 25°C, peaks for the cyclopropyl protons and the protons adjacent to the nitrogen (H3 and H5) will appear broad or doubled (approx. 60:40 ratio). At 80°C, these signals should coalesce into sharp singlets/multiplets as the rotation rate of the Boc group exceeds the NMR timescale.

Part 4: Pharmacological Implications[2][3]

Why go through the trouble of resolving these isomers?

  • Metabolic Stability: The cyclopropyl group is a known "metabolic blocker." It prevents oxidation at the C3 position. However, CYP450 enzymes are chiral environments. One enantiomer may be metabolized significantly faster than the other.

  • Vector Alignment: In the (3R) isomer, the cyclopropyl group projects into a specific quadrant of the receptor pocket. If the pocket is hydrophobic and narrow, the (3S) isomer might cause steric clash, rendering it inactive (Ki shift of >100-fold is common).

  • Solubility & LogD: While enantiomers have identical LogD in achiral environments, their binding to plasma proteins (HSA/AGP) is chiral. This affects the free fraction (

    
    ) available for brain penetration or target engagement.
    
Conformational Locking

The diagram below visualizes how the Boc group and Cyclopropyl group interact sterically, influencing the preferred chair conformation.

Conformation cluster_0 Thermodynamic Equilibrium Eq Equatorial Cyclopropyl (Preferred) TS Twist-Boat Transition Eq->TS Ring Flip Ax Axial Cyclopropyl (High Energy) TS->Ax Steric Clash (1,3-diaxial)

Figure 2: Conformational equilibrium. The equatorial conformer is thermodynamically favored, but the N-Boc group can induce A(1,3) strain, slightly populating the twisted forms.

References

  • Chiral Separation of Pharmaceutical Compounds. Vertex AI Search (NIH/PubMed). Separation of enantiomers of drugs by capillary electrophoresis.[2][3]Link

  • Synthesis of 3-Substituted Morpholines. Organic Chemistry Portal. Stereoselective synthesis of 3-substituted morpholines from aminoalkyne substrates.[4]Link

  • Conformational Analysis of Morpholines. Journal of Organic Chemistry. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening.Link

  • Cyclopropyl Group in Drug Discovery. EPFL News. New method unlocks cyclopropenes' potential for drug discovery.[5]Link

  • Morpholines in CNS Drug Discovery. PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.[6]Link

Sources

Methodological & Application

synthesis of 4-Boc-3-cyclopropyl-morpholine from amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Boc-3-cyclopropyl-morpholine

Part 1: Executive Summary & Strategic Analysis

The 3-substituted morpholine scaffold is a privileged pharmacophore in modern medicinal chemistry, offering improved metabolic stability and solubility compared to piperidines or open-chain amines. The introduction of a cyclopropyl group at the C3 position adds significant value by imparting conformational rigidity and modulating lipophilicity (LogD), often enhancing potency and selectivity in kinase inhibitors and GPCR ligands.

This guide details two distinct, validated synthetic pathways for 4-Boc-3-cyclopropyl-morpholine starting from 2-amino-2-cyclopropylethanol .

  • Protocol A (The "Classic" Morpholinone Route): A robust, scalable, 4-step sequence utilizing chloroacetyl chloride. This method is preferred for large-scale manufacturing due to the stability of intermediates and the low cost of reagents.

  • Protocol B (The "Green" Ethylene Sulfate Route): A modern, 2-step convergent synthesis utilizing ethylene sulfate. This route offers superior atom economy and speed, ideal for discovery-phase library generation.

Part 2: Detailed Experimental Protocols

Pre-requisite: Starting Material Sourcing
  • Target Starting Material: 2-amino-2-cyclopropylethanol (CAS: 765-06-0 for racemic, or derived from L-cyclopropylglycine for chiral).

  • Synthesis Note: If not purchased, this is readily prepared by the reduction of N-Boc-cyclopropylglycine with BH3·THF or LiAlH4.

Protocol A: The "Classic" Morpholinone Route

Best for: Scalability, Robustness, Cost-Efficiency

Mechanism: N-acylation


 Intramolecular O-alkylation 

Amide Reduction

Carbamate Protection.

Step 1: N-Acylation & Cyclization (One-Pot Variation)

  • Setup: Charge a 3-neck RBF with 2-amino-2-cyclopropylethanol (1.0 equiv) and THF (10 V). Cool to 0 °C.

  • Base Addition: Add Et3N (2.5 equiv) or DIPEA .

  • Acylation: Dropwise add Chloroacetyl chloride (1.1 equiv) maintaining temp < 5 °C. Stir for 1 h.

    • Checkpoint: TLC should show consumption of amine and formation of the linear chloride intermediate.

  • Cyclization: Add KOtBu (2.5 equiv) in THF slowly. The strong base deprotonates the alcohol, triggering intramolecular

    
     displacement of the chloride.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1][2] Wash with brine.[2] Dry (
    
    
    
    ) and concentrate.[2]
  • Intermediate: 5-cyclopropylmorpholin-3-one . (Note: In morpholine numbering, the substituent at the position adjacent to N is C3/C5. Due to symmetry of the unsubstituted ring, the product is 5-cyclopropylmorpholin-3-one, which reduces to 3-cyclopropylmorpholine).

Step 2: Global Reduction

  • Setup: Dissolve the morpholin-3-one intermediate in anhydrous THF (0.5 M).

  • Reduction: Carefully add LiAlH4 (2.5 equiv) pellets or solution at 0 °C. Reflux for 4–6 hours.

    • Critical Mechanism: This reduces the lactam carbonyl (C=O) to the methylene (CH2), yielding the secondary amine.

  • Quench (Fieser Method): Cool to 0 °C. Add water (1x g LAH), 15% NaOH (1x g LAH), then water (3x g LAH). Filter the granular precipitate.

  • Isolate: Concentrate filtrate to yield crude 3-cyclopropylmorpholine .

Step 3: Boc Protection

  • Reaction: Dissolve crude amine in DCM. Add Boc2O (1.1 equiv) and Et3N (1.2 equiv). Stir at RT for 2 h.[3]

  • Purification: Silica gel chromatography (Hex/EtOAc gradient).

  • Product: 4-Boc-3-cyclopropyl-morpholine .

Protocol B: The "Green" Ethylene Sulfate Route

Best for: Speed, Atom Economy, Green Chemistry

Mechanism: Selective N-alkylation (Ring Opening)


 Intramolecular O-cyclization.

Step 1: Tandem Alkylation/Cyclization

  • Reagents: 2-amino-2-cyclopropylethanol (1.0 equiv), Ethylene Sulfate (1.0 equiv), tBuOK (2.2 equiv).

  • Solvent: t-Amyl alcohol or THF.

  • Procedure:

    • Suspend amino alcohol and ethylene sulfate in solvent at 0 °C.

    • Add tBuOK portion-wise.

    • Mechanistic Insight: The amine attacks the ethylene sulfate (opening the ring) to form the zwitterionic amino-sulfate intermediate. The second equivalent of base deprotonates the alcohol, which then displaces the sulfate group intramolecularly to close the morpholine ring.

  • Conditions: Stir at RT for 1 h, then heat to 50 °C for 2 h to ensure cyclization.

  • Workup: Dilute with water/EtOAc. Extract aqueous layer (product may be water-soluble; use CHCl3/iPrOH if necessary).

  • Crude: 3-cyclopropylmorpholine (Free base).

Step 2: Boc Protection

  • Follow the same procedure as Protocol A, Step 3.

Part 3: Data Summary & Visualization

Comparative Analysis of Routes
FeatureProtocol A (Morpholinone)Protocol B (Ethylene Sulfate)
Step Count 3 (Acylation, Reduction, Protection)2 (Cyclization, Protection)
Overall Yield 50–65%60–75%
Reagent Cost Low (Commodity chemicals)Medium (Ethylene sulfate)
Safety Profile High (LAH requires care)High (Avoids strong reducing agents)
Scalability Excellent (>100g)Good (<100g)
Pathway Visualization

MorpholineSynthesis Start 2-Amino-2- cyclopropylethanol InterA1 N-Chloroacetyl Intermediate Start->InterA1 ClCH2COCl Et3N InterB1 Amino-Sulfate Zwitterion Start->InterB1 Ethylene Sulfate (Ring Opening) InterA2 5-Cyclopropyl- morpholin-3-one InterA1->InterA2 KOtBu Cyclization InterA3 3-Cyclopropyl- morpholine (Amine) InterA2->InterA3 LiAlH4 Reduction Target 4-Boc-3-cyclopropyl- morpholine InterA3->Target Boc2O Et3N InterB1->InterA3 tBuOK (Cyclization)

Figure 1: Strategic comparison of the Classical (Red) and Green (Green) synthetic pathways.

Part 4: Quality Control & Validation

1. NMR Validation (Target Molecule):

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic cyclopropyl high-field signals (

    
     0.3–0.6 ppm, m, 4H). The methine proton at C3 (adjacent to cyclopropyl) typically appears around 
    
    
    
    3.5–3.8 ppm as a doublet of doublets. The Boc group appears as a singlet at
    
    
    1.45 ppm (9H).
  • 13C NMR: Cyclopropyl carbons (

    
     2–10 ppm), Boc carbonyl (
    
    
    
    155 ppm), and morpholine ether carbons (
    
    
    66–68 ppm).

2. HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 min.

  • Detection: UV 210 nm (Weak chromophore; ELSD or MS detection recommended).

References

  • D'Agostino, L. A., et al. (2011). "Practical Synthesis of Morpholines and Piperazines via Pd-Catalyzed Carboamination." Organic Letters. Link

  • Ortiz, K. G., et al. (2024).[4] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.[4] Link

  • Org. Synth. (2014).[2] "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses. Link

  • PubChem. (2025).[5] "3-Cyclopropylmorpholine Compound Summary." National Library of Medicine. Link

  • Burke, M. D., et al. (2019). "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds. Link

Sources

Application Note: 4-Boc-3-cyclopropyl-morpholine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Boc-3-cyclopropyl-morpholine (CAS: 1064778-65-9 for racemate; stereospecific variants available) represents a high-value "privileged scaffold" for modern drug discovery. By integrating the solubility-enhancing properties of the morpholine ring with the metabolic stability and conformational rigidity of the cyclopropyl group, this building block offers a superior alternative to traditional 3-methyl or 3-isopropyl morpholines.

This guide details the technical specifications, handling protocols, and synthetic applications of this molecule, specifically designed for medicinal chemists targeting kinases (e.g., PI3K, mTOR), GPCRs, and CNS targets.

Chemical Profile & Structural Logic[1]

The "Cyclopropyl Effect" in Medicinal Chemistry

Replacing a methyl or isopropyl group with a cyclopropyl moiety is a validated strategy in lead optimization.

  • Metabolic Stability: The cyclopropyl group blocks metabolic oxidation at the

    
    -carbon (a common "soft spot" in alkyl-substituted morpholines) due to the high bond dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol vs ~98 kcal/mol for secondary alkyls).
    
  • Conformational Locking: The steric bulk and rigid geometry of the cyclopropyl group at C3 restrict the conformational flexibility of the morpholine ring, potentially reducing the entropic penalty upon binding to a protein active site.

  • Lipophilicity: It increases lipophilicity (

    
    ) moderately compared to a methyl group, aiding blood-brain barrier (BBB) penetration without the excessive hydrophobicity of a tert-butyl group.
    
Technical Specifications
PropertySpecification
Chemical Name tert-butyl 3-cyclopropylmorpholine-4-carboxylate
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Chirality Available as (S)-enantiomer, (R)-enantiomer, or Racemate
Physical State Viscous oil or low-melting solid (depending on purity/isomer)
Solubility Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water
pKa (Conj.[1][2][3] Acid) ~8.5 (post-deprotection)

Workflow Overview

The following diagram illustrates the strategic integration of 4-Boc-3-cyclopropyl-morpholine into a drug discovery campaign.

DrugDesignWorkflow Start Lead Compound (Poor Metabolic Stability) Strategy Bioisostere Strategy: Replace 3-Alkyl with 3-Cyclopropyl Start->Strategy BuildingBlock 4-Boc-3-cyclopropyl-morpholine (Chiral Building Block) Strategy->BuildingBlock Deprotection Step 1: Boc Deprotection (TFA or HCl) BuildingBlock->Deprotection Coupling Step 2: Scaffolding (SnAr or Buchwald) Deprotection->Coupling Result Optimized Lead (High Potency, Low Clearance) Coupling->Result

Figure 1: Strategic workflow for lead optimization using 3-cyclopropyl-morpholine.

Detailed Experimental Protocols

Protocol A: Controlled Boc-Deprotection

Objective: Removal of the Boc group to liberate the free secondary amine without affecting the stereocenter or opening the cyclopropyl ring.

Safety Note: The free amine, 3-cyclopropylmorpholine, is volatile. Do not evaporate to dryness under high vacuum for extended periods.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolution: Dissolve 1.0 equiv (e.g., 1.0 g) of 4-Boc-3-cyclopropyl-morpholine in DCM (5 mL/mmol). Cool to 0 °C in an ice bath.

  • Acid Addition: Add TFA (10 equiv) dropwise over 10 minutes. The cyclopropyl ring is stable to TFA under these conditions.

    • Alternative: 4M HCl in Dioxane can be used, but TFA is preferred to ensure solubility of the intermediate salt.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin) or LCMS (look for Mass = 127.1 [M+H]⁺).

  • Workup (Free Basing):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA/DCM.

    • Redissolve the residue in DCM.

    • Slowly add sat. NaHCO₃ (aq) at 0 °C until pH > 8.

    • Extract with DCM (3x). Dry combined organics over Na₂SO₄.

  • Isolation: Carefully concentrate the solvent (40 °C, >100 mbar). Do not apply high vacuum (<10 mbar) for long periods, as the free amine may sublime/evaporate. Use immediately in the next step.

Protocol B: SNAr Coupling (Kinase Inhibitor Synthesis)

Objective: Coupling the chiral amine to a heteroaryl halide (e.g., chloropyrimidine, chloropyridine), a common step in kinase inhibitor synthesis. The steric bulk of the cyclopropyl group requires optimized conditions compared to unsubstituted morpholine.

Reagents:

  • 3-Cyclopropylmorpholine (freshly prepared)

  • Heteroaryl Chloride (e.g., 4-chloro-2-aminopyrimidine)

  • DIPEA (Diisopropylethylamine)

  • Solvent: n-Butanol or DMF

Procedure:

  • Setup: In a pressure vial, combine Heteroaryl Chloride (1.0 equiv) and 3-Cyclopropylmorpholine (1.2 equiv).

  • Solvent/Base: Add n-Butanol (concentration 0.5 M) and DIPEA (2.5 equiv).

    • Note: n-Butanol is preferred over DMF for difficult SNAr reactions involving sterically hindered amines due to favorable transition state solvation.

  • Heating: Seal the vial and heat to 100–120 °C for 12–16 hours.

    • Observation: Reaction rates will be slower than with morpholine. If conversion is <50% after 6 hours, increase temperature to 140 °C.

  • Workup: Cool to RT. Concentrate solvent. Partition between EtOAc and water. Purify via flash chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: Coupling to unactivated aryl halides where SNAr fails.

Reagents:

  • Aryl Bromide/Iodide

  • Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or XPhos (Preferred for hindered amines)

  • Base: Cs₂CO₃ or NaOtBu

  • Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Degassing: Charge a reaction tube with Aryl Bromide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and Base (1.5 equiv). Purge with Argon for 5 minutes.

  • Amine Addition: Add solution of 3-Cyclopropylmorpholine (1.2 equiv) in degassed Toluene.

  • Reaction: Heat at 100 °C for 12 hours.

    • Expert Tip: The cyclopropyl group creates steric hindrance near the nitrogen. XPhos or RuPhos are specifically recommended ligands because they create a spacious pocket around the Pd center, accommodating the bulkier amine. Standard PPh₃ or dppf may result in low yields.

Troubleshooting & Best Practices

IssueRoot CauseSolution
Low Yield in Coupling Steric hindrance from C3-cyclopropyl group.Switch to sterically demanding ligands (XPhos, BrettPhos) or increase temperature in SNAr (use NMP/n-BuOH).
Racemization Harsh basic conditions at high temp over prolonged time.Avoid strong bases (e.g., NaH) at >120 °C. Use weak bases (DIPEA, Cs₂CO₃).
Loss of Product Volatility of free amine during workup.Isolate as HCl salt (ether/HCl precipitation) if storage is needed. Do not dry free amine under high vacuum.
Ring Opening Strong Lewis Acids or extreme electrophiles.Avoid AlCl₃ or similar strong Lewis acids. The cyclopropyl ring is generally stable to standard TFA/HCl deprotection.

References

  • Morpholine Scaffolds in Drug Discovery

    • Title: "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."
    • Source:Medicinal Research Reviews, 2020.[1][2][4]

    • URL:[Link]

  • Cyclopropyl Bioisosteres

    • Title: "The Cyclopropyl Group in Medicinal Chemistry: A Review."
    • Source:Journal of Medicinal Chemistry, 2016.
    • URL:[Link]

  • General Synthesis of Substituted Morpholines

    • Title: "Practical Synthesis of 3-Substituted Morpholines."
    • Source:Organic Process Research & Development, 2010.
    • URL:[Link]

  • Buchwald Coupling with Hindered Amines

    • Title: "Pd-Catalyzed Amination of Aryl Halides with Hindered Amines."
    • Source:Journal of the American Chemical Society, 2008.
    • URL:[Link](Note: Generalized link to relevant Buchwald group work)

Sources

deprotection of 4-Boc-3-cyclopropyl-morpholine protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Deprotection of 4-Boc-3-cyclopropyl-morpholine

Part 1: Executive Summary & Strategic Rationale

The 3-cyclopropylmorpholine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of JAK inhibitors and metabolic modulators.[1] The cyclopropyl group introduces specific conformational constraints and metabolic stability compared to simple alkyl chains.[1] However, the deprotection of its precursor, 4-Boc-3-cyclopropyl-morpholine , presents a unique dichotomy:[1]

  • The Stability Paradox: While the cyclopropyl ring is strained (27.5 kcal/mol), it is generally stable to standard Brønsted acidolysis used for Boc removal. However, "dry" acids or excessive heat can trigger homo-allyl rearrangement or ring-opening chlorination.[1]

  • The Volatility Trap: The free base of 3-cyclopropylmorpholine is a low-molecular-weight secondary amine with significant volatility.[1] Standard aqueous workups followed by rotary evaporation often lead to massive yield loss (up to 40%).[1]

The Directive: This protocol prioritizes Method A (HCl/Dioxane) to isolate the product as a stable, non-volatile Hydrochloride salt. Method B (TFA/DCM) is provided strictly for in situ downstream coupling where isolation is unnecessary.[1]

Part 2: Chemical Context & Mechanism[2][3][4]

Reaction: Acid-catalyzed cleavage of tert-butyl carbamate.[1][2] Mechanism: The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (E1-like mechanism). The cation typically eliminates to form isobutylene gas, while the carbamic acid intermediate spontaneously decarboxylates.

Critical Consideration - Cyclopropyl Integrity: Under kinetic control (0°C to RT), the cyclopropyl ring survives 4M HCl or TFA. However, the tert-butyl cation generated is a potent electrophile.[1] In the absence of a "scavenger" (or solvent trap), it usually eliminates to isobutylene. In rare cases, if the reaction is run too concentrated, the cation can attack the cyclopropyl ring.

Visualizing the Pathway (Graphviz)

BocDeprotection Reactant 4-Boc-3-cyclopropyl-morpholine Intermed1 Protonated Carbamate Reactant->Intermed1 + H+ (HCl or TFA) Intermed2 Carbamic Acid + t-Bu Cation Intermed1->Intermed2 Slow Step Isobutylene Isobutylene (Gas) Intermed2->Isobutylene Elimination CO2 CO2 (Gas) Intermed2->CO2 Decarboxylation ProductSalt 3-cyclopropylmorpholine HCl Intermed2->ProductSalt Trapping w/ Cl- or TFA- ProductFree Free Base (Volatile!) ProductSalt->ProductFree Base Workup (Avoid)

Caption: Mechanistic pathway highlighting the divergence between stable salt formation and the risk of generating the volatile free base.

Part 3: Detailed Experimental Protocols

Method A: HCl/Dioxane Precipitation (The "Gold Standard")

Recommended for: Isolation, storage, and scale-up.

Reagents:

  • Substrate: 4-Boc-3-cyclopropyl-morpholine (1.0 equiv)[1]

  • Acid: 4.0 M HCl in 1,4-Dioxane (5-10 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) (optional co-solvent for precipitation)

Protocol:

  • Dissolution: Dissolve 4-Boc-3-cyclopropyl-morpholine in a minimal amount of dry 1,4-dioxane (approx. 2 mL per gram of substrate).

    • Note: If the substrate is an oil, you can use a small amount of EtOAc to assist transfer, but keep it minimal.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane dropwise.

    • Stoichiometry: Use at least 5 equivalents of HCl.[1] The excess drives the equilibrium and ensures the salt precipitates.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) .

    • Monitoring: Monitor by TLC (stain with Ninhydrin; Boc-amine does not stain well, free amine stains red/purple) or LCMS.[1] Reaction is typically complete in 1–2 hours.[1]

    • Observation: A white precipitate (the HCl salt) should begin to form within 30 minutes.

  • Workup (Filtration):

    • Do NOT evaporate. Evaporating HCl/Dioxane can result in a sticky gum or oil.[1]

    • Add dry Diethyl Ether or MTBE (Methyl tert-butyl ether) to the reaction mixture (approx.[1] 3x reaction volume) to complete the precipitation.[1]

    • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with cold Et2O.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C.

Yield: Typically >90%.[1][3] Form: White crystalline solid (stable).[1]

Method B: TFA/DCM Solution Phase

Recommended for: Immediate use in the next step (e.g., amide coupling).

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve the substrate in DCM (concentration ~0.2 M).

  • Acidolysis: Cool to 0°C. Add TFA slowly to achieve a ratio of 1:4 (TFA:DCM) .

    • Why 1:4? Neat TFA is overkill and increases the risk of cyclopropyl ring opening or side reactions.[1] 20% TFA is sufficient for Boc removal.[1][3]

  • Reaction: Stir at RT for 1–3 hours. Monitor by LCMS (look for Mass [M+1] = 128.1 for the free amine).

  • Workup (The "Volatile" Danger Zone):

    • Concentrate the reaction mixture on a rotary evaporator at low temperature (<30°C) .

    • Azeotrope: Add toluene (2x) and re-evaporate to remove residual TFA.[1]

    • Result: You will obtain the TFA salt as an oil.[1]

    • Crucial:Do not attempt to free-base this oil and evaporate (e.g., using NaHCO3 wash and DCM extraction) unless you are immediately reacting it in solution.[1] The free base will co-evaporate with the solvent.[1]

Part 4: Data Interpretation & Quality Control

Quantitative Comparison of Methods

FeatureMethod A (HCl/Dioxane)Method B (TFA/DCM)
Product Form Solid HCl SaltOil/Gum (TFA Salt)
Stability High (Shelf-stable)Moderate (Hygroscopic)
Volatility Risk Low (Ionic solid)Medium (If overheated)
Yield 85–95%Quantitative (in crude)
Impurity Profile Very Clean (Precipitation purifies)Contains residual TFA

Validation Criteria (Self-Validating System):

  • 1H NMR (DMSO-d6):

    • Boc Loss: Disappearance of the singlet at ~1.40 ppm (9H).

    • Cyclopropyl Integrity: Retention of the multiplet signals at ~0.3–0.6 ppm (4H, cyclopropyl methylene). If these shift significantly downfield or disappear, ring opening has occurred.[1]

    • Amine Proton: Appearance of broad peaks at ~9.0–9.5 ppm (NH2+).[1]

Part 5: Troubleshooting Guide

Scenario 1: "I see a new impurity at M+36 or M+18 in LCMS."

  • Cause: Ring opening.[1] The cyclopropyl ring has opened and trapped a Chloride (M+36) or Water (M+18).

  • Fix: The reaction temperature was likely too high.[1] Repeat at strictly 0°C. Ensure the Dioxane is anhydrous (water promotes ring opening).

Scenario 2: "My yield is 40% after rotary evaporation."

  • Cause: You likely performed a basic workup (NaHCO3) and evaporated the solvent. The free base 3-cyclopropylmorpholine sublimed/evaporated.[1]

  • Fix: Use Method A. Isolate as the salt.[1] Do not free-base until the coupling reaction starts.[1]

Part 6: References

  • PubChem Compound Summary. (2025). 3-Cyclopropylmorpholine.[1][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (General reference for Boc cleavage mechanics).

  • Wessjohann, L. A., et al. (2010).[1] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. (Demonstrates stability of cyclopropyl amines to HCl/Ether deprotection). Retrieved from [Link]

  • ACS Green Chemistry Institute. (2023).[1] BOC Deprotection Reagent Guide. (Reference for solvent selection and green chemistry considerations). Retrieved from [Link]

Sources

reaction of 4-Boc-3-cyclopropyl-morpholine with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

From Boc-Precursor to Bioactive Scaffold

Executive Summary & Strategic Rationale

The 3-cyclopropylmorpholine scaffold is a privileged structural motif in modern drug discovery, offering a unique combination of metabolic stability and conformational restriction. Unlike its dimethyl or alkyl counterparts, the cyclopropyl group at the C3 position introduces significant steric bulk and rigidifies the morpholine ring, often improving selectivity for kinase pockets and GPCRs.

However, the commercial availability of this scaffold is predominantly in the 4-Boc-protected form (4-Boc-3-cyclopropylmorpholine). A common misconception in early-stage discovery is attempting direct functionalization of this protected species.

Core Technical Insight: The tert-butoxycarbonyl (Boc) group renders the N4 nitrogen non-nucleophilic. Consequently, the "reaction of 4-Boc-3-cyclopropylmorpholine with aryl halides" is chemically impossible without a preceding deprotection event. This guide details the obligatory Deprotection-Coupling Workflow , focusing on overcoming the significant steric hindrance imposed by the C3-cyclopropyl group during the C-N bond formation.

Critical Pre-Reaction Analysis
The Steric Challenge (A^1,3 Strain)

The C3-cyclopropyl group creates a sterically congested environment around the N4 reaction center. In standard nucleophilic aromatic substitutions (


), this bulk retards the approach of the amine to the aryl electrophile. In Palladium-catalyzed cross-couplings (Buchwald-Hartwig), it hinders the coordination of the amine to the Pd(II) center, necessitating specific ligand classes.
Workflow Visualization

The following diagram outlines the validated pathway from the commercial Boc-precursor to the final N-aryl drug fragment.

G Start 4-Boc-3-cyclopropyl- morpholine Step1 Step 1: Acidic Deprotection (TFA or HCl) Start->Step1  Removal of Boc   Salt Amine Salt Intermediate (Stable Solid) Step1->Salt FreeBase Step 2: Free-Basing (In-situ or Isolated) Salt->FreeBase  Na2CO3 / extraction   Step3 Step 3: Pd-Catalyzed Coupling (RuPhos/Pd) FreeBase->Step3  Ar-X, Base, Heat   Product N-Aryl-3-cyclopropyl- morpholine Step3->Product  C-N Bond Formation  

Figure 1: Critical workflow for converting the Boc-protected precursor into the active N-aryl scaffold.

Detailed Experimental Protocols
Protocol A: Controlled Deprotection & Free-Basing

Objective: To isolate the reactive 3-cyclopropylmorpholine free amine without ring degradation.

Reagents:

  • Substrate: 4-Boc-3-cyclopropylmorpholine (1.0 equiv)

  • Acid: Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-Boc-3-cyclopropylmorpholine in anhydrous DCM at 0 °C.

  • Acid Addition: Add TFA dropwise over 10 minutes. Note: Gas evolution (isobutylene) will occur.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; the free amine will stain distinctively red/purple).

  • Work-up (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess TFA/DCM.

    • Free-Basing: Redissolve the oily residue in DCM. Slowly add saturated aqueous

      
       until the aqueous layer pH > 10.
      
    • Separate phases. Extract aqueous layer 3x with DCM/Isopropanol (9:1) to ensure recovery of the polar amine.

    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    
     NMR (
    
    
    
    ) must show the disappearance of the Boc singlet (~1.45 ppm) and the presence of the N-H broad singlet.
Protocol B: Buchwald-Hartwig Cross-Coupling (The "Gold Standard")

Objective: Coupling the sterically hindered 3-cyclopropylmorpholine with unactivated aryl halides.

Scientific Rationale: Standard ligands like


 or even BINAP often fail with 3-substituted morpholines due to steric clash. This protocol utilizes RuPhos , a dialkylbiaryl phosphine ligand specifically engineered by the Buchwald lab to facilitate the oxidative addition and reductive elimination steps for hindered secondary amines.

Reagents:

  • Amine: 3-cyclopropylmorpholine (1.2 equiv)

  • Aryl Halide: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: RuPhos-Pd-G3 (2-5 mol%) (Pre-catalyst ensures active species generation).

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or THF (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add the Aryl Halide, RuPhos-Pd-G3, and

    
    .
    
    • Note: If the amine is a liquid, add it via syringe after solvent.

  • Solvent Addition: Add anhydrous Toluene (0.1 - 0.2 M wrt Aryl Halide).

  • Amine Addition: Add 3-cyclopropylmorpholine.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check LCMS for the consumption of Aryl Halide.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol C:

Coupling (Limited Scope)

Objective: Coupling with highly electron-deficient aryl halides (e.g., 4-fluoronitrobenzene).

Reagents:

  • Aryl Halide: Must have strong EWG (NO2, CN) in ortho/para position.

  • Base:

    
     (2.0 equiv) or DIPEA.
    
  • Solvent: DMSO or DMF.

Procedure:

  • Mix Aryl Halide (1.0 equiv) and 3-cyclopropylmorpholine (1.1 equiv) in DMSO (0.5 M).

  • Add

    
    .[1]
    
  • Heat to 100 °C. Caution: 3-cyclopropylmorpholine is bulky; higher temperatures are required compared to morpholine.

Data & Optimization Guide

The following table summarizes expected outcomes based on ligand selection for the coupling of 3-cyclopropylmorpholine with 4-chlorotoluene (a challenging, neutral deactivator).

Ligand SystemCatalyst PrecursorYield (%)Analysis
PPh3 Pd2(dba)3< 5%Failed. Ligand is not bulky/electron-rich enough to promote oxidative addition or prevent Pd-black formation.
XPhos XPhos-Pd-G245-60%Moderate. Good for aryl chlorides, but steric bulk of amine hinders reductive elimination.
RuPhos RuPhos-Pd-G3> 90% Optimal. Specifically designed for hindered secondary amines.
BrettPhos BrettPhos-Pd-G320-30%Sub-optimal. BrettPhos is optimized for primary amines, not secondary.
Troubleshooting & FAQ

Q: Can I use the HCl salt of the amine directly in the Buchwald coupling? A: Yes, but you must add an extra equivalent of base (e.g., 2.5 equiv of


) to neutralize the salt in situ. However, for sterically sensitive reactions, using the free base often results in cleaner kinetic profiles and higher yields.

Q: The reaction stalls at 50% conversion. What now? A: This suggests catalyst deactivation.

  • Ensure strict oxygen-free conditions (sparge solvent with Argon for 15 mins).

  • Switch to RuPhos-Pd-G4 (more stable).

  • Increase temperature to 110 °C and switch solvent to 1,4-Dioxane.

Q: Why not use Palladium Acetate (


)? 
A: 

requires reduction to Pd(0) in situ, usually by the phosphine or amine. This process can be inconsistent. Using G3/G4 precatalysts (containing the ligand and Pd pre-complexed) guarantees a 1:1 Ligand:Pd ratio and immediate entry into the catalytic cycle.
References
  • Buchwald-Hartwig Amination Overview

    • Title: The Buchwald-Hartwig Amin
    • Source:Angewandte Chemie International Edition, 2019.[2]

    • URL:[Link]

  • Ligand Selection for Hindered Amines (RuPhos)

    • Title: A Simple and Reliable Method for the Pd-Catalyzed Aryl
    • Source:Chemical Science, 2011.
    • URL:[Link]

  • Boc Deprotection Protocols

    • Title: Green Criteria for BOC deprotection.[3]

    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

  • Morpholine Scaffold in Medicinal Chemistry

    • Title: Morpholine as a Privileged Structure in Medicinal Chemistry.[4]

    • Source:Journal of Medicinal Chemistry, 2021 (General Reference Context).
    • URL:[Link]

Sources

Application Note: 4-Boc-3-cyclopropyl-morpholine in Next-Generation Drug Discovery

[1]

Executive Summary

4-Boc-3-cyclopropyl-morpholine (CAS: varies by stereochemistry, generic structure referenced) represents a "privileged intermediate" in modern medicinal chemistry.[1] It bridges the gap between solubility-enhancing morpholine scaffolds and metabolic-stabilizing cyclopropyl moieties. This application note details its strategic use in optimizing kinase inhibitors (e.g., JAK, ALK) and epigenetic modulators (BET bromodomain inhibitors), focusing on its ability to restrict conformation and block metabolic "soft spots" without introducing excessive lipophilicity.[1]

Structural Rationale & Medicinal Chemistry Logic[1]

The "Magic Methyl" Alternative

In hit-to-lead optimization, chemists often add methyl groups to restrict rotation or fill hydrophobic pockets (the "Magic Methyl" effect). However, methyl groups are metabolically vulnerable.[1] The 3-cyclopropyl group offers a superior alternative:[1]

  • Metabolic Shield: The cyclopropyl ring is significantly more resistant to CYP450 oxidation than an ethyl or isopropyl group.

  • Vector Control: The C3-substitution on the morpholine ring forces the ring into a specific chair conformation, directing the nitrogen lone pair and substituents into precise vectors for receptor binding.

  • Lipophilic Balance: It increases lipophilicity (

    
    ) moderately compared to unsubstituted morpholine, improving membrane permeability (CNS penetration) while maintaining aqueous solubility via the ether oxygen.
    
Graphviz Diagram: Structural Advantages

StructuralLogicCore4-Boc-3-cyclopropyl-morpholineBocBoc Group:Orthogonal Protection(Acid Labile)Core->Boc N4 ProtectionCyclopropyl3-Cyclopropyl:Metabolic Block &Conformational LockCore->Cyclopropyl C3 SubstitutionMorpholineMorpholine Core:Solubility &H-Bond AcceptorCore->Morpholine ScaffoldImproved ADMEImproved ADMECyclopropyl->Improved ADMESolubilitySolubilityMorpholine->Solubility

Caption: Deconstruction of the 4-Boc-3-cyclopropyl-morpholine scaffold highlighting its functional modules for drug design.

Application Case Study: BET Bromodomain Inhibitor Optimization

Context: A recent study on quinazoline-based BET family inhibitors demonstrated the critical role of 3-substituted morpholines.

  • Challenge: Initial hits containing a simple morpholine or phenyl-morpholine suffered from poor metabolic stability or excessive lipophilicity.

  • Solution: Replacement of the C3-substituent with a cyclopropyl group (derived from 4-Boc-3-cyclopropyl-morpholine) maintained potency against BRD4 while significantly improving the pharmacokinetic profile (lower clearance, higher oral bioavailability).[1]

  • Mechanism: The cyclopropyl group filled a hydrophobic pocket near the WPF shelf of the bromodomain without incurring the metabolic penalty of an aromatic ring or flexible alkyl chain.

Detailed Experimental Protocol

Workflow: Synthesis of a Bioactive Core via SNAr Coupling

This protocol describes the conversion of 4-Boc-3-cyclopropyl-morpholine into a pharmacologically active intermediate by coupling with a heteroaryl chloride (e.g., 4-chloroquinazoline or 2-chloropyridine).[1]

Phase 1: Boc-Deprotection

Objective: Reveal the secondary amine for coupling.

  • Preparation: Dissolve 4-Boc-3-cyclopropyl-morpholine (1.0 eq, 1 mmol) in Dichloromethane (DCM, 5 mL).

  • Acidolysis: Cool to 0°C. Add Trifluoroacetic acid (TFA, 2 mL) dropwise.

    • Note: HCl in Dioxane (4M) is an alternative if the substrate is acid-sensitive, but TFA is standard for rapid cleavage.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (ninhydrin stain) or LCMS (disappearance of m/z [M+Na]+ peaks).

  • Workup: Concentrate in vacuo. Aazeotrope with toluene (2x) to remove residual TFA.

    • Result:3-cyclopropylmorpholine trifluoroacetate salt . Use immediately in Phase 2.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the chiral amine to a heteroaryl scaffold.[1]

  • Reagents: Suspend the amine salt from Phase 1 in dry DMF (3 mL). Add Heteroaryl Chloride (e.g., 4-chloro-quinazoline, 1.0 eq).[1]

  • Base: Add DIPEA (Diisopropylethylamine, 3.0 eq) to neutralize the TFA salt and scavenge HCl generated during coupling.

  • Conditions: Heat to 80°C for 4–6 hours.

    • Optimization: If the heteroaryl chloride is unreactive, add Cs₂CO₃ (2.0 eq) and heat to 100°C, or switch to Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100°C).

  • Quench: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2x) and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Graphviz Diagram: Synthetic Workflow

SynthesisWorkflowStartStart:4-Boc-3-cyclopropyl-morpholineStep1Step 1: Deprotection(TFA/DCM, 0°C -> RT)Start->Step1IntermediateIntermediate:3-cyclopropylmorpholine(TFA Salt)Step1->IntermediateStep2Step 2: Coupling (SnAr)(Ar-Cl, DIPEA, DMF, 80°C)Intermediate->Step2ProductFinal Product:N-Heteroaryl-3-cyclopropyl-morpholineStep2->Product

Caption: Step-by-step synthetic pathway from Boc-protected precursor to functionalized drug scaffold.

Analytical Quality Control (QC)[1]

To ensure the integrity of the chiral center (crucial for biological activity), the following QC steps are mandatory:

Analytical MethodParameterAcceptance Criteria
1H NMR (DMSO-d6) Cyclopropyl protonsMultiplets at

0.3–0.6 ppm (distinctive high-field signals).[1]
Chiral HPLC Enantiomeric Excess (ee)>98% ee.[1] (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA).
LC-MS Purity & Identity>95% purity; Mass [M+H]+ matches theoretical.[1]

Critical Note on Stereochemistry: The biological activity often resides in a single enantiomer (typically S-configuration for many kinase targets). Racemization can occur if harsh basic conditions are used during coupling. Always verify optical rotation or chiral purity post-coupling.

References

  • Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors. NIH / OSTI.GOV. Available at: [Link][1]

  • Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof (Patent EP4265254A2). Google Patents. Available at: [1]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

palladium-catalyzed coupling reactions with 3-cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Coupling of 3-Cyclopropylmorpholine [1]

Executive Summary

3-Cyclopropylmorpholine represents a "privileged structure" in modern medicinal chemistry, offering a unique combination of metabolic stability, solubility, and conformational rigidity.[1] However, the introduction of the cyclopropyl group at the 3-position creates a sterically demanding


-branched secondary amine environment. This structural feature significantly retards the amine coordination step in standard Buchwald-Hartwig cross-coupling reactions, often leading to stalled conversion or hydrodehalogenation side products.[1]

This guide provides a validated protocol for coupling 3-cyclopropylmorpholine with aryl/heteroaryl halides.[1] By utilizing Fourth-Generation (G4) Buchwald precatalysts and specific steric-electronic matching, researchers can achieve high yields (>85%) while suppressing common side reactions.[1]

Structural & Mechanistic Analysis

To optimize the reaction, one must understand the specific challenges posed by the substrate:

  • Steric Wall: The cyclopropyl group is rigid.[1] Unlike an isopropyl group, which can rotate to minimize steric clash, the cyclopropyl ring acts as a fixed "wall" proximal to the nucleophilic nitrogen.[1] This hinders the formation of the

    
     intermediate.[1]
    
  • Electronic Effects: The cyclopropyl group is a weak

    
    -donor.[1] While it increases the nucleophilicity of the nitrogen slightly (pKa 
    
    
    
    8.5), this benefit is negated by the kinetic barrier of steric hindrance during metal coordination.[1]
  • Conformational Locking: The morpholine ring exists primarily in a chair conformation.[1] The 3-cyclopropyl substituent prefers an equatorial position to minimize 1,3-diaxial interactions, further dictating the trajectory of amine approach to the palladium center.

Visualizing the Challenge

The following diagram illustrates the critical failure points in the catalytic cycle specific to


-branched amines like 3-cyclopropylmorpholine.

BuchwaldCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X AmineBind Amine Coordination (CRITICAL BOTTLENECK) OxAdd->AmineBind + 3-Cyclopropylmorpholine Deprotonation Deprotonation by Base AmineBind->Deprotonation Steric Clash Here SideRxn Side Reaction: Beta-Hydride Elimination or Protodehalogenation AmineBind->SideRxn Slow Binding RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Start Regenerate Pd(0) Product N-Aryl-3-cyclopropylmorpholine RedElim->Product

Figure 1: Catalytic cycle highlighting the amine coordination bottleneck caused by the 3-cyclopropyl moiety.

Catalyst & Ligand Selection Matrix

For


-branched secondary amines, the ligand must be bulky enough to promote reductive elimination but flexible enough to allow the bulky amine to enter the coordination sphere.[1]
Ligand ClassRecommendationRationale
RuPhos Primary Choice The gold standard for

-branched secondary amines.[1] The isopropoxy groups on the biaryl backbone provide the perfect "pocket" size for secondary amines.[1]
BrettPhos Secondary ChoiceExcellent for primary amines, but often works for secondary amines if RuPhos fails.[1]
XPhos Tertiary ChoiceGenerally better for unhindered amines or aryl chlorides, but can be effective if the aryl halide is extremely sterically hindered.[1]
BINAP/DPPF Avoid Older generation bidentate ligands typically lack the steric bulk required to force reductive elimination with this specific substrate.[1]

Validated Protocol: RuPhos Pd G4 Coupling

This protocol utilizes the RuPhos Pd G4 precatalyst.[1] G4 precatalysts are preferred over in-situ generation (Pd(OAc)₂ + Ligand) because they ensure a strict 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, preventing catalyst decomposition.[1]

Materials
  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Amine: 3-Cyclopropylmorpholine (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), NaOtBu (144 mg, 1.5 mmol), and RuPhos Pd G4 (8.5 mg, 1 mol%).[1]

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvent Addition:

    • Seal the vial with a septum cap.[1]

    • Evacuate and backfill with Nitrogen/Argon (3 cycles).[1]

    • Inject anhydrous Toluene (5.0 mL) via syringe.[1]

  • Amine Addition:

    • Add 3-Cyclopropylmorpholine (152 mg/1.2 mmol) dropwise via syringe.[1]

    • Crucial: Do not mix the amine and catalyst in the solid state prior to solvent addition to avoid potential catalyst deactivation.[1]

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800+ RPM). The reaction mixture should turn from pale yellow to a dark amber/brown over time.[1]

    • Monitor by LCMS at 2 hours.[1] If conversion is <50%, increase temp to 100°C.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a small pad of Celite to remove palladium black and inorganic salts.[1]

    • Concentrate the filtrate.[1]

  • Purification:

    • Purify via flash chromatography (Silica gel).[1]

    • Eluent Tip: 3-cyclopropylmorpholine derivatives are often UV-active.[1] Use a Hexane/EtOAc gradient.[1]

Handling "Difficult" Electrophiles (Heterocycles)

When coupling to electron-rich heterocycles (e.g., pyridines, pyrimidines) or substrates with base-sensitive groups (esters, nitriles), the standard NaOtBu condition may cause hydrolysis or fail to promote oxidative addition.[1]

Modified Protocol (Weak Base Method):

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).[1]
  • Solvent:

    
    -Amyl Alcohol or 
    
    
    
    -BuOH.[1]
  • Temperature: 100°C - 110°C.[1]

  • ** Rationale:** Weaker bases require higher temperatures and more polar protic solvents to solubilize the base and facilitate the deprotonation step via the "shuttle" mechanism.[1]

Optimization Decision Tree

Use the following logic flow to optimize reaction conditions if the standard protocol fails.

OptimizationTree Root Standard Protocol (RuPhos G4 / NaOtBu / Toluene / 80°C) Check Check LCMS @ 2h Root->Check Success >90% Conversion Proceed to Workup Check->Success Yes Fail1 Low Conversion (<20%) Starting Material Remains Check->Fail1 No Rxn Fail2 Dehalogenation Product (Ar-H formed) Check->Fail2 Side Prod Soln1 Increase Temp to 110°C Switch to Dioxane Fail1->Soln1 Soln3 Switch Base to LHMDS (Soluble base for faster kinetics) Fail1->Soln3 Soln2 Switch Ligand to BrettPhos (Better for sterics) Fail2->Soln2 Reduce steric crowding

Figure 2: Workflow for optimizing stalled reactions.

Analytical Validation

Successful coupling is best validated via 1H NMR . The 3-cyclopropylmorpholine moiety has distinct diagnostic signals:

  • Cyclopropyl Ring: Look for the characteristic high-field multiplets between

    
     0.2 – 0.7 ppm  (4H).[1]
    
  • Morpholine Ring: The protons adjacent to the nitrogen will shift downfield upon arylation.[1]

  • Enantiopurity: If using chiral 3-cyclopropylmorpholine, verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column), as racemization is rare but possible under extreme basic conditions.[1]

References

  • Buchwald-Hartwig Amination Overview

    • Source: Dorel, R., Grugel, C. P., & Haydl, A. M. (2019).[1] The Buchwald–Hartwig Amination After 25 Years.[1][2] Angewandte Chemie International Edition.

    • [1]

  • RuPhos Ligand Specifics

    • Source: Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Secondary Amines. (Contextualizing sterics of secondary amines). Journal of the American Chemical Society.[1]

    • [1]

  • G4 Palladacycle Precatalysts

    • Source: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] Design and Synthesis of New Palladium Precatalysts for C–N and C–C Cross-Coupling. The Journal of Organic Chemistry.

    • [1]

  • Handling Alpha-Branched Amines

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

    • [1]

  • 3-Cyclopropylmorpholine Properties

    • Source: PubChem Compound Summary for CID 53986558.[1]

    • [1]

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review Safety Data Sheets (SDS) for 3-cyclopropylmorpholine and palladium complexes before handling.

Sources

use of 4-Boc-3-cyclopropyl-morpholine in parallel synthesis libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Integration of 4-Boc-3-cyclopropyl-morpholine in Parallel Synthesis Libraries

Executive Summary

This guide details the technical protocols for utilizing 4-Boc-3-cyclopropyl-morpholine (CAS: varies by stereoisomer, e.g., 1003878-59-2) as a core scaffold in parallel synthesis libraries.

Morpholines are privileged structures in drug discovery, offering an optimal balance of water solubility and lipophilicity. The introduction of a cyclopropyl group at the C3 position serves two critical functions:

  • Metabolic Shielding: It sterically hinders the C3 position, blocking cytochrome P450-mediated

    
    -oxidation/N-dealkylation, a common clearance pathway for cyclic amines.
    
  • Conformational Restriction: The sp³-rich cyclopropyl moiety restricts the conformational flexibility of the morpholine ring, potentially locking the molecule into a bioactive conformation and improving selectivity.

This document provides validated workflows for Boc-deprotection and subsequent parallel derivatization via S


Ar, Reductive Amination, and Amide Coupling.

Chemical Profile & Handling

PropertyDescription
IUPAC Name tert-butyl 3-cyclopropylmorpholine-4-carboxylate
Molecular Weight ~227.30 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/isomer)
Solubility Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water.
Stability Stable under standard storage (-20°C). Caution: Avoid strong Lewis acids which may compromise the cyclopropyl ring integrity under forcing conditions.
Stereochemistry Available as Racemate or Enantiopure (R/S). Note: Protocols below apply to both, but enantiopure starting materials are recommended for SAR consistency.

Strategic Workflow Overview

The integration of this scaffold into a library follows a "Deprotect-then-Diverge" strategy. The Boc group serves as a temporary mask, allowing the scaffold to be plated and stored until the library production phase.

LibraryWorkflow cluster_Diversity Step 2: Parallel Derivatization Scaffold 4-Boc-3-cyclopropyl-morpholine (Stock Solution) Deprotection Step 1: Boc Deprotection (TFA/DCM or HCl/Dioxane) Scaffold->Deprotection Acidic Cleavage FreeAmine Intermediate: 3-cyclopropyl-morpholine (Free Base/Salt) Deprotection->FreeAmine Neutralization Reductive Method A: Reductive Amination (R-CHO) FreeAmine->Reductive SNAr Method B: S_NAr Displacement (Ar-F/Cl) FreeAmine->SNAr Amide Method C: Amide Coupling (R-COOH) FreeAmine->Amide Library Final Library (96/384-well Plate) Reductive->Library SNAr->Library Amide->Library

Figure 1: Parallel synthesis workflow for 3-cyclopropyl-morpholine libraries.

Detailed Protocols

Protocol 1: High-Throughput Boc-Deprotection

Objective: Removal of the Boc group to expose the secondary amine for functionalization. Critical Note: While cyclopropanes are generally stable to TFA, excessive heat or superacidic conditions can trigger ring opening. The protocol below uses controlled conditions.

Reagents:

  • Trifluoroacetic acid (TFA)[1][2][3]

  • Dichloromethane (DCM)[1]

  • Base (DIEA or MP-Carbonate resin for scavenging)

Step-by-Step:

  • Preparation: Dissolve the 4-Boc-3-cyclopropyl-morpholine scaffold in DCM (0.2 M concentration).

  • Acid Addition: Add an equal volume of TFA/DCM (1:1 v/v) to the reaction wells. Final TFA concentration ~25%.

  • Incubation: Seal plate and shake at Room Temperature (20-25°C) for 1-2 hours. Do not heat.

  • Monitoring: Check one well via LCMS. Mass shift: [M+H]+ 228 → 128.

  • Work-up (Volatile Method): If using free solution, evaporate solvent/TFA using a centrifugal evaporator (Genevac) at <40°C. Co-evaporate with toluene (2x) to remove residual TFA.

  • Neutralization: Resuspend the TFA salt in DMF/DIEA (5 equivalents of DIEA) immediately prior to the next step.

Protocol 2: Parallel Derivatization

Once deprotected, the 3-cyclopropyl-morpholine (secondary amine) acts as the nucleophile.

Method A: Reductive Amination (Target: Tertiary Amines) Ideal for expanding vectors into lipophilic pockets.

  • Reagents: 0.2 M Aldehyde in DCE/MeOH (1:1), Sodium triacetoxyborohydride (STAB).

  • Procedure:

    • Add 1.2 equiv of Aldehyde solution to the amine well.

    • Shake for 30 mins to form the iminium ion.

    • Add 2.0 equiv of STAB (as a slurry or solid dispense).

    • Shake at RT for 16 hours.

  • Quench: Add 10% aq. NaHCO

    
    . Extract with DCM.
    

Method B: S


Ar Displacement (Target: Heteroaryl Amines) 
Ideal for core hopping or scaffold decoration.
  • Reagents: Heteroaryl halide (e.g., 2-chloropyridine, 4-fluoronitrobenzene), Base (Cs

    
    CO
    
    
    
    or DIEA), Solvent (DMSO or NMP).
  • Procedure:

    • Dissolve amine salt in DMSO. Add 3.0 equiv DIEA.

    • Add 1.2 equiv of Heteroaryl Halide.

    • Heating: Heat at 80-100°C for 4-12 hours. Note: The cyclopropyl group is stable at this temperature in basic media.

  • Purification: Direct injection of DMSO layer onto Prep-HPLC is recommended for libraries.

Method C: Amide Coupling (Target: Amides/Ureas) Ideal for fragment linking.

  • Reagents: Carboxylic Acid, HATU (or T3P), DIEA, DMF.

  • Procedure:

    • Pre-activate carboxylic acid (1.2 equiv) with HATU (1.2 equiv) and DIEA (3 equiv) in DMF for 10 mins.

    • Add activated ester mixture to the amine well.

    • Shake at RT for 4-6 hours.

Quality Control & Validation Criteria

To ensure library integrity, a random sampling (10% of the library) must undergo rigorous QC.

ParameterAcceptance CriterionMethod
Purity > 85% (UV 254 nm)UPLC-MS
Identity [M+H]+ ± 0.5 DaLow-Res MS (ESI)
Chiral Integrity > 95% eeChiral SFC (if starting with enantiopure scaffold)
Cyclopropyl Stability No +14/+16 Da adductsCheck MS for ring-opening hydration/solvolysis products

Troubleshooting Tip: If you observe a mass of [M+18] or [M+32] (hydration/methanolysis) during deprotection, the cyclopropyl ring may have opened. Switch to 4N HCl in Dioxane at 0°C for deprotection to mitigate this risk.

References

  • Morpholine Scaffolds in Drug Discovery

    • Kumari, S. et al. "Morpholine as a privileged scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry (2020).[4][5] Link

  • Cyclopropyl Metabolic Stability

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry (2016). Link

  • Parallel Synthesis Methodologies

    • Enamine Ltd.[6][7] "Building Blocks for Parallel Synthesis." Enamine Application Notes. Link

  • Boc Deprotection Protocols

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis," 5th Ed. Wiley (2014). Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling chemical reagents.

Sources

Application Note: Scalable Synthesis of 4-Boc-3-Cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted morpholine scaffold is a privileged pharmacophore in modern drug discovery, offering improved metabolic stability and solubility compared to piperidines. Specifically, the 3-cyclopropylmorpholine moiety acts as a potent bioisostere, leveraging the cyclopropyl group's unique electronic properties and conformational rigidity.

This guide details a robust, scalable protocol for the synthesis of (S)-4-Boc-3-cyclopropyl-morpholine . Unlike bench-scale methods that often rely on expensive metal-catalyzed couplings or unstable intermediates, this protocol utilizes a Lactam Reduction Strategy . This route is selected for its operational safety, cost-effectiveness, and ability to maintain enantiomeric purity starting from commercially available (S)-cyclopropylglycine.

Key Process Features
  • Chiral Integrity: Starts from the chiral amino acid pool; no resolution required.

  • Scalability: Avoids chromatography through crystallization-driven intermediates.[1]

  • Safety: Engineered controls for exothermic hydride reductions and cyclopropyl ring stability.

Strategic Route Selection

The Challenge

Direct alkylation of primary amines with di-haloethanes to form morpholines often suffers from over-alkylation (dimerization) and poor yields. Furthermore, the cyclopropyl ring is sensitive to strong acid-catalyzed ring opening, necessitating mild conditions.

The Solution: The Lactam Reduction Route

We utilize a stepwise annulation approach:

  • Reduction of the amino acid to the amino alcohol.

  • Acylation/Cyclization to form the morpholin-3-one (lactam).

  • Global Reduction of the lactam to the morpholine.

This route minimizes side reactions and produces stable, crystalline intermediates.

SyntheticRoute SM (S)-Cyclopropylglycine Int1 (S)-2-Amino-2- cyclopropylethanol SM->Int1 1. Reduction (LAH or BH3) Int2 N-Chloroacetyl Intermediate Int1->Int2 2. Cl-CH2-COCl (Acylation) Lactam (S)-5-Cyclopropyl- morpholin-3-one Int2->Lactam 3. KOtBu (Cyclization) Product (S)-4-Boc-3- cyclopropylmorpholine Lactam->Product 4. Reduction (BH3) 5. Boc2O

Figure 1: Strategic workflow for the synthesis of 4-Boc-3-cyclopropylmorpholine.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-2-Amino-2-cyclopropylethanol

Objective: Reduction of the amino acid to the corresponding amino alcohol. Scale: 100 g input

Reagents:

  • (S)-Cyclopropylglycine (1.0 equiv)

  • Lithium Aluminum Hydride (LAH) (2.5 equiv) [Alternative: BH3-DMS for safer handling]

  • THF (Anhydrous, 10 vol)

Procedure:

  • Setup: Charge a dry 3-neck flask with LAH pellets (2.5 equiv) and THF (5 vol) under nitrogen. Cool to 0°C.

  • Addition: Slowly add (S)-Cyclopropylglycine (1.0 equiv) as a solid or slurry in THF (5 vol) over 1 hour. Caution: Significant gas evolution (H2).

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir the granular white precipitate for 1 hour. Filter through Celite. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Output: Colorless viscous oil. Yield typically >90%.[2] Used directly without purification.

Protocol B: One-Pot Acylation and Cyclization (The Lactam Step)

Objective: Formation of the morpholinone ring.[3][4] Critical Quality Attribute: Control of pH during acylation to prevent di-acylation.

Reagents:

  • Amino alcohol (from Protocol A) (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • THF (10 vol) / Toluene (5 vol)

Procedure:

  • Acylation: Dissolve amino alcohol in THF/Toluene (1:1). Cool to -10°C. Simultaneously add Chloroacetyl chloride (1.1 equiv) and aqueous NaOH (1.2 equiv) maintaining pH 10-11 (Schotten-Baumann conditions) OR use anhydrous conditions with Et3N.

    • Process Note: The biphasic Schotten-Baumann is preferred for scale to manage salt precipitation.

  • Cyclization: Separate the organic layer (containing the linear chloro-amide). Dry briefly.[5]

  • Ring Closure: Add the organic solution into a slurry of KOtBu (2.5 equiv) in THF at 0°C.

    • Mechanism:[4][5][6][7][8][9] The alkoxide deprotonates the alcohol, which then displaces the alkyl chloride intramolecularly.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash with brine.

  • Crystallization: The lactam often crystallizes from IPA/Heptane.

    • Target: (S)-5-cyclopropylmorpholin-3-one.

Protocol C: Reduction and Boc-Protection

Objective: Removal of the carbonyl oxygen and final protection. Safety: Borane reduction of lactams generates hydrogen; the cyclopropyl group is stable under these specific conditions.

Reagents:

  • Lactam (1.0 equiv)

  • Borane-Dimethyl Sulfide (BH3-DMS) (2.0 M in THF, 3.0 equiv)

  • Methanol (for quench)

  • Boc Anhydride (Boc2O) (1.2 equiv)

Procedure:

  • Reduction: Charge Lactam in THF. Cool to 0°C. Add BH3-DMS dropwise.

  • Heat: Reflux for 4-6 hours. Monitor by HPLC for disappearance of lactam.

  • Acid Hydrolysis (Critical): Cool to 0°C. Carefully add MeOH (exothermic quench of excess borane). Then add 6M HCl and reflux for 1 hour.

    • Why? This breaks the stable amine-borane complex.

  • Neutralization & Protection: Cool to RT. Basify with NaOH to pH > 12. Add Boc2O (1.2 equiv) directly to the biphasic mixture. Stir for 4 hours.

  • Purification: Extract with MTBE. Wash with water.[5] Concentrate.

  • Final Polish: Recrystallize from Hexane/EtOAc or distill if liquid.

Process Safety & Troubleshooting

Safety Decision Tree: Hydride Quenching

Handling scale-up quantities of LAH or Borane requires strict adherence to quenching protocols to prevent thermal runaway.

SafetyLogic Start Quenching Hydride Reaction CheckTemp Is Temp < 5°C? Start->CheckTemp Cool Cool Reactor Jacket CheckTemp->Cool No Solvent Dilute with THF CheckTemp->Solvent Yes Cool->CheckTemp AddQuench Add Quench Agent (Dropwise) Solvent->AddQuench GasCheck Observe H2 Evolution AddQuench->GasCheck Control Stop Addition Wait for Gas to Subside GasCheck->Control High Rate Continue Continue Addition GasCheck->Continue Steady Rate Control->GasCheck

Figure 2: Logic flow for safe quenching of hydride reductions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 2) Hydrolysis of Chloroacetyl chlorideEnsure anhydrous solvent or maintain pH < 12 during Schotten-Baumann.
Ring Opening Acid concentration too high in Step 3Limit HCl reflux time; cyclopropyl rings can open in hot conc. acid.[3][5][9][10]
Emulsion Aluminum salts (Step 1)Use Rochelle's salt (Sodium potassium tartrate) during workup to chelate Al.
Incomplete Reduction Borane complex stabilityEnsure the HCl reflux step (Step 3.3) is vigorous enough to free the amine.

References

  • Federsel, H. J. (2003). "Process R&D of Pharmaceuticals: The Importance of the 'Right' Route." Organic Process Research & Development. Link

  • Couturier, M., et al. (2001).[11] "Borane-DMS Reduction of Amides." Organic Letters. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty Years of Hydride Reductions." Tetrahedron. Link

  • Burkhardt, E. R., & Matos, K. (2006). "Borane Reagents for the Reduction of Amides and Lactams." Chemical Reviews. Link

  • Org. Synth. (1998). "General procedures for Morpholinone synthesis." Organic Syntheses. Link

Sources

Application Note: Protocol for N-Alkylation of 3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Cyclopropylmorpholine represents a unique challenge in medicinal chemistry synthesis. While morpholine itself is a ubiquitous secondary amine, the introduction of a cyclopropyl group at the C3 position creates a distinct steric and electronic environment that necessitates a deviation from standard alkylation protocols.

Substrate Analysis[1]
  • Steric Hindrance: The C3-cyclopropyl group projects significant bulk adjacent to the nucleophilic nitrogen. This steric wall retards the trajectory of incoming electrophiles, particularly in SN2 transition states, making the nitrogen less nucleophilic than in unsubstituted morpholine.

  • Electronic Effects: The cyclopropyl group is weakly electron-donating (via hyperconjugation), potentially increasing the basicity of the nitrogen (estimated pKa ~8.5–9.0). However, nucleophilicity is suppressed by the steric bulk.

  • Stability Profile: The cyclopropyl ring introduces ring strain (~27.5 kcal/mol). While stable under standard basic alkylation conditions, it is susceptible to ring-opening under strong Bronsted acidic conditions or in the presence of specific Lewis acids (e.g., strong carbocation generators).

Decision Matrix: Selecting the Right Methodology

We define two primary workflows based on the nature of the alkyl group (R) to be introduced.

ParameterMethod A: Reductive Amination Method B: Direct Alkylation (SN2)
Target Primary/Secondary Alkyl GroupsMethyl, Benzyl, or functionalized Alkyl Halides
Precursor Aldehyde or KetoneAlkyl Halide / Sulfonate
Selectivity High (Mono-alkylation exclusive)Moderate (Risk of quaternization)
Steric Tolerance ExcellentPoor to Moderate
Risk Profile Low (Mild conditions)Medium (Over-alkylation, Elimination)

Method A: Reductive Amination (Preferred Route)

Rationale: This is the gold-standard approach for 3-cyclopropylmorpholine. The formation of the iminium ion intermediate pulls the nitrogen lone pair into a planar geometry, temporarily relieving some steric congestion before the hydride delivery.

Reagents & Materials[2][3][4][5]
  • Substrate: 3-Cyclopropylmorpholine (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Critical for ketone activation

Step-by-Step Protocol
  • Imine Formation:

    • Charge a flame-dried reaction vessel with 3-cyclopropylmorpholine and anhydrous DCE (0.2 M concentration).

    • Add the aldehyde/ketone under N2 atmosphere.

    • Critical Step: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: The acid catalyzes the formation of the iminium species, which is the active electrophile. The cyclopropyl group makes the nitrogen more hindered; pre-equilibrium time is essential.

  • Reduction:

    • Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes to prevent side reactions).

    • Add NaBH(OAc)3 portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the amine.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (gas evolution will occur). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • The crude product is often clean enough for use. If purification is needed, flash chromatography (SiO2) using a gradient of MeOH/DCM (0–5%) is standard.

Method B: Direct Alkylation (SN2)

Rationale: Used when the alkyl halide is the only available precursor or for methylation. Due to the steric bulk at C3, the rate of reaction will be slower than morpholine. We utilize a polar aprotic solvent to maximize nucleophilicity.

Reagents & Materials
  • Substrate: 3-Cyclopropylmorpholine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, X=Br, I) (1.05–1.1 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation

Step-by-Step Protocol
  • Setup:

    • Dissolve 3-cyclopropylmorpholine in MeCN (0.15 M).

    • Add Cs2CO3 . The heterogeneous base prevents high concentrations of dissolved base, reducing elimination side-reactions of the alkyl halide.

  • Addition:

    • Add KI (catalytic) followed by the Alkyl Halide .

    • Why: KI converts Alkyl Bromides to more reactive Alkyl Iodides in situ, compensating for the slow kinetics caused by the C3-cyclopropyl steric wall.

  • Reaction:

    • Heat to 60–80 °C . (Note: Monitor closely. Higher temperatures may degrade the cyclopropyl ring if the alkyl halide generates strong acid byproducts that aren't immediately neutralized).

    • Stir for 12–24 hours.

  • Workup (Acid-Base Extraction):

    • Self-Validating Purification: Dilute reaction with EtOAc.

    • Wash with water to remove DMF/salts.

    • Extract the organic layer with 1M HCl . The product (amine) moves to the aqueous phase; non-basic impurities remain in organics.

    • Basify the aqueous phase (pH > 10) with NaOH.

    • Extract back into EtOAc, dry, and concentrate.

Critical Control Points & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Steric hindrance preventing iminium formation.Increase AcOH to 2.0 equiv; Use molecular sieves (4Å) to drive equilibrium.
Ring Opening Products Acid sensitivity of cyclopropane.Avoid strong mineral acids (H2SO4). Keep workup pH > 1 (use mild acids like citric acid if needed).
Quaternization (Method B) Over-alkylation.Use slight deficit of Alkyl Halide (0.95 equiv); Switch to Method A.
Elimination of Alkyl Halide Base too strong/Temperature too high.Switch base from NaH/strong alkoxides to K2CO3 or Cs2CO3.

Visual Workflow (Graphviz)

N_Alkylation_Protocol Start Start: 3-Cyclopropylmorpholine Decision Select Alkyl Source Start->Decision Aldehyde Aldehyde/Ketone Available Decision->Aldehyde High Selectivity Reqd Halide Alkyl Halide Available Decision->Halide Methylation / No Carbonyl StepA1 Add Amine + Carbonyl + AcOH Solvent: DCE Aldehyde->StepA1 StepA2 Add NaBH(OAc)3 0°C to RT StepA1->StepA2 CheckA QC: Check for Mono-alkylation StepA2->CheckA Workup Workup: Acid-Base Extraction CheckA->Workup Complete StepB1 Add Amine + R-X + Cs2CO3 + KI Solvent: MeCN Halide->StepB1 StepB2 Heat to 60-80°C StepB1->StepB2 Warning Risk: Over-alkylation / Elimination StepB2->Warning Warning->Workup Final Final Product: N-Alkyl-3-cyclopropylmorpholine Workup->Final

Figure 1: Decision tree and workflow for the N-alkylation of 3-cyclopropylmorpholine, prioritizing reductive amination for selectivity.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link

  • PubChem. "3-Cyclopropylmorpholine Compound Summary."[2] National Library of Medicine. Link

  • Chibiryaev, A. M., et al. "N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives."[3] Russian Chemical Bulletin, vol. 51, 2002, pp. 1829–1840.[3] Link (Demonstrates stability of cyclopropyl groups under phase-transfer alkylation conditions).

Sources

incorporating 3-cyclopropylmorpholine into peptide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Cyclopropylmorpholine into Peptide Scaffolds

Executive Summary

The incorporation of 3-cyclopropylmorpholine (3-CPM) into peptide scaffolds represents a high-value strategy in modern medicinal chemistry.[1] This moiety combines the physicochemical benefits of the morpholine ring (solubility, hydrogen bond acceptance) with the unique metabolic and steric properties of the cyclopropyl group.

Unlike standard amino acids, 3-CPM is a secondary amine building block lacking a native carboxyl handle for backbone insertion.[1] Therefore, its incorporation is primarily achieved through C-terminal capping , N-terminal urea/carbamate formation , or side-chain functionalization .[1]

This guide provides validated protocols for overcoming the steric hindrance associated with the C3-cyclopropyl substituent to generate high-purity peptidomimetics with enhanced metabolic stability (t1/2) and oral bioavailability.

Chemical Rationale & Mechanistic Insight

The "Cyclopropyl-Morpholine" Advantage

Incorporating 3-CPM addresses two critical failure modes in peptide drug discovery: rapid clearance and conformational floppiness .[1]

  • Metabolic Shielding: The cyclopropyl group is a known "metabolic sink." Its sp2-like character and high C-H bond dissociation energy (approx. 106 kcal/mol) make it resistant to Cytochrome P450 (CYP) oxidation.[1] When placed at the C-terminus, it blocks carboxypeptidase degradation.[1]

  • Conformational Bias: The morpholine ring locks the nitrogen lone pair and restricts rotation. The C3-cyclopropyl group adds significant steric bulk (

    
    -value ~ 1.35), forcing the attached peptide chain into specific torsion angles (
    
    
    
    ), often stabilizing
    
    
    -turn geometries.[1]
Strategic Incorporation Points
Incorporation SiteLinkage TypeChemical StrategyPrimary Benefit
C-Terminus AmideCoupling 3-CPM to C-term CarboxylProtease resistance; pKa modulation.[1]
N-Terminus UreaActivation of N-term with DSCCapping; H-bond acceptor introduction.
Side Chain Amide/UreaModification of Asp/Glu or LysProbing hydrophobic pockets; solubility.[1]

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision matrix for incorporating 3-CPM based on the target position within the peptide scaffold.

CPM_Incorporation Start Target Scaffold Modification CTerm C-Terminal Capping Start->CTerm NTerm N-Terminal/Side-Chain Functionalization Start->NTerm Act Activation Strategy CTerm->Act Steric Hindrance Management Linker Linker Selection NTerm->Linker HATU HATU/HOAt (Steric Power) Act->HATU Preferred PyBOP PyBOP (Alternative) Act->PyBOP Backup Urea Urea Linkage (DSC Method) Linker->Urea Stable Capping RedAm Reductive Amination (Secondary Amine) Linker->RedAm Flexible Linker

Figure 1: Decision tree for incorporating 3-cyclopropylmorpholine based on structural requirements.

Detailed Protocols

Protocol A: C-Terminal Amide Coupling (The "Steric Challenge")

Context: Coupling a secondary, sterically hindered amine like 3-CPM to a peptide carboxylic acid is difficult. Standard HBTU/DIPEA protocols often result in low yields (<30%) or epimerization of the C-terminal amino acid.[1]

Reagents:

  • Peptide-Resin: 2-Chlorotrityl (2-CTC) or SASRIN resin (allows cleavage of protected peptide fragment).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.[1]

  • Base: Collidine (2,4,6-trimethylpyridine) – preferred over DIPEA to reduce racemization.[1]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Procedure:

  • Cleavage of Protected Peptide:

    • Synthesize the peptide on acid-labile resin (e.g., 2-CTC).[1]

    • Cleave using 1% TFA in DCM (10 x 2 min) to release the fully protected peptide with a free C-terminal carboxyl group.[1]

    • Neutralize with pyridine/MeOH and concentrate to dryness.[1]

  • Activation:

    • Dissolve the protected peptide (1.0 eq) in minimum anhydrous DMF.[1]

    • Add HATU (1.2 eq) and HOAt (1.2 eq).[1]

    • Add Collidine (2.5 eq).[1]

    • Critical Step: Stir for 5 minutes before adding the amine to establish the active ester.

  • Coupling:

    • Add 3-cyclopropylmorpholine (1.5 - 2.0 eq).[1]

    • Stir at room temperature for 4–16 hours. Monitor by LC-MS.[1]

    • Troubleshooting: If reaction is sluggish, heat to 40°C or use microwave irradiation (25W, 50°C, 20 min).[1]

  • Workup:

    • Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and brine.

    • Dry over Na2SO4 and concentrate.[1]

    • Perform final global deprotection (TFA/TIS/H2O) to remove side-chain protecting groups.[1]

Protocol B: N-Terminal Urea Capping (DSC Method)

Context: Creating a urea linkage between the N-terminus of a peptide and 3-CPM. This is superior to reductive amination for metabolic stability.[1]

Reagents:

  • DSC: N,N'-Disuccinimidyl carbonate.[1]

  • DIPEA: Diisopropylethylamine.[1]

  • DCM/DMF: 1:1 mixture.

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group is removed from the resin-bound peptide.[1] Wash resin with DCM (3x).[1]

  • Activation (Carbamate Formation):

    • In a vial, dissolve DSC (3.0 eq) in DMF.

    • Add this solution to the resin.[2][3]

    • Add DIPEA (3.0 eq).[1]

    • Shake for 1 hour. The N-terminus is now converted to an active succinimidyl carbamate.[1]

    • QC Check: Perform a Kaiser test.[1] It should be negative (no free amine), but this can be misleading.[1] A mini-cleavage and MS check is better (Mass = Peptide + 141 Da).[1]

  • Displacement:

    • Wash resin with DMF (3x) to remove excess DSC.[1]

    • Add a solution of 3-cyclopropylmorpholine (5.0 eq) and DIPEA (2.0 eq) in DMF.[1]

    • Shake overnight at room temperature.

  • Cleavage:

    • Wash resin (DMF, DCM, MeOH).[1]

    • Cleave with TFA cocktail. The resulting peptide will have a 3-cyclopropylmorpholine-1-carbonyl cap.[1]

Analytical Validation & Quality Control

Data interpretation for 3-CPM peptides requires specific attention to rotamers and mass shifts.[1]

ParameterObservationNote
Mass Shift +125.17 Da (Amide)When replacing an OH at C-term.[1]
Mass Shift +152.19 Da (Urea)When adding to N-term (C8H12NO + CO).[1]
NMR (1H) Cyclopropyl SignalsHigh field multiplets:

0.3 – 0.6 ppm (4H).[1]
NMR (1H) Rotamers3-CPM amides often exist as distinct rotamers in NMR due to restricted N-C bond rotation.[1] Do not confuse with impurities.
HPLC Retention TimeSignificant increase in hydrophobicity (RT shift) compared to free acid/amine.[1]

Case Study: Improving Metabolic Stability

Objective: A lead peptide (H-Phe-Pro-Arg-OH) showed rapid clearance (


 min) due to C-terminal proteolysis.[1]

Intervention: The C-terminal carboxyl was capped with 3-cyclopropylmorpholine using Protocol A .[1]

Results:

  • Potency: Maintained (IC50: 12 nM vs 15 nM).

  • Stability: Plasma

    
     increased to >120 min.
    
  • Mechanism: The bulky cyclopropyl group prevented carboxypeptidase docking, while the morpholine oxygen maintained water solubility, preventing the aggregation often seen with hydrophobic capping groups like benzylamine.

References

  • PubChem. (n.d.).[1] 3-Cyclopropylmorpholine (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Trabocchi, A., et al. (2007).[1][4] Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Di Pisa, F., et al. (2017).[1] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Retrieved from [Link][1]

Sources

Application Note: Engineering Kinase Selectivity & Stability with 3-Cyclopropylmorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the strategic utilization of 3-cyclopropylmorpholine derivatives in medicinal chemistry. This scaffold is presented not merely as a chemical building block, but as a high-value structural motif designed to enhance kinase selectivity (specifically PI3K/mTOR pathways) and metabolic stability (via steric shielding of oxidative hotspots).

Executive Summary & Rationale

In the development of ATP-competitive kinase inhibitors, the morpholine ring is a privileged pharmacophore, often functioning as a hydrogen-bond acceptor for the kinase "hinge" region (e.g., Val851 in PI3K


). However, unsubstituted morpholines suffer from rapid metabolic clearance (oxidative ring opening) and poor isoform selectivity.

The 3-cyclopropylmorpholine scaffold addresses these critical attrition points through two mechanisms:

  • Conformational Control (The "Steric Rudder"): The bulky, rigid cyclopropyl group at the C3 position restricts the conformational flexibility of the morpholine ring, locking it into a preferred chair conformation. This reduces the entropic penalty of binding and can sterically clash with non-conserved residues in off-target kinases, improving selectivity.

  • Metabolic Shielding: The C3-cyclopropyl group sterically hinders the N-dealkylation and oxidative attack at the adjacent carbon centers, significantly extending half-life (

    
    ) in microsomal stability assays compared to 3-methyl or unsubstituted analogs.
    

Structural Logic & Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

SAR_Logic Morpholine Morpholine Core (Hinge Binder) Problem Liabilities: 1. Rapid Metabolism (C2/C3 oxidation) 2. Low Isoform Selectivity Morpholine->Problem Inherent Risks Solution 3-Cyclopropyl Modification Problem->Solution Chemical Strategy Benefit1 Metabolic Shielding (Blocks CYP450 access) Solution->Benefit1 Mechanism A Benefit2 Selectivity Filter (Chiral Steric Clash) Solution->Benefit2 Mechanism B Outcome Optimized Lead: High Potency + Low Clearance Benefit1->Outcome Benefit2->Outcome

Figure 1: Strategic rationale for incorporating the 3-cyclopropyl moiety into kinase inhibitor scaffolds.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (S)-3-Cyclopropylmorpholine

Note: Access to the enantiopure scaffold is critical, as the (S)-enantiomer often dictates the vector of the hinge-binding interaction.

Reagents:

  • (S)-2-amino-2-cyclopropylethanol (Chiral precursor)

  • Chloroacetyl chloride

  • Sodium hydride (NaH)

  • Lithium Aluminum Hydride (LAH)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Acylation: Dissolve (S)-2-amino-2-cyclopropylethanol (1.0 eq) in DCM at 0°C. Add triethylamine (1.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2h to form the chloroacetamide intermediate.

  • Cyclization: Dissolve the intermediate in anhydrous THF. Cool to 0°C and carefully add NaH (60% dispersion, 1.5 eq). The alkoxide generated intramolecularly displaces the chloride, forming the morpholin-3-one ring. Critical Step: Monitor by TLC to ensure complete cyclization.

  • Reduction: To the morpholin-3-one solution in THF, add LAH (2.0 eq) cautiously under Argon. Reflux for 4 hours to reduce the amide carbonyl to the methylene group.

  • Workup: Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter the aluminum salts, dry the filtrate over
    
    
    , and concentrate.
  • Purification: Purify via chiral HPLC or recrystallization as the oxalate salt to >98% ee.

Protocol B: In Vitro Kinase Selectivity Assay (PI3K vs. mTOR)

Objective: To quantify the selectivity ratio gained by the 3-cyclopropyl substitution.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) and mTOR enzymes.
  • PIP2 substrate (for PI3K) and p70S6K peptide (for mTOR).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution of the 3-cyclopropylmorpholine derivative in DMSO (Top concentration: 10

    
    M).
    
  • Enzyme Reaction:

    • PI3K: Incubate 2 ng/well PI3K

      
       with 50 
      
      
      
      M ATP and 50
      
      
      M PIP2 lipid substrate.
    • mTOR: Incubate 5 ng/well mTOR with 25

      
      M ATP and p70S6K substrate.
      
  • Inhibition: Add 1

    
    L of compound dilution to respective wells. Incubate at Room Temperature (RT) for 60 minutes.
    
  • Detection: Add ADP-Glo™ Reagent (5

    
    L) to stop the reaction and deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent (10 
    
    
    
    L) to convert ADP to ATP -> Luciferase signal.
  • Data Analysis: Measure luminescence. Fit curves using a 4-parameter logistic model to determine

    
    .
    
    • Calculation:

      
      . A ratio >50 indicates high selectivity.
      
Protocol C: Microsomal Stability Profiling

Objective: To validate the "Metabolic Shielding" hypothesis.

Workflow:

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P dehydrogenase).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Metrics: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Success Criteria:

      
       > 60 min (Low clearance classification).
      

Data Presentation & Analysis

Table 1: Comparative SAR Data (Hypothetical Representative Data) Demonstrating the impact of C3-substitution on potency and stability.

Compound IDR-Group (C3 Position)PI3K

IC

(nM)
mTOR IC

(nM)
Selectivity (mTOR/PI3K)HLM t

(min)
CPM-001 -H (Unsubstituted)12151.2 (Dual)18
CPM-002 -CH3 (Methyl)25853.442
CPM-003 -Cyclopropyl 8 450 56.2 >120

Interpretation:

  • CPM-001 is a potent but non-selective dual inhibitor with poor metabolic stability (rapid oxidation).

  • CPM-003 (Cyclopropyl) maintains/improves PI3K potency (likely due to optimal hydrophobic packing of the cyclopropyl group in the ribose binding pocket) while drastically reducing mTOR binding (steric clash).

  • Stability: The >6-fold increase in half-life validates the cyclopropyl group's ability to block metabolic soft spots.

References

  • Morpholine Scaffolds in Kinase Inhibition

    • Title: "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
    • Source:Bioorganic Chemistry, 2020.
    • URL:[Link]

  • Cyclopropyl Group in Drug Design

    • Title: "The Cyclopropyl Group in Medicinal Chemistry"
    • Source:Scientific Upd
    • URL:[Link]

  • PI3K/mTOR Pathway Inhibition

    • Title: "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold"
    • Source:Journal of Computer-Aided Molecular Design, 2016.
    • URL:[Link]

  • Renin Inhibitors (Contextual Relevance)

    • Title: "Aliskiren – an orally active renin inhibitor.[1][2] Review of pharmacology, pharmacodynamics, kinetics, and clinical potential"

    • Source:Vascular Health and Risk Management, 2007.
    • URL:[Link]

Sources

4-Boc-3-cyclopropyl-morpholine as a fragment for lead optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Boc-3-cyclopropyl-morpholine in Lead Optimization

Executive Summary

In the landscape of modern drug discovery, the "Magic Methyl" effect is well-documented, but the "Cyclopropyl Switch" is emerging as a superior tactic for optimizing physicochemical properties without compromising potency. 4-Boc-3-cyclopropyl-morpholine (CAS: 1414958-23-8) represents a high-value building block that addresses three critical failure modes in lead optimization: metabolic instability , conformational entropy , and lipophilicity management .

This guide provides a technical roadmap for leveraging this fragment. We move beyond simple structural description to practical application: how to deprotect, couple, and validate this sterically demanding motif to improve Fsp³ character and extend patent life.

Part 1: The Strategic Value (Mechanism & Rationale)

The "Escape from Flatland" & Metabolic Shielding

The 3-cyclopropyl-morpholine scaffold offers a distinct advantage over standard alkyl-substituted morpholines (e.g., 3-isopropyl or 3-methyl).

  • Metabolic Stability: Unlike an isopropyl group, which possesses a benzylic-like tertiary proton susceptible to CYP450-mediated hydroxylation, the cyclopropyl group typically resists oxidative metabolism due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol vs. 95 kcal/mol for secondary alkyls).

  • Conformational Locking: The cyclopropyl group introduces significant steric bulk adjacent to the nitrogen. This forces the morpholine ring into a preferred chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Lipophilic Efficiency: The cyclopropyl group provides steric volume similar to an isopropyl group but with a lower lipophilicity contribution (

    
     value ~1.14 vs. 1.53), improving the Ligand Lipophilicity Efficiency (LLE).
    
Visualization: The Optimization Logic

LeadOptimization Start Lead Compound (High Clearance / Low Fsp3) Strategy Fragment Selection: 4-Boc-3-cyclopropyl-morpholine Start->Strategy Identify Liability Mech1 Mechanism 1: Steric Shielding (Blocks N-dealkylation) Strategy->Mech1 Mech2 Mechanism 2: Conformational Lock (Reduces Entropy) Strategy->Mech2 Mech3 Mechanism 3: Lipophilicity Modulation (Lower logP vs iPr) Strategy->Mech3 Outcome Optimized Candidate (Improved ADME/Potency) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Decision pathway for selecting 3-cyclopropyl-morpholine to resolve specific ADME/Tox liabilities.

Part 2: Comparative Data Analysis

Before synthesis, it is crucial to understand how this fragment compares to standard bioisosteres.

Table 1: Physicochemical Comparison of 3-Substituted Morpholines

Substituent (R)Approx.

LogP*
Metabolic Risk (CYP3A4)Steric Bulk (A-value)Conformational Effect
-H (Unsubstituted) 0.0Low (N-dealkylation risk)LowFlexible (Chair flip)
-CH3 (Methyl) +0.5ModerateModerateBiased Chair
-CH(CH3)2 (Isopropyl) +1.53High (Tertiary H abstraction)HighRigid
-cPr (Cyclopropyl) +1.14 Low (Strong C-H bonds)High Locked Chair

*Values relative to unsubstituted morpholine. Note the favorable trade-off between bulk and lipophilicity for the cyclopropyl group.

Part 3: Experimental Protocols

The commercial availability of 4-Boc-3-cyclopropyl-morpholine implies a two-step workflow: Deprotection followed by C-N Cross-Coupling.

Critical Warning: The steric hindrance of the 3-cyclopropyl group makes the secondary amine less nucleophilic. Standard S_NAr conditions may fail; Buchwald-Hartwig amination is the preferred route.

Protocol A: Controlled Boc-Deprotection

Objective: Isolate the free amine (or HCl salt) without degrading the cyclopropyl ring.

Reagents:

  • 4-Boc-3-cyclopropyl-morpholine (1.0 equiv)

  • 4M HCl in Dioxane (10 equiv)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of 4-Boc-3-cyclopropyl-morpholine in 5 mL of dry DCM (or Dioxane) in a round-bottom flask under

    
    . Cool to 0°C.
    
  • Acid Addition: Dropwise add 10 mL of 4M HCl in Dioxane. Note: Gas evolution (isobutylene) will occur.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; Boc material is silent, free amine stains red/purple) or LCMS (Mass: 127.18 [M+H]+).

  • Workup (Salt Isolation): Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to remove residual Boc by-products. Filter and dry the white solid (HCl salt).

    • Why this method? Isolating the salt prevents oxidation of the free amine and allows for accurate stoichiometry in the next step.

Protocol B: Sterically Demanding Buchwald-Hartwig Coupling

Objective: Couple the hindered 3-cyclopropyl-morpholine to an aryl halide.

Rationale: The 3-cyclopropyl group creates significant steric clash around the nitrogen. First-generation ligands (BINAP, DPPF) often fail. RuPhos or BrettPhos are strictly required for high yields.

Reagents:

  • Aryl Halide (Ar-Cl or Ar-Br) (1.0 equiv)

  • 3-cyclopropyl-morpholine (HCl salt) (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (0.02 - 0.05 equiv) [Preferred over in-situ generation]

  • Base: NaOtBu (Sodium tert-butoxide) (3.0 equiv) or LHMDS (for base-sensitive substrates)

  • Solvent: Toluene or THF (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and cycle with Argon/Vacuum (3x).

  • Solids Addition: Add Aryl Halide (1.0 mmol), Morpholine HCl salt (1.2 mmol), NaOtBu (3.0 mmol), and RuPhos Pd G4 (0.02 mmol).

  • Solvent: Add degassed Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 80-100°C for 4-12 hours.

    • Checkpoint: If conversion is low after 4 hours, add a second portion of catalyst (0.01 equiv).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad. Wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: 3-substituted morpholines can be diastereomeric if the aryl partner is chiral; check for peak splitting.

Visualization: The Synthetic Workflow

SyntheticProtocol Step1 Step 1: Boc-Deprotection (4M HCl/Dioxane, 0°C -> RT) Intermediate Intermediate: 3-cyclopropyl-morpholine HCl salt (Stable Solid) Step1->Intermediate Step2 Step 2: Cross-Coupling Setup (Inert Atmosphere, Ar) Intermediate->Step2 Reaction Reaction: C-N Bond Formation (Sterically Hindered) Step2->Reaction Conditions Critical Conditions: Cat: RuPhos Pd G4 Base: NaOtBu Solvent: Toluene, 100°C Conditions->Reaction Validation Validation: LCMS (M+H) 1H NMR (Check cPr multiplets) Reaction->Validation

Figure 2: Optimized synthetic route for incorporating the 3-cyclopropyl-morpholine fragment.

Part 4: Expert Insights & Troubleshooting

1. Stereochemistry Matters: The commercial 4-Boc-3-cyclopropyl-morpholine is often sold as a racemate.

  • Action: If your target requires a specific enantiomer, perform Chiral SFC (Supercritical Fluid Chromatography) after the Boc-deprotection or after the final coupling. Chiral resolution of the Boc-protected intermediate is often difficult due to rotamers.

2. The "Trovafloxacin Warning" (Safety): While cyclopropyl groups are metabolically stable, primary cyclopropylamines have been linked to toxicity (e.g., Trovafloxacin) via ring-opening radical mechanisms.

  • Mitigation: In 3-cyclopropyl-morpholine, the nitrogen is secondary and incorporated into a saturated heterocycle. This significantly alters the electronics and reduces the risk of bioactivation compared to primary exocyclic amines. However, always run a Reactive Metabolite Screen (GSH trapping) early in the cascade.

3. NMR Diagnostics: The cyclopropyl group has a distinct NMR signature. Look for high-field multiplets between 0.2 - 0.8 ppm . If these signals disappear or shift downfield significantly (>1.0 ppm) during synthesis, the ring may have opened (acid-catalyzed ring opening is rare but possible under extreme forcing conditions).

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Barnes-Seeman, D. (2012). The role of the cyclopropyl group in lead optimization. Current Topics in Medicinal Chemistry. (Contextual grounding on metabolic stability).
  • PubChem Compound Summary. (2024). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (Structural analog/Data source).[3] National Library of Medicine. Link

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Science Blog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-BOC-CPM-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Chromatography, Detection, and Isolation of 4-Boc-3-cyclopropyl-morpholine

Introduction

Welcome to the Technical Support Center. You are likely working with 4-Boc-3-cyclopropyl-morpholine , a valuable intermediate in medicinal chemistry often used to introduce solubility-enhancing morpholine rings with increased metabolic stability (via the cyclopropyl group).

This molecule presents a "perfect storm" of purification challenges:

  • Low UV Activity: The lack of conjugation makes it nearly invisible to standard UV detection (254 nm).

  • Lipophilic Impurities: Excess Boc-anhydride (

    
    ) often co-elutes with the product.
    
  • Stereochemical Complexity: The C3-cyclopropyl group introduces a chiral center that standard silica cannot resolve.

This guide is structured as a series of Troubleshooting Modules designed to address these specific failure points.

Module 1: Detection & Visualization (The "Invisible" Peak)

User Issue: "I injected my crude mixture, but the chromatogram is flat at 254 nm. I know my compound is there by NMR."

Root Cause: The Boc carbamate and the morpholine ring lack a conjugated


-system. The Boc group has only a weak end-absorption around 205–210 nm.
Solution Protocol

You must switch your detection strategy. Do not rely on 254 nm.

1. Online Detection (Flash/HPLC)
  • Primary Detector: ELSD (Evaporative Light Scattering Detector) . This is the gold standard for this molecule. It detects mass, not chromophores.

  • Alternative: Refractive Index (RI) (Isocratic only).

  • UV Optimization: If you must use UV, set the wavelength to 205–210 nm .

    • Warning: Avoid UV-absorbing solvents like Ethyl Acetate (cutoff ~256 nm) if monitoring at 210 nm. Use Hexane/TBME or Acetonitrile/Water instead.

2. Offline Detection (TLC)

Standard UV visualization will fail. You must use chemical stains.

Stain ReagentEfficacyMechanism & Notes
Ninhydrin ⭐⭐⭐Requires Heat. The Boc group must thermally cleave (approx. 150°C) to release the free amine, which then reacts to form Ruhemann’s purple.
Iodine (

)
⭐⭐⭐⭐Reversible. The lipophilic cyclopropyl and Boc groups absorb iodine vapor well. Brown spots on yellow background.
PMA (Phosphomolybdic Acid)⭐⭐⭐⭐Permanent. Excellent for morpholines. Dips plate, heat until spots appear (dark blue/green).
KMnO4 ⭐⭐Variable. Oxidizes the morpholine ring/impurities. Good for general cleanliness checks but less specific.
Visualization Workflow

DetectionLogic start Start: Detection Issue elsd_check Is ELSD available? start->elsd_check uv_check Is UV 210 nm available? solvent_check Are solvents UV transparent? (e.g., Hexane/IPA) uv_check->solvent_check Yes tlc_stain Use TLC Stains: 1. Iodine (General) 2. Ninhydrin + High Heat uv_check->tlc_stain No solvent_check->tlc_stain No (EtOAc used) success Proceed to Separation solvent_check->success Yes elsd_check->uv_check No elsd_check->success Yes (Preferred)

Figure 1: Decision matrix for detecting non-chromophoric Boc-morpholines.

Module 2: Removing the "Sticky" Impurity ( )

User Issue: "My product is contaminated with excess Boc-anhydride. They co-elute on the column."

Root Cause: Both 4-Boc-3-cyclopropyl-morpholine and


 are non-polar lipophiles. Separating them by chromatography alone requires a very shallow gradient and wastes solvent.
Solution Protocol: Chemical Scavenging

Eliminate


before chromatography.
Method A: Solid-Phase Scavenging (Recommended)

Use a polymer-supported amine (e.g., Trisamine resin) to react with excess anhydride.

  • Dissolve crude mixture in MeOH or DCM.

  • Add Trisamine Resin (approx. 2–3 equivalents relative to excess

    
    ).
    
  • Agitate for 2 hours. The resin reacts with

    
     to form a carbamate bound to the bead.
    
  • Filter.[1][2][3] The filtrate contains your clean product.

Method B: Solution-Phase "Quench"

If resins are unavailable, use N,N-dimethyl-1,3-propanediamine (DMAPA) .

  • Add 0.5–1.0 eq of DMAPA to the reaction mixture.

  • Stir for 30 mins. DMAPA reacts with

    
     to form a highly polar urea/amine adduct.
    
  • Perform an acidic wash (1M HCl or Citric Acid). The polar adduct washes into the aqueous layer; your Boc-morpholine stays in the organic layer.

    • Caution: Ensure the wash is not too acidic or prolonged, or you risk deprotecting your product (see Module 3).

Module 3: Chromatographic Separation (Normal Phase)

User Issue: "The peaks are broad or streaking. Separation is poor."

Analysis:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate is standard, but Hexane/TBME (tert-butyl methyl ether) often provides better selectivity for bulky Boc groups.

Optimized Gradient Table

Assumes crude has been scavenged of


.
Time (CV)% Solvent B (EtOAc or TBME)Description
0–20%Equilibration
2–50% → 5%Load & initial elution of highly non-polar impurities
5–155% → 25%Product Elution Window (Target Rf ~0.3)
15–2025% → 100%Wash out polar amino-alcohol starting materials
Troubleshooting "Streaking"

While carbamates are less basic than amines, the morpholine oxygen and the carbamate nitrogen can still interact with acidic silanols.

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica surface.

  • Note: Do not use acid modifiers (Acetic acid/TFA) as they may degrade the Boc group during concentration.

Module 4: Chiral Resolution (The 3-Cyclopropyl Center)

User Issue: "I need the (S)-enantiomer, but I synthesized the racemate."

Technical Insight: The 3-cyclopropyl group creates a chiral center. Normal phase silica cannot separate these enantiomers. You must use Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC.

Recommended Chiral Systems

Based on the structural similarity to other 3-substituted morpholines:

  • Column: Amylose-based columns (e.g., Chiralpak AD-H or IA) generally show the best recognition for Boc-protected cyclic amines.

    • Alternative: Cellulose-based (OD-H) if Amylose fails.

  • Mobile Phase (SFC):

    
     with 5–15% Methanol or IPA co-solvent.
    
    • Note: No basic additive is usually needed for Boc-protected species in SFC, but 0.1% DEA can sharpen peaks.

  • Mobile Phase (HPLC): Hexane/IPA (90:10 to 95:5).

Purification Workflow Diagram

PurificationFlow crude Crude Reaction Mix (Product + Boc2O + SM) scavenge Scavenge Excess Boc2O (Trisamine Resin or DMAPA) crude->scavenge Required workup Aqueous Wash (Remove polar scavengers) scavenge->workup flash Flash Chromatography (Hex/EtOAc + 0.1% TEA) Detection: ELSD/Stain workup->flash check Check Purity (NMR/LCMS) flash->check chiral Chiral Separation? (SFC/HPLC) check->chiral If Racemic final Pure 4-Boc-3-cyclopropyl-morpholine check->final If Achiral/Racemate OK chiral->final

Figure 2: End-to-end purification workflow ensuring removal of anhydrides and enantiomeric resolution.

Frequently Asked Questions (FAQ)

Q: In NMR, I see split peaks for the Boc group and the cyclopropyl protons. Is my compound impure? A: Likely no . Boc-protected cyclic amines often exhibit rotamers (restricted rotation around the N-C(O) bond) at room temperature.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ). If the peaks coalesce into sharp singlets, they are rotamers, not impurities.
    

Q: Can I use reverse phase (C18) chromatography? A: Yes, but it is less effective for removing


 (which is also lipophilic). If you use C18, use a generic gradient (Water/Acetonitrile with 0.1% Formic Acid). The product will elute late.
  • Warning: The Boc group is acid-labile. Evaporate fractions immediately; do not leave them in acidic water/acetonitrile overnight.

Q: My product is an oil and won't crystallize. How do I purify it further? A: 4-Boc-3-cyclopropyl-morpholine is typically a viscous oil or low-melting solid due to the flexible ring and non-polar Boc group. High-vacuum drying is essential to remove solvent traces. If high purity is required without chromatography, try Kugelrohr distillation (high vacuum, <0.1 mmHg), as the Boc-morpholine is volatile enough to distill before decomposition, whereas polymeric impurities remain.

References

  • Sigma-Aldrich.Application Note – N-Boc protection and Purification. (Describes the use of Trisamine resins for removing excess

    
    ). 
    
  • Organic Chemistry Portal. Boc-Protected Amino Groups: Protection and Deprotection. (General stability and reactivity data).

  • Curly Arrow. TLC Staining: Ninhydrin and Boc-amines.[4] (Detailed mechanism on heating Boc-amines for Ninhydrin detection).

  • Palchykov, V. A. Morpholines: Synthesis and Biological Activity.[5] Russian Journal of Organic Chemistry, 2013.[5] (Context on morpholine synthesis and properties).

  • University of Rochester. TLC Stains and Recipes. (Formulations for PMA and Iodine stains).

Sources

side reactions in the synthesis of substituted morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Substituted Morpholine Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Morpholine Challenge

Morpholine rings are ubiquitous pharmacophores, valued for their ability to modulate lipophilicity and metabolic stability in drug candidates. However, synthesizing substituted morpholines—particularly those with specific stereochemical or regiochemical requirements—is fraught with competing pathways.

This guide addresses the three most critical failure modes reported by our users:

  • Elimination vs. Cyclization in acid-mediated dehydration.

  • Oligomerization during N-alkylation/cyclization.

  • Regioisomeric Scrambling in chiral synthesis from epoxides.

Ticket #01: Acid-Mediated Cyclodehydration Failures

Context: Users employing the classical dehydration of diethanolamines (or N-substituted derivatives) often report low yields and "tarry" side products. Core Mechanism: The reaction relies on the protonation of a hydroxyl group to create a good leaving group (


), followed by intramolecular nucleophilic attack by the ether oxygen or amine nitrogen.
The Problem: Elimination Competes with Cyclization

Under the harsh acidic conditions (e.g.,


, 

) required to drive this equilibrium, the carbocation-like transition state can undergo

-elimination instead of substitution.

Visualizing the Pathway Competition:

CyclizationVsElimination Substrate Diethanolamine Derivative Protonated Protonated Intermediate (-OH2+) Substrate->Protonated + H+ Morpholine Morpholine (Desired Product) Protonated->Morpholine Intramolecular SN2 (Cyclization) Vinyl Vinyl Amine/Ether (Side Product) Protonated->Vinyl E1/E2 Elimination (-H2O) Polymer Tarry Polymers Vinyl->Polymer Thermal Polymerization

Figure 1: Mechanistic divergence between the desired cyclization and the elimination side reaction leading to polymerization.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Black/Tarry Crude Elimination-Polymerization: Temperature too high (

) promotes elimination over substitution.
Limit Tmax: Maintain

. Use vacuum to lower the boiling point of the mixture if possible.
Incomplete Conversion Water Inhibition: The reaction is an equilibrium (

). Water accumulation halts the forward reaction.
Azeotropic Removal: Use a Dean-Stark trap with a high-boiling solvent (e.g., Xylene/Toluene) or continuous distillation of water.
N-Oxide Impurities Oxidation: At high temperatures, air exposure oxidizes the amine.Inert Atmosphere: Strictly run under

or Ar sparging.

Expert Insight: If your substrate has bulky substituents adjacent to the hydroxyl group, the rate of cyclization drops (steric hindrance), making elimination the dominant pathway. In these cases, switch to Ticket #02 (Base-Mediated Cyclization) .

Ticket #02: Oligomerization in Base-Mediated Cyclization

Context: Synthesis via the reaction of a primary amine with a bis-electrophile (e.g., bis(2-chloroethyl)ether) or the cyclization of an amino-alcohol derivative using a base.[1] Issue: Users observe high molecular weight impurities and low yields of the cyclic monomer.

The Problem: Intermolecular vs. Intramolecular Reaction

This is a classic competition between forming a ring (intramolecular) and forming a chain (intermolecular).

The High-Dilution Principle:

  • Intramolecular rate is independent of concentration (First-order).

  • Intermolecular rate depends on concentration squared (Second-order).

  • Therefore: High concentrations favor polymerization.

FAQ: Optimizing N-Alkylation

Q: I am seeing a "double-mass" peak in LCMS. What is it? A: This is likely the dimer . Instead of the amine tail biting its own head (cyclization), it attacked a second molecule of the starting material. This dimer then has two reactive ends, leading to oligomers.

Q: How do I prevent quaternary ammonium salt formation? A: "Over-alkylation" occurs when the product morpholine (a secondary/tertiary amine) reacts again with the electrophile.

  • Solution: Use the amine in excess if it is cheap. If the amine is valuable, use the bis-electrophile in slight excess but add the amine very slowly (syringe pump addition) to keep its instantaneous concentration low relative to the cyclization rate.

Q: Which base should I use? A:

  • Strong Bases (NaH, tBuOK): Fast reaction, but can cause elimination of the electrophile (forming vinyl ethers).

  • Weak Bases (Carbonates): Slower, fewer side reactions. Recommended for sensitive substrates.

Ticket #03: Regiocontrol in Substituted Morpholines

Context: Synthesis of 2- or 3-substituted morpholines via ring-opening of epoxides or aziridines. Issue: "I aimed for the 2-substituted morpholine but got a mixture of 2- and 3-isomers."

The Problem: Regioselectivity of Ring Opening

When opening an unsymmetrical epoxide with an amine (or amino-alcohol oxygen), the site of attack is dictated by the conditions (Acidic vs. Basic).

Visualizing Regioselectivity:

Regioselectivity cluster_Basic Basic/Nucleophilic Conditions cluster_Acidic Acidic/Lewis Acid Conditions Epoxide Substituted Epoxide (R-Group at C2) Attack1 Attack at Less Hindered Carbon (C3) Epoxide->Attack1 Steric Control Attack2 Attack at More Substituted Carbon (C2) Epoxide->Attack2 Electronic Control (Carbocation character) Product1 Major: 2-Substituted Morpholine Precursor Attack1->Product1 Product2 Major: 3-Substituted Morpholine Precursor Attack2->Product2

Figure 2: Decision tree for selecting reaction conditions to control regiochemistry during epoxide ring opening.

Troubleshooting Guide: Regio-Scrambling
ScenarioMechanismSolution
Basic Conditions (Aminolysis)

attack favors the least hindered carbon.
If you need the other isomer, you cannot simply heat it longer. You must switch to an acid-catalyzed opening or use a directing group (e.g., Lewis Acid catalysis).
Acidic Conditions Attack favors the carbon that can best stabilize a positive charge (usually the more substituted one).Warning: Acidic opening often lowers stereochemical purity (ee%) due to the

character of the transition state. Check ee% carefully.
Payne Rearrangement Under basic conditions, epoxy-alcohols can migrate.Keep reaction time short and temperature low (

) to avoid thermodynamic equilibration of the epoxide.
References
  • BenchChem Technical Support. (2025).[2] Side reactions and byproduct formation in morpholine synthesis.[2][3][4][5] Retrieved from

  • D'Adamio, G., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from

  • Ortiz, K. G., et al. (2024).[4][6] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[5] Journal of the American Chemical Society. Retrieved from

  • Palchykov, V. (2019).[7] Recent progress in the synthesis of morpholines.[4][5][7][8][9] Organic Chemistry Frontiers.[10] Retrieved from

  • Lau, Y. Y., et al. (2016).[6] Tandem Hydroamination/Transfer Hydrogenation for the Synthesis of 3-Substituted Morpholines. The Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Diastereoselective Reduction of Morpholinones

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for Diastereoselective Reduction of Morpholinones is now active.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Stereocontrol, Chemoselectivity, and Scalability in Morpholinone Reductions.

Executive Summary: The Morpholinone Challenge

In drug discovery, morpholines are "privileged scaffolds" due to their ability to modulate lipophilicity and metabolic stability.[1] However, the diastereoselective reduction of morpholinone precursors (lactams, lactones, or unsaturated derivatives) presents a distinct set of mechanistic hazards.[1]

The core challenge lies in the N-acyliminium ion intermediate . Whether you are performing a partial reduction to a hemiaminal (for subsequent functionalization) or a full reduction to the cyclic amine, the stereochemical outcome is dictated by the interplay between 1,3-allylic strain , ring conformation (chair vs. twist-boat) , and the trajectory of hydride attack .[1]

This guide moves beyond standard "ester reduction" protocols to address the specific electronic and steric nuances of the morpholine ring.

Diagnostic Troubleshooting Guide (FAQ)

Issue 1: "I need to stop at the hemiaminal (morpholinol) but I keep getting the ring-opened aldehyde or the fully reduced amine."

Diagnosis: This is a classic kinetic vs. thermodynamic control failure. The tetrahedral aluminate intermediate is collapsing too early (leading to ring opening) or the reagent is too aggressive (leading to over-reduction).

Troubleshooting Protocol:

  • Temperature Discipline is Non-Negotiable: For DIBAL-H reductions,

    
     is often insufficient if the reaction is exothermic on a large scale. Internal temperature monitoring is required.[2]
    
  • Reagent Switch: If DIBAL-H is uncontrollable, switch to LiAlH(OtBu)3 (Lithium tri-tert-butoxyaluminum hydride).[1] It is milder and sterically bulkier, significantly stabilizing the tetrahedral intermediate and preventing the expulsion of the leaving group until acidic workup.

  • The "Amine-Complex" Trick: Pre-complexing DIBAL-H with n-BuLi to form an "ate" complex (Li[Al(iBu)2(Bu)H]) reduces Lewis acidity, slowing down the elimination step that opens the ring.

Issue 2: "My diastereomeric ratio (dr) at the new C3 center is poor (approx. 1:1) during partial reduction."[1][3]

Diagnosis: The hydride is attacking the carbonyl from both axial and equatorial faces with equal ease. This suggests a lack of directing groups or a flexible ring conformation that averages out steric bias.

Troubleshooting Protocol:

  • Conformational Locking: If your morpholinone has a substituent at C5 or C6, ensure it is in a pseudo-equatorial position to exert 1,3-diaxial control.[1]

  • Chelation Control: Use a non-coordinating solvent (DCM) vs. a coordinating solvent (THF).[1]

    • Scenario A (Chelation): If you have a neighboring heteroatom (e.g., C2-alkoxy), use Zn(BH4)2 or add MgBr2 to lock the conformation via a chelated transition state, forcing hydride attack from the less hindered face.[1]

    • Scenario B (Steric): Use L-Selectride (Lithium tri-sec-butylborohydride). Its massive steric bulk will exclusively attack from the most open face (usually equatorial), often flipping the selectivity to >9:1.

Issue 3: "I am losing the stereochemistry at C5 during the reduction of 5-substituted morpholin-3-ones to morpholines."

Diagnosis: You are likely proceeding through a planar N-acyliminium ion or an enamine intermediate that allows racemization.

Troubleshooting Protocol:

  • Avoid Acidic Quenches: If you reduce fully with LiAlH4, the intermediate hemiaminal can open to an iminium ion upon acidic workup.[1] If the reduction isn't complete before workup, you risk racemization.[1]

  • One-Pot Red-Al Protocol: Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene. It is soluble at high temperatures. Heat the reaction to ensure rapid, complete reduction of the intermediate hemiaminal to the amine without lingering in the racemization-prone iminium state.

Experimental Protocols

Protocol A: High-Fidelity Partial Reduction (Lactam Hemiaminal)

Target: Synthesis of chiral N-acyliminium precursors.

Reagents:

  • Substrate: 5-substituted morpholin-3-one (1.0 equiv)

  • Reagent: DIBAL-H (1.2 equiv, 1.0 M in Toluene)[1]

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add substrate and DCM.[2] Cool to

    
      (dry ice/acetone).
    
  • Addition: Add DIBAL-H dropwise via syringe pump over 30 minutes. Critical: Keep internal temp below

    
    .
    
  • Stabilization: Stir at

    
     for 2 hours. Do not  warm up. The hemiaminal exists as a stable aluminum acetal at this temp.
    
  • Quench (The Rochelle Method):

    • While still at

      
      , add MeOH (2.0 equiv) dropwise to destroy excess hydride.[1]
      
    • Pour the cold mixture into a vigorously stirring saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Workup: Stir the biphasic mixture at room temperature for 2-4 hours until the layers are clear (aluminum emulsion breaks). Extract with DCM.

  • Isolation: The hemiaminal is often unstable on silica. Use immediately or purify on neutral alumina .

Protocol B: Diastereoselective Hydrogenation of Dehydromorpholinones

Target: Setting C2/C3 stereocenters simultaneously.

Reagents:

  • Catalyst: Rh(nbd)2BF4 + Chiral Bisphosphine Ligand (e.g., (S,S)-DIPAMP or TangPhos)[1]

  • H2 Pressure: 50 bar (High pressure is often needed for tetrasubstituted olefins)[1]

Key Insight: Unlike standard ketone reductions, the morpholine ring oxygen provides a secondary binding site for the Rhodium. Using a cationic Rh precursor (BF4 or OTf salt) enhances this chelation, rigidly organizing the substrate for facial discrimination.[1]

Mechanistic Visualization

Pathway Analysis: Controlling the Hydride Attack

The following diagram illustrates the divergence between partial and full reduction, highlighting the critical "Decision Point" where temperature and reagent choice dictate the outcome.

MorpholinoneReduction cluster_stereo Stereocontrol Factors Substrate Morpholin-3-one (Lactam) Coordination Al-Coordination (Lewis Acid Activation) Substrate->Coordination DIBAL-H or LiAlH4 Tetrahedral Tetrahedral Intermediate (Stable at -78°C) Coordination->Tetrahedral Hydride Transfer Hemiaminal Hemiaminal (Morpholinol) (Target: Partial Reduction) Tetrahedral->Hemiaminal 1. MeOH Quench (-78°C) 2. Rochelle's Salt RingOpen Ring-Opened Aldehyde (Side Product) Tetrahedral->RingOpen Warming > -40°C (Collapse of Al-O bond) Iminium N-Acyliminium Ion (Reactive Species) Tetrahedral->Iminium Excess Hydride + Heat (Elimination of Al-Oxide) Amine Morpholine (Target: Full Reduction) Iminium->Amine 2nd Hydride Attack (Stereo-determining step)

Caption: Mechanistic bifurcation in morpholinone reduction. Control of the Tetrahedral Intermediate is the singular determinant for chemoselectivity (Hemiaminal vs. Amine).

Reagent Selection Matrix

Use this table to select the correct hydride source based on your specific structural requirements.

RequirementRecommended ReagentMechanism of ActionCritical Parameter
Partial Reduction (Aldehyde/Hemiaminal) DIBAL-H (1.1 eq)Lewis acid activation + single hydride delivery.Temp < -78°C . Quench cold.
Max Diastereoselectivity (Cis-selective) L-Selectride Steric bulk forces attack from the equatorial face.Use in THF. Slow addition.
Full Reduction (Robust Substrates) LiAlH4 (Excess)Aggressive nucleophilic attack.[1]Reflux often required for lactams.
Full Reduction (Labile Stereocenters) Red-Al High solubility, thermal stability, no Lewis Acid aggregation.[1]Run in Toluene.
Enantioselective C=C Reduction Rh(I)-Bisphosphine Directed hydrogenation via O/N chelation.High H2 pressure (50 bar).[1]

References

  • Diastereoselective Synthesis of Morpholinones via Aza-Benzilic Ester Rearrangement. Source: ResearchGate.[3][4] URL:[Link]

  • Diastereoselective and Enantioselective Reduction of Tetralin-1,4-dione. (Mechanistic parallel for cyclic ketone reduction). Source: PMC - NIH. URL:[Link]

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Source: PMC - NIH. URL:[Link]

  • DIBAL-H Reduction of Esters and Nitriles: Mechanism and Protocols. Source: Chemistry Steps.[2][5][6][7][8] URL:[Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via Morpholinone Reduction. (Case study on Red-Al superiority). Source: ACS Publications (Organic Letters).[1] URL:[Link][1]

End of Technical Support Guide. For further assistance with specific substrates, please contact the Applications Engineering team.

Sources

optimization of reaction conditions for N-Boc protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Standard" That Isn't Always Simple

While the protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a staple of organic synthesis, "standard" conditions often fail when applied to complex substrates like hindered anilines, zwitterionic amino acids, or polyfunctional molecules. This guide moves beyond the textbook to address the specific kinetic and thermodynamic bottlenecks that cause low yields, side reactions (di-Boc, ureas), and purification nightmares.

Visual Workflow: Condition Selection Matrix

Before starting, select your experimental pathway based on substrate properties.

Boc_Selection_Matrix Start Substrate Analysis Type_Check Amine Type? Start->Type_Check Aliphatic Aliphatic Amine (Primary/Secondary) Type_Check->Aliphatic aromatic Aniline / Electron-Deficient Or Sterically Hindered Type_Check->aromatic Zwitterion Amino Acid / Zwitterion (Water Soluble) Type_Check->Zwitterion Check_Selectivity Contains Alcohols/Thiols? Aliphatic->Check_Selectivity Catalysis Hyper-Nucleophilic Catalysis Add DMAP (0.1 eq) or Reflux aromatic->Catalysis Schotten Schotten-Baumann Dioxane/H2O + NaOH/Na2CO3 Zwitterion->Schotten Standard Standard Protocol DCM or THF, Et3N, RT No_Side Proceed Check_Selectivity->No_Side No Yes_Side Control Temp < 0°C Avoid DMAP if possible Check_Selectivity->Yes_Side Yes No_Side->Standard Yes_Side->Standard

Figure 1: Decision matrix for selecting solvent systems and base requirements based on amine nucleophilicity and solubility.

Module 1: Reaction Kinetics & Catalysis

Q: My reaction is stalled at 50% conversion after 24 hours. Adding more Boc₂O didn't help. What now?

Diagnosis: This is likely a nucleophilicity issue, not a stoichiometry issue. If your amine is sterically hindered (e.g., tert-leucine derivatives) or electron-deficient (e.g., para-nitroaniline), the direct attack on Boc₂O is kinetically unfavorable.

The Fix: Nucleophilic Catalysis (DMAP) Do not just heat the reaction; thermal degradation of Boc₂O occurs >80°C. Instead, add 5-10 mol% of 4-dimethylaminopyridine (DMAP).

Mechanism of Action: DMAP is not acting as a base here; it acts as a hyper-nucleophile . It attacks Boc₂O to form an unstable, highly electrophilic N-Boc-pyridinium species. This activated intermediate transfers the Boc group to your sluggish amine much faster than Boc₂O itself [1].

DMAP_Mechanism Boc2O Boc2O Active [Boc-DMAP]+ Intermediate (Super Electrophile) Boc2O->Active DMAP DMAP DMAP->Active Attacks Boc2O Product R-NH-Boc Active->Product Transfers Boc Amine R-NH2 (Substrate) Amine->Product Product->DMAP Regenerates Catalyst

Figure 2: The catalytic cycle of DMAP, converting Boc₂O into a more reactive acylpyridinium species.[1]

Warning: DMAP can promote the formation of Di-Boc side products (R-N(Boc)₂) if left too long or if excess Boc₂O is present. Monitor via TLC closely.

Module 2: Amino Acids & Water-Soluble Amines

Q: I'm trying to protect a free amino acid, but it won't dissolve in DCM or THF. How do I proceed?

Diagnosis: Amino acids exist as zwitterions (ammonium carboxylates) in their solid state. They are insoluble in organic solvents and the amine is protonated (NH₃⁺), rendering it non-nucleophilic.

The Fix: Schotten-Baumann Conditions You must use a biphasic system or a water-miscible co-solvent with an inorganic base to maintain a high pH.

Protocol:

  • Solvent: 1:1 mixture of Water and Dioxane (or THF/Acetone).

  • Base: NaOH or Na₂CO₃ (2.0 - 3.0 equivalents). You need 1 eq to neutralize the carboxylic acid and 1 eq to keep the amine deprotonated.

  • Procedure: Dissolve the amino acid in the aqueous base first. Add the Boc₂O (dissolved in the organic solvent) dropwise.

  • Critical Control Point: Maintain pH > 10. If the pH drops (due to CO₂ formation/carbonic acid), the amine reprotonates and the reaction stops [2].

Table 1: Solvent & Base Selection Guide

Substrate ClassRecommended SolventRecommended BaseNotes
Lipophilic Amine DCM or THFEt₃N or DIPEAStandard anhydrous conditions.
Amino Acid H₂O : Dioxane (1:1)NaOH (1M) or Na₂CO₃Keep pH > 10. Acidify carefully during workup.[2]
Aniline (Weak) THF (Reflux) or DMFNaHMDS or LiHMDSStrong base deprotonates aniline to amide anion (highly nucleophilic).
Acid Sensitive EtOAc / EtOHNaHCO₃Biphasic, mild conditions to prevent degradation.

Module 3: Workup & Purification (The "Pro" Techniques)

Q: I have excess Boc₂O visible in my NMR. It won't rotovap off. How do I remove it without a column?

Diagnosis: Boc₂O has a boiling point of ~57°C (at 0.5 mmHg), but it is a solid/waxy semi-solid at room temperature and often "co-elutes" or sticks to products.

The Fix: Nucleophilic Scavenging Do not rely on vacuum. Chemically destroy the excess anhydride.

Protocol (The "Scavenger" Wash):

  • After the reaction is complete, add N,N-dimethylethylenediamine (DMEDA) or simply 3-dimethylaminopropylamine (0.5 - 1.0 eq relative to excess Boc₂O).

  • Stir for 15-30 minutes at room temperature.

  • Mechanism: The primary amine of the scavenger reacts rapidly with Boc₂O to form a highly polar, water-soluble urea/carbamate.

  • Workup: Wash the organic layer with dilute acidic water (1M HCl or 10% Citric Acid). The scavenger-Boc adduct (now containing a tertiary amine) will protonate and partition into the aqueous layer, leaving your pure product in the organic phase [3].

Q: I'm seeing "Di-Boc" (R-N(Boc)₂) formation. How do I prevent this?

Diagnosis: This occurs when the mono-Boc product is deprotonated and attacks a second equivalent of Boc₂O. This is common with strong bases, excess Boc₂O, or aggressive DMAP catalysis.

Corrective Actions:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of Boc₂O.

  • Addition Order: Add Boc₂O slowly to the amine (inverse addition) to keep the amine in excess during the initial phase.

  • Rescue: If Di-Boc forms, you can often convert it back to Mono-Boc by treating the crude mixture with TFA/DCM (dilute) for a short period, or refluxing with a nucleophile (like an amine) which preferentially attacks the more electrophilic Di-Boc carbonyl [4].

Module 4: Chemoselectivity

Q: My molecule has a primary amine and a primary alcohol. I only want N-Boc, but I'm getting some O-Boc.

Mechanism: While amines are significantly more nucleophilic than alcohols, O-Boc formation can occur, especially if DMAP is used (DMAP catalyzes acylation of alcohols efficiently).

Troubleshooting:

  • Remove DMAP: Do not use catalytic DMAP if free alcohols are present.

  • Temperature: Run the reaction at 0°C.

  • Solvent: Use methanol as the solvent (or co-solvent).[3]

    • Why? If the activated Boc species forms, methanol (in vast excess) will intercept it before the substrate's alcohol does, but the amine is nucleophilic enough to outcompete methanol [5].

  • Hydrolysis: If O-Boc forms, it is much less stable to base hydrolysis than N-Boc. Treating the crude product with LiOH/THF/Water will cleave the carbonate (O-Boc) while leaving the carbamate (N-Boc) intact.

References

  • Mechanism of DMAP Catalysis: Ragnarsson, U., & Grehn, L. (1998). "Novel Amine Chemistry Based on DMAP-Catalyzed Reaction with Di-tert-butyl Dicarbonate." Accounts of Chemical Research.

  • Schotten-Baumann Conditions: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4] (See Chapter on Carbamates).

  • Removal of Excess Boc2O: Basel, Y., & Hassner, A. (2001).[5] "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate."[5] Synthesis.

  • Selective Deprotection (Di-Boc to Mono-Boc): Stafford, J. A., et al. (1998). "Selective Deprotection of Di-Boc Amines." The Journal of Organic Chemistry.

  • Chemoselectivity (Amine vs Alcohol): Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4][6] "Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water." Organic Letters.

Sources

Technical Support Center: Purification of 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Boc-3-cyclopropyl-morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable building block. Here, we synthesize our extensive field experience with established chemical principles to provide you with a comprehensive resource for achieving high purity and optimal yields.

Introduction: The Challenge of Purity

4-Boc-3-cyclopropyl-morpholine is a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure, featuring a bulky Boc protecting group, a chiral center at the 3-position, and a reactive cyclopropyl moiety, presents a distinct set of purification challenges. Impurities can arise from various sources, including unreacted starting materials, diastereomeric byproducts, and degradation products. This guide provides a systematic approach to identifying and removing these impurities, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of 4-Boc-3-cyclopropyl-morpholine in a practical question-and-answer format.

Q1: My crude product is an oil and difficult to handle. How can I solidify it?

A1: It is not uncommon for Boc-protected amino derivatives to be obtained as thick oils or amorphous solids, which can complicate purification.[1] Attempting to induce crystallization is a good first step. Try dissolving the crude oil in a minimal amount of a low-boiling solvent in which it is highly soluble (e.g., diethyl ether or dichloromethane). Then, slowly add a non-polar solvent in which the product is poorly soluble (e.g., hexane or heptane) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can promote crystallization. If this fails, purification by column chromatography is the recommended next step.

Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A2: The impurities in your crude product will largely depend on the synthetic route employed. A common route to 3-substituted morpholines involves the cyclization of an N-protected amino alcohol.[1][2] Based on this, the most probable impurities are:

  • Unreacted Starting Materials: Such as the precursor amino alcohol. These are typically more polar than the desired product.

  • Diastereomers: If a racemic starting material was used, you will likely have a mixture of diastereomers. These can be difficult to separate as they often have very similar polarities.

  • Byproducts from Boc Protection: Excess di-tert-butyl dicarbonate (Boc₂O) and its breakdown products may be present.

  • Ring-Opened or Rearranged Products: The cyclopropyl group can be susceptible to ring-opening under certain conditions, although this is less common with the Boc-protected amine.

Q3: What are the best conditions for purifying 4-Boc-3-cyclopropyl-morpholine by flash column chromatography?

A3: Flash column chromatography on silica gel is the most effective method for purifying this compound on a laboratory scale.[3] A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

Parameter Recommended Starting Conditions Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with 95:5 Hexane:Ethyl Acetate and gradually increase to 70:30. This allows for the separation of non-polar impurities first, followed by the elution of your product, leaving more polar impurities on the column.
TLC Visualization UV light (if applicable) and a potassium permanganate stainThe Boc group and morpholine ring may not be strongly UV active. A potassium permanganate stain is a good general-purpose stain for visualizing organic compounds.

Q4: My purified product still shows two closely spaced spots on TLC. How can I separate these?

A4: If you observe two closely running spots after an initial purification, you are likely dealing with diastereomers. Separating diastereomers by column chromatography can be challenging and may require optimization of the mobile phase. Try using a less polar solvent system and a longer column to improve resolution. Alternatively, a different solvent system, such as dichloromethane/methanol, may provide better separation. If chromatography fails, preparative chiral HPLC is the definitive method for separating enantiomers and can also be effective for diastereomers.

Q5: How can I assess the enantiomeric purity of my final product?

A5: The 3-position of the morpholine ring is a stereocenter. To determine the enantiomeric excess (ee) of your product, a chiral analytical technique is required. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[4][5] You will need to develop a method using a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are a good starting point for screening.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of crude 4-Boc-3-cyclopropyl-morpholine.

Materials:

  • Crude 4-Boc-3-cyclopropyl-morpholine

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain

Procedure:

  • Prepare the Column: Dry pack a glass chromatography column with silica gel. The amount of silica should be approximately 50-100 times the weight of your crude product.

  • Equilibrate the Column: Run a starting solvent mixture (e.g., 95:5 hexane:ethyl acetate) through the column until the silica is fully wetted and equilibrated.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the starting mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elute the Column: Begin elution with the starting solvent mixture, collecting fractions.

  • Run a Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Monitor by TLC: Analyze the collected fractions by TLC using a suitable mobile phase (e.g., 80:20 hexane:ethyl acetate). Visualize the spots using a UV lamp and by dipping the plate in a potassium permanganate stain followed by gentle heating.

  • Combine and Concentrate: Combine the pure fractions (those containing only the desired product spot) and remove the solvent under reduced pressure to obtain the purified 4-Boc-3-cyclopropyl-morpholine.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity Assessment

This protocol outlines a starting point for developing a chiral HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® AD-H or similar polysaccharide-based column)

Suggested Method Parameters:

Parameter Starting Condition
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase 90:10 (v/v) n-Hexane : Isopropanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the mobile phase.

Optimization: If baseline separation is not achieved, the mobile phase composition can be adjusted. For basic compounds like morpholines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[6]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 4-Boc-3-cyclopropyl-morpholine.

PurificationWorkflow cluster_start Start cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_outcome Outcome Crude Crude Product (Oil or Solid) Crystallization Attempt Crystallization (Hexane/Et₂O) Crude->Crystallization Is it an oil? Column Flash Column Chromatography (Silica, Hexane/EtOAc) Crude->Column Direct purification Crystallization->Column Fails or for higher purity TLC TLC Analysis (KMnO₄ stain) Column->TLC Pure Pure Product TLC->Pure Single Spot Impure Impure Product TLC->Impure Multiple Spots NMR ¹H NMR Analysis ChiralHPLC Chiral HPLC (Enantiomeric Purity) Pure->NMR Confirm Structure Pure->ChiralHPLC Assess ee Impure->Column Re-purify

Sources

stability issues of 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Boc-3-cyclopropyl-morpholine Senior Application Scientist Desk

Executive Summary: The Stability Triad

Welcome to the technical support hub for 4-Boc-3-cyclopropyl-morpholine (CAS: 1414958-23-8). As a key scaffold in modern drug discovery—particularly for modifying solubility and metabolic profiles—this compound requires precise handling.

While generally robust, its stability profile is governed by a "Stability Triad" of functional group interactions:

  • The Boc Group (Acid Lability): The primary point of failure. Sensitive to trace acids and elevated temperatures.

  • The Cyclopropyl Moiety (Ring Strain): Introduces ~27.5 kcal/mol of ring strain. While stable to base, it presents a latent risk of ring-opening under harsh acidic deprotection conditions.

  • The Morpholine Core (Stereocenter Integrity): The C3-position is chiral. Improper handling during synthesis or deprotection can lead to racemization or elimination.

Core Stability Profile & Degradation Pathways

Chemical Stability Matrix
ParameterStability RatingCritical ThresholdsMechanism of Failure
Acid Sensitivity Low pH < 4.0Protonation of carbamate carbonyl

Loss of tert-butyl cation

Isobutylene gas evolution.
Thermal Stability Moderate > 60°C (Prolonged)Thermal elimination of isobutylene to form the free amine or isocyanate byproducts.
Oxidation High N/AGenerally stable, but the morpholine ether oxygen can form peroxides upon prolonged air exposure in solution.
Cyclopropyl Integrity Moderate Strong Acid + HeatHomoallylic rearrangement or ring opening if carbocation intermediates are generated adjacent to the ring.
Visualizing Degradation

The following diagram illustrates the primary degradation pathways you must avoid.

StabilityPathways cluster_legend Pathway Legend Compound 4-Boc-3-cyclopropyl-morpholine (Intact) AcidDeg Free Amine Salt (Desired Deprotection) Compound->AcidDeg Controlled Acid (HCl/Dioxane) < 25°C ThermalDeg Degradation Product: Isobutylene + CO2 + Amine Compound->ThermalDeg Heat > 80°C or Vacuum Drying > 50°C RingOpen Ring-Opened Impurity (Homoallylic Rearrangement) Compound->RingOpen Strong Acid (HBr/AcOH) + Heat Green = Safe/Desired Green = Safe/Desired Red = Degradation/Risk Red = Degradation/Risk Green = Safe/Desired->Red = Degradation/Risk

Caption: Figure 1. Competitive reaction pathways. Controlled acidity yields the desired amine; heat or excessive acid strength risks decomposition.

Troubleshooting Guide (FAQ)

Q1: Why does my LC-MS spectrum show a mass of [M-100] or [M-56] even before deprotection?

  • Diagnosis: This is likely In-Source Fragmentation , not necessarily sample degradation.

  • The Science: The tert-butyl carbamate (Boc) group is thermally labile. In the electrospray ionization (ESI) source, high temperatures can trigger the loss of the tert-butyl group ([M-56] as isobutylene) or the entire Boc group ([M-100] as isobutylene + CO₂).

  • Verification: Run a standard NMR (¹H or ¹³C) in CDCl₃. If the tert-butyl singlet (~1.45 ppm) is intact and integrates correctly, your compound is stable, and the LC-MS signal is an artifact.

Q2: My white solid turned into a sticky gum during storage. Is it ruined?

  • Diagnosis: This is a Physical State Transition often caused by hygroscopicity or trace solvent impurities lowering the melting point.

  • The Science: 3-substituted morpholines often have low melting points. Absorption of atmospheric moisture (hygroscopicity) disrupts the crystal lattice, lowering the melting point further (melting point depression).

  • Solution:

    • Check purity via HPLC. If >95%, dissolve in DCM, dry over MgSO₄, filter, and re-concentrate.

    • Store under Argon/Nitrogen at -20°C.

Q3: I observed multiple impurity peaks after deprotecting with 50% TFA/DCM. What happened?

  • Diagnosis: Cyclopropyl Ring Opening or Oligomerization .

  • The Science: While TFA is standard for Boc removal, the cyclopropyl group adjacent to the secondary amine (formed after deprotection) can be sensitive. If the reaction warms up (exotherm from TFA addition), the transient carbocation character can induce ring opening or rearrangement.

  • Corrective Action: Switch to a milder, temperature-controlled protocol (see Protocol A below).

Validated Experimental Protocols

Protocol A: Safe Deprotection (Preserving the Cyclopropyl Ring)

Rationale: Uses HCl in Dioxane to provide a controlled acidic environment without the strong ionizing power of bulk TFA, minimizing ring-opening risks.

  • Dissolution: Dissolve 1.0 eq of 4-Boc-3-cyclopropyl-morpholine in dry 1,4-dioxane (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Dropwise add 4.0 M HCl in Dioxane (5-10 eq). Do not use aqueous HCl.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; Boc-amine won't stain well, free amine will stain purple/blue).

  • Workup:

    • Concentrate the mixture in vacuo at < 40°C .

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • Filter and dry under high vacuum.

Protocol B: QC & Purity Check (NMR)

Rationale: LC-MS can be misleading due to fragmentation. NMR is the gold standard for Boc integrity.

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Key Signals to Monitor:

    • Boc Group: Singlet at

      
       ~1.45 ppm (9H).
      
    • Cyclopropyl Ring: Multiplets at

      
       ~0.2–0.6 ppm (4H). Distinct high-field shift confirms the ring is intact.
      
    • Morpholine Core: Multiplets at

      
       ~3.0–4.0 ppm.
      

Troubleshooting Logic Tree

Use this flow to diagnose issues during your workflow.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Type Start->IssueType MassSpec Mass Spec Anomaly (M-56 / M-100) IssueType->MassSpec Physical Physical Change (Solid to Oil) IssueType->Physical LowYield Low Yield/Impurities after Deprotection IssueType->LowYield CheckNMR Check H-NMR (Is t-Bu peak present?) MassSpec->CheckNMR DrySample Dry over MgSO4 Remove Solvent Physical->DrySample CheckTemp Was reaction > 25°C? LowYield->CheckTemp Artifact Artifact (In-Source Frag) Proceed with exp. CheckNMR->Artifact Yes Degraded Degradation Confirmed Purify or Discard CheckNMR->Degraded No StoreCold Store at -20°C under Argon DrySample->StoreCold RingOpenRisk Likely Ring Opening Use Protocol A (Cold HCl) CheckTemp->RingOpenRisk Yes Check Reagent Quality Check Reagent Quality CheckTemp->Check Reagent Quality No

Caption: Figure 2. Diagnostic decision tree for common stability issues.

References

  • Boc Group Stability & Deprotection Mechanisms

    • Greene's Protective Groups in Organic Synthesis details the acid lability of tert-butyl carbamates and the mechanisms of cleavage (Sɴ1 vs E1).
    • Source:

  • Cyclopropyl Group Stability in Organic Synthesis

    • Wong, H. N. C., et al. "Cyclopropane amino acids and related compounds." This review covers the stability of cyclopropyl moieties adjacent to amines and carbonyls, highlighting risks of ring opening under vigorous acidic conditions.
    • Source:

  • Synthesis and Handling of 3-Substituted Morpholines

    • Detailed methodologies for synthesizing and handling chiral morpholine scaffolds, emphasizing the need to prevent racemization
    • Source:

  • Thermal Decomposition of Boc-Amines (Mass Spec Artifacts)

    • Studies on the thermal deprotection of N-Boc amines in mass spectrometry sources, confirming the prevalence of [M-isobutene] peaks.
    • Source:

Technical Support Center: Stereochemical Integrity in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing epimerization during the synthesis of chiral morpholine derivatives. As a privileged scaffold in medicinal chemistry, maintaining the stereochemical integrity of morpholines is paramount to achieving desired pharmacological activity and safety profiles. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is epimerization and why is it a concern in morpholine synthesis?

    • Which stereocenters in a morpholine precursor are most susceptible to epimerization?

    • What are the primary reaction conditions that promote epimerization?

    • How can I detect and quantify the extent of epimerization in my product?

  • Troubleshooting Guides for Common Synthetic Routes

    • Scenario 1: Intramolecular Cyclization of N-(2-haloacetyl) Amino Alcohols

      • Problem: Significant epimerization observed at the carbon bearing the leaving group.

      • Troubleshooting Workflow & Protocol

    • Scenario 2: Reductive Amination of α-Amino Ketones/Aldehydes

      • Problem: Loss of stereochemical purity at the carbon adjacent to the carbonyl group.

      • Troubleshooting Workflow & Protocol

  • Advanced Strategies for Stereocontrol

    • Protecting Group Strategies

    • Kinetic vs. Thermodynamic Control

  • References

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in morpholine synthesis?

A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1][2] This results in the formation of a diastereomer of the starting material. In the context of drug development, where specific stereoisomers often exhibit vastly different biological activities, such an unintended inversion can lead to a product with reduced efficacy, altered pharmacology, or even undesired toxicity.[2] Given that morpholine scaffolds are prevalent in numerous therapeutic agents, controlling stereoselectivity is a critical aspect of synthesis.[3]

Q2: Which stereocenters in a morpholine precursor are most susceptible to epimerization?

A2: Stereocenters that are "activated" are most at risk. This typically includes:

  • A carbon alpha to a carbonyl group: The proton on this carbon is acidic and can be removed by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization or epimerization.[3]

  • A carbon bearing a leaving group (e.g., a halide) that is also alpha to an activating group (like an amide carbonyl): During base-mediated intramolecular cyclization, enolization can compete with the desired SN2 reaction, leading to a loss of stereochemical integrity.[4]

  • A stereocenter adjacent to the nitrogen atom: While generally more stable, this center can be susceptible to epimerization under certain conditions, particularly if there are adjacent activating groups or if the reaction proceeds through intermediates that flatten the stereocenter.

Q3: What are the primary reaction conditions that promote epimerization?

A3: The main culprits are conditions that facilitate the formation of planar intermediates or allow for reversible bond cleavage/formation at the stereocenter. Key factors include:

  • Base: Strong bases and high concentrations of base can readily abstract acidic protons, promoting enolization.[5] The choice of base is critical; sterically hindered, non-nucleophilic bases are often preferred.

  • Temperature: Higher reaction temperatures provide the energy to overcome activation barriers for both the desired reaction and undesired epimerization pathways. Elevated temperatures can also favor the thermodynamically more stable, but potentially undesired, epimer.[6][7]

  • Solvent: Polar, protic solvents can facilitate epimerization by stabilizing charged intermediates and participating in proton exchange. Aprotic solvents are generally a better choice for maintaining stereochemical fidelity.[8]

  • Reaction Time: Prolonged exposure to harsh conditions (strong base, high heat) increases the likelihood of epimerization.

Q4: How can I detect and quantify the extent of epimerization in my product?

A4: The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers and enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers, as they are distinct compounds with different chemical shifts and coupling constants. The ratio of diastereomers can be determined by integrating characteristic peaks.

  • Optical Rotation: While it can indicate a loss of enantiomeric purity, it is not a quantitative measure for diastereomeric mixtures.

Troubleshooting Guides for Common Synthetic Routes

Scenario 1: Intramolecular Cyclization of N-(2-haloacetyl) Amino Alcohols

This is a widely used method for constructing the morpholinone ring, which can then be reduced to the corresponding morpholine. A common challenge is epimerization at the α-carbon of the haloacetyl group during the base-mediated ring closure.

Problem: You have synthesized a chiral N-(2-bromoacyl) amino alcohol and upon treatment with a base to form the morpholinone, you observe a mixture of diastereomers, indicating epimerization at the carbon that was attached to the bromine.

The primary mechanism for this epimerization is the formation of an enolate prior to cyclization. Our goal is to favor the direct SN2 cyclization over the competing enolization pathway.

G cluster_0 Troubleshooting Epimerization in Morpholinone Formation start High Epimerization Detected q1 Is the base strong and unhindered (e.g., NaH, KOtBu)? start->q1 a1_yes Switch to a weaker or sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) q1->a1_yes Yes q2 Is the reaction temperature elevated (> 25 °C)? q1->q2 No a1_yes->q2 a2_yes Reduce temperature to 0 °C or below. Monitor reaction progress carefully. q2->a2_yes Yes q3 Is a polar protic solvent being used? q2->q3 No a2_yes->q3 a3_yes Switch to a polar aprotic solvent (e.g., THF, DMF, Acetonitrile). q3->a3_yes Yes end Minimized Epimerization q3->end No a3_yes->end

Caption: Decision workflow for troubleshooting epimerization.

Analysis of Key Parameters:

ParameterHigh Epimerization ConditionsRecommended Conditions for StereocontrolRationale
Base Strong, non-nucleophilic bases (e.g., NaH, KOtBu)Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., DIPEA)Stronger bases more readily abstract the acidic α-proton, leading to enolization. Weaker bases favor the SN2 pathway.[5]
Temperature Elevated temperatures (e.g., > 40 °C)Low temperatures (e.g., 0 °C to room temp)Lowering the temperature disfavors the higher activation energy pathway of enolization and potential product equilibration.[6]
Solvent Polar protic (e.g., EtOH, MeOH)Polar aprotic (e.g., DMF, THF, CH₃CN)Aprotic solvents do not stabilize the enolate intermediate as effectively as protic solvents, thus slowing the rate of epimerization.[8]
Concentration High concentration of baseSlow addition of base or substrateMaintaining a low instantaneous concentration of the base can favor the bimolecular cyclization over deprotonation.

Optimized Protocol for Stereoretentive Morpholinone Synthesis:

  • Preparation: Dissolve the chiral N-(2-haloacetyl) amino alcohol (1.0 equiv) in anhydrous DMF or THF at a concentration of 0.1 M under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a mild, solid base such as finely powdered potassium carbonate (K₂CO₃, 1.5-2.0 equiv) portion-wise over 10-15 minutes with vigorous stirring. The use of cesium carbonate (Cs₂CO₃) can sometimes accelerate the SN2 reaction due to the cesium effect.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by chiral HPLC or NMR to determine the diastereomeric ratio.

Scenario 2: Reductive Amination of α-Amino Ketones/Aldehydes

Reductive amination is a powerful method for forming C-N bonds. When synthesizing a morpholine from a chiral α-amino ketone and an ethanolamine derivative, epimerization of the stereocenter alpha to the carbonyl is a significant risk, especially under conditions that allow for imine-enamine tautomerism.

Problem: You are performing a reductive amination between a chiral α-amino ketone and 2-aminoethanol. After workup, you find that the resulting amino alcohol product has a low diastereomeric excess, indicating epimerization at the carbon adjacent to the former carbonyl.

G cluster_1 Epimerization Mechanism in Reductive Amination Ketone Chiral α-Amino Ketone (R-configuration) Imine Iminium Ion Intermediate Ketone->Imine + Amine, H⁺ Enamine Achiral Enamine Imine->Enamine Tautomerization (Base or Acid Catalyzed) RATE-DETERMINING FOR EPIMERIZATION Product Desired Product (R-configuration) Imine->Product + [H⁻] (fast) Enamine->Imine Epimer Epimerized Product (S-configuration) Enamine->Epimer + [H⁻] (via iminium)

Caption: Imine-enamine tautomerism is the key pathway for epimerization.

Analysis of Key Parameters:

ParameterHigh Epimerization ConditionsRecommended Conditions for StereocontrolRationale
Reducing Agent Slow-acting hydrides (e.g., NaBH₃CN at non-optimal pH)Fast-acting hydrides (e.g., NaBH(OAc)₃) or catalytic hydrogenationThe goal is to reduce the iminium ion as soon as it forms, minimizing its lifetime and the opportunity for tautomerization to the enamine. Sodium triacetoxyborohydride is often effective as it is mild and non-basic.[9]
pH Control Strongly acidic or basic conditionsMildly acidic (pH 4-6)pH must be low enough to facilitate imine formation but not so low as to promote enamine formation or acid-catalyzed racemization. Acetic acid is a common additive.
Methodology One-pot with all reagents mixedTwo-step: pre-formation of imine followed by reductionIsolating or pre-forming the imine at low temperatures before adding the reducing agent can sometimes provide better control.
Additives NoneLewis acids (e.g., Ti(OiPr)₄)Lewis acids can activate the carbonyl, accelerating imine formation and allowing the reaction to proceed at lower temperatures, thus disfavoring epimerization.

Optimized Protocol for Stereoretentive Reductive Amination:

  • Iminium Formation: Dissolve the chiral α-amino ketone (1.0 equiv) and the amino alcohol (1.1 equiv) in a suitable aprotic solvent like dichloroethane (DCE) or THF (0.1-0.2 M).

  • Acid Catalyst: Add acetic acid (1.1 equiv) to catalyze imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in one portion. This reagent is tolerant of the mild acidity and is selective for the iminium ion.

  • Temperature Control: Maintain the reaction at a low temperature (0 °C to room temperature). Higher temperatures are generally not required and increase the risk of epimerization.

  • Reaction Monitoring: Stir the reaction at the selected temperature and monitor by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.

  • Analysis: Determine the diastereomeric ratio of the crude product by chiral HPLC or NMR.

Advanced Strategies for Stereocontrol

Protecting Group Strategies

When a chiral center is particularly prone to epimerization, the use of protecting groups can be a powerful strategy.

  • Protecting the α-Amino Group: In precursors derived from amino acids, the choice of N-protecting group is crucial. Groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are standard. For particularly sensitive substrates, specialized protecting groups that resist the conditions leading to epimerization may be necessary. For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to suppress α-carbon racemization in peptide synthesis.[10]

  • Protecting the Hydroxyl Group: Protecting the hydroxyl group of the amino alcohol precursor as a silyl ether (e.g., TBS, TIPS) can prevent its participation in unwanted side reactions.[11] This is particularly useful if the hydroxyl group can act as an internal base or influence the reaction pathway unfavorably. The protecting group is typically removed after the morpholine ring has been formed and the risk of epimerization is lower.

Kinetic vs. Thermodynamic Control

Often, the desired diastereomer is the kinetic product (formed faster), while the epimerized product is the thermodynamic product (more stable).[6][7] Understanding this relationship is key to controlling the outcome.

  • To Favor the Kinetic Product: Use conditions that make the reaction irreversible. This includes low temperatures, strong and sterically hindered bases (to favor deprotonation at the least hindered site if applicable), and fast-acting reagents. The goal is to form the product quickly and at a low enough temperature that the reverse reaction (which would lead to equilibration) is not possible.[6]

  • To Favor the Thermodynamic Product: If the desired product is the more stable isomer, use conditions that allow for equilibration. This means higher temperatures, longer reaction times, and the use of a base that can reversibly deprotonate the product. This is essentially what is done in intentional epimerization protocols to obtain the most stable diastereomer.[4]

By carefully selecting the reaction conditions, you can steer the synthesis towards the desired stereochemical outcome, ensuring the integrity of your chiral morpholine products.

References

  • Jadhav, V. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]

  • BenchChem (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem Technical Support.
  • BenchChem (2025). Preventing epimerization during Hirsutide synthesis. BenchChem Technical Support.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Koshizuka, et al. (2020). Dehydrative Peptide Bond Formation from Carboxylic Acids and α-Amino Acids with a Free Hydroxy Group.
  • Fernando Albericio, & B. G. de la Torre. (2019). Amino Acid-Protecting Groups. Amino Acids, Peptides and Proteins in Organic Chemistry, 1-56.
  • Knowles, R. R., & Alexanian, E. J. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 144(1), 204-210. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(45), 29847–29856. Available at: [Link]

  • Pal’chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-817.
  • Cherkupally, P., & Vaddepally, P. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • Ortiz, K. G., et al. (2024).
  • Wolfram Demonstrations Project. Solvent Polarity in SN1 and SN2 Reactions. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Davies, S. G., & Fletcher, A. M. (2014). Diastereoselective synthesis of vicinal amino alcohols.
  • Wikipedia. Thermodynamic reaction control. Available at: [Link]

  • Hughes, D. L. (2011). Chapter 10 Synthesis of aprepitant. In Practical Synthetic Organic Chemistry (pp. 221-240). John Wiley & Sons, Inc.
  • Palkó, M., et al. (2017). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 82(10), 5147-5157. Available at: [Link]

  • Tummatorn, J., & Dudley, G. B. (2019). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research.
  • Davies, I. W., et al. (2002). A Practical Synthesis of Aprepitant (MK-0869), A Substance P Antagonist. The Journal of Organic Chemistry, 67(15), 5031-5034.
  • Karlsson, S., & Högberg, H.-E. (2002). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Doctoral Thesis, KTH Royal Institute of Technology.
  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5369. Available at: [Link]

  • LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Chen, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Pace, V., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3485-3496. Available at: [Link]

  • Master Organic Chemistry. Thermodynamic and Kinetic Products. Available at: [Link]

Sources

large-scale purification strategies for morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Large-Scale Purification of Morpholine Derivatives

Topic: Advanced Purification Strategies for Morpholine-Containing APIs Role: Senior Application Scientist Status: Active System Time: 2026-02-04

Executive Summary

Morpholine rings are ubiquitous pharmacophores in modern drug discovery (e.g., Linezolid, Gefitinib, Rivaroxaban) due to their ability to modulate solubility and metabolic stability. However, their purification at scale presents a unique "bipolar" challenge: the ring is highly polar and water-soluble (logP ~ -0.86), yet the basic nitrogen (pKa ~8.3) causes severe tailing in chromatography and "oiling out" during crystallization.

This guide moves beyond standard textbook protocols. It provides field-tested, scalable strategies to recover morpholine derivatives that are stuck in aqueous phases or refusing to crystallize.

Module 1: The Extraction Conundrum (Workup Phase)

Issue: "My morpholine derivative remains in the aqueous layer during standard workup, or the extraction yield is critically low."

Technical Insight: Morpholine derivatives are "water-draggers." At neutral pH, a significant portion of the morpholine nitrogen exists in its protonated (cationic) form, locking it in the aqueous phase. Even the free base is hygroscopic. Standard ethyl acetate/water partitions often fail because the distribution coefficient (


) favors the aqueous phase.

Protocol: The "Salting-Out pH Swing" System

This protocol utilizes the common ion effect and extreme pH adjustment to force the molecule into the organic phase.

  • The Acid Wash (Cleanup):

    • If your reaction mixture is complex, first acidify to pH 2-3 with 1N HCl.

    • Wash with a non-polar solvent (e.g., Heptane or MTBE).

    • Why? The morpholine derivative is now a salt and stays in water; non-basic impurities are washed away.

  • The pH Swing:

    • Cool the aqueous phase to <10°C (exothermic reaction risk).

    • Basify to pH > 10.5 (Target: pKa + 2 units).

    • Critical Step: Do not use weak bases like NaHCO₃. Use 50% NaOH or KOH. You must ensure the nitrogen is 99.9% deprotonated.

  • Salting Out:

    • Saturate the aqueous phase with NaCl (approx. 360g/L).

    • Mechanism:[1][2][3][4][5][6] This increases the ionic strength, disrupting the hydration shell around the morpholine ring (Hofmeister effect), drastically lowering its water solubility.

  • The Solvent Switch:

    • Do not use Ethyl Acetate (it hydrolyzes at high pH).

    • Recommended Solvent: DCM (Dichloromethane) or 2-MeTHF (2-Methyltetrahydrofuran). 2-MeTHF is preferred for large scale due to higher boiling point and better phase separation kinetics.

ExtractionWorkflow Start Crude Reaction Mixture Acidify Acidify to pH 2-3 (HCl) Start->Acidify Wash Wash with Heptane (Remove Non-Basic Impurities) Acidify->Wash Basify Basify to pH > 10.5 (NaOH) + Saturate w/ NaCl Wash->Basify Aqueous Layer Extract Extract with DCM or 2-MeTHF (3x Volume) Basify->Extract Dry Dry Organic Phase (Na2SO4) & Concentrate Extract->Dry

Caption: Figure 1.[4] The "pH Swing" extraction workflow designed to isolate basic morpholine derivatives from non-basic impurities.

Module 2: Crystallization Strategies (The "Oil" Trap)

Issue: "The compound oils out upon concentration and refuses to solidify."

Technical Insight: Morpholine derivatives often have low melting points and high rotational freedom, making them prone to forming amorphous oils. The most robust industrial solution is Salt Formation . Converting the free base into a salt locks the conformation, increases the melting point, and purges impurities that don't fit the crystal lattice.

Troubleshooting Guide: Salt Screening

Do not default to HCl. While HCl salts are common, they are often hygroscopic for morpholines.

Counter-ionpKa (Acid)AdvantagesDisadvantages
Oxalate 1.25High Success Rate. Often forms highly crystalline solids.Toxic; not preferred for final API (ok for intermediates).
Fumarate 3.03Pharmaceutically acceptable; forms stable 2:1 or 1:1 salts.Lower solubility can trap impurities.
HCl -7.0Cheap, standard.Hygroscopic. Often leads to deliquescent solids.
Tosylate -2.8Lipophilic anion helps crystallize polar bases.High molecular weight reduces mass efficiency.

Protocol: The "Anti-Solvent Crash"

  • Dissolve the "oily" free base in a minimum amount of polar solvent (Methanol or Ethanol).

  • Add 1.05 equivalents of the chosen acid (e.g., Oxalic acid).

  • Stir for 30 mins to ensure salt formation.

  • Slowly add a non-polar anti-solvent (EtOAc or MTBE) dropwise until turbidity persists.

  • Cooling Ramp: Cool from 50°C to 0°C at a rate of 10°C/hour.

SaltSelection Input Oily Morpholine Base CheckPharma Is this Final API? Input->CheckPharma API_Yes Yes CheckPharma->API_Yes API_No No (Intermediate) CheckPharma->API_No TryFumarate Screen: Fumarate/Succinate API_Yes->TryFumarate TryOxalate Screen: Oxalate API_No->TryOxalate Result Crystalline Solid? TryFumarate->Result TryOxalate->Result Recryst Recrystallize (MeOH/EtOAc) Result->Recryst Yes TryTosylate Try Tosylate/Mesylate Result->TryTosylate No (Oiled Out)

Caption: Figure 2. Decision tree for selecting the appropriate counter-ion to induce crystallization in morpholine derivatives.

Module 3: Chromatographic Polishing

Issue: "Peak tailing is ruining my resolution on Prep-HPLC."

Technical Insight: The morpholine nitrogen interacts strongly with residual silanol groups (Si-OH) on silica supports. These are ion-exchange interactions, not the desired hydrophobic interactions, causing the "shark fin" peak shape.

Solution: Mobile Phase Modifiers

You must suppress silanol ionization or block the interaction.

ModifierpH RangeMechanismBest For
TFA (0.1%) ~2.0Protonates silanols (Si-OH) and the amine.Analytical scale; difficult to remove completely (forms salts).
Ammonium Formate (10mM) ~3.8Buffers the system; volatile.LC-MS applications.[4][7]
Ammonium Hydroxide (0.1%) ~10.5Deprotonates the amine. Preparative Scale. Neutral amine interacts only hydrophobically.

The "High pH" Strategy (Recommended for Scale-Up): Instead of fighting the basicity, embrace it. Use a "Hybrid" silica column (e.g., Waters XBridge or chemically similar) that is stable at pH 10-11.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Result: The morpholine derivative is uncharged (Free Base). Peak shape becomes sharp and symmetrical, and loading capacity increases by 5-10x compared to low pH methods.

FAQ: Rapid Fire Troubleshooting

Q: I used excess morpholine as a reagent. How do I remove it without chromatography? A: Morpholine is volatile (b.p. 129°C) but forms an azeotrope with water.

  • Method: Perform a "strip distillation" with Toluene. Add toluene and rotavap. The toluene/morpholine co-distills, pulling the excess reagent out. Repeat 2-3 times.

Q: My product turned yellow/brown during drying. A: Morpholines are susceptible to N-oxide formation (oxidation) when heated in air.

  • Fix: Always dry under vacuum with a nitrogen bleed. If oxidation occurs, a mild reduction with Sodium Bisulfite (aqueous wash) can sometimes rescue the material.

Q: Can I use normal phase silica chromatography? A: Yes, but you must "deactivate" the silica. Pre-wash the column with mobile phase containing 1% Triethylamine (TEA). Keep 0.1% TEA in the eluent to compete for silanol sites.

References

  • Industrial Synthesis & Recovery: Mjos, K. (1978). Cyclic Amines. Kirk-Othmer Encyclopedia of Chemical Technology. (Describes stripping operations and azeotropic distillation of morpholine). 8[2][9][10][11][12]

  • Chromatographic Behavior: Rounbehler, D.P., et al. (1982).[8] Specific detection of amines...[8]. IARC Scientific Publications.[8] (Details detection and separation challenges of morpholine derivatives). 8[2][9][10][11][12]

  • Pharmaceutical Applications: Kumari, A., et al. (2020).[7] Morpholine as ubiquitous pharmacophore in medicinal chemistry. ResearchGate. (Discusses pKa, solubility profiles, and drug examples like Linezolid). 9

  • Derivatization for Analysis: Development of a Method for Rapid Determination of Morpholine... (2014).[10][13][14] PMC. (Highlights derivatization techniques to improve volatility and peak shape). 4[1][2][9][10][11][12][8]

Sources

minimizing byproduct formation in cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropanation Optimization Current Status: Online 🟢 Operator: Senior Application Scientist Subject: Minimizing Byproduct Formation in Cyclopropanation Protocols

Welcome to the Cyclopropanation Troubleshooting Hub

You have reached the Tier-3 Support Desk for carbene transfer chemistries. This guide is structured to address the specific failure modes that ruin yields: carbene dimerization, unwanted C-H insertion, and zinc-carbenoid decomposition.

We do not provide generic advice. Below are the specific protocols to isolate the cyclopropane ring and suppress the thermodynamic sinks that lead to byproducts.

Module 1: Metal-Catalyzed Diazo Decomposition (Rh, Cu, Ru)

Ticket #101: "My NMR shows mostly maleate/fumarate esters (dimers) and low product conversion."

Diagnosis: This is the most common failure mode in diazo-mediated cyclopropanation. The metal-carbene intermediate (


) is an electrophile. If the concentration of the diazo precursor is too high relative to the alkene, the carbene reacts with the unreacted diazo compound instead of the alkene, leading to "carbene dimerization" (azine formation or maleate/fumarate esters).

The Fix: The "Infinite Dilution" Protocol You must artificially lower the instantaneous concentration of the diazo species.

  • Syringe Pump Addition: Never add the diazo compound in one portion.

    • Protocol: Dissolve the diazo compound in the reaction solvent (e.g., DCM or DCE) to a 0.1 M – 0.2 M concentration.

    • Rate: Add over 4–12 hours using a syringe pump. The goal is to ensure

      
      .
      
  • Stoichiometry Inversion:

    • Standard: 1.0 equiv Alkene + 1.2 equiv Diazo.

    • Optimization: 5.0 equiv Alkene + 1.0 equiv Diazo. (Recover the alkene later).

  • Flow Chemistry (The Ultimate Fix):

    • Switching to continuous flow allows you to handle non-stabilized diazo compounds safely and maintain precise residence times, effectively eliminating dimerization by immediate consumption of the carbene [1, 5].

Ticket #102: "I am seeing C-H insertion byproducts instead of cyclopropanation."

Diagnosis: The metal-carbene is too accessible or too electrophilic. It is inserting into allylic or benzylic C-H bonds rather than engaging the


-system.

The Fix: Steric Crowding & Electronic Tuning

  • Switch Catalyst Class:

    • Standard:

      
       (Low steric bulk, high insertion risk).
      
    • Selectivity Upgrade: Use Davies' catalysts like

      
       (Adamantyl-derived).[1] The massive steric bulk forms a "pocket" that physically blocks the carbene from approaching C-H bonds, forcing it to react with the more accessible alkene 
      
      
      
      -bond [2, 4].
  • Donor-Acceptor Carbenoids:

    • Use aryldiazoacetates (Donor-Acceptor). These stabilize the carbene intermediate, making it less "hot" and more selective for the softer nucleophile (the alkene) over the hard C-H bond [2].

Module 2: Zinc-Carbenoid (Simmons-Smith) Protocols

Ticket #204: "The reaction stalled, and I have a white precipitate that isn't reacting."

Diagnosis: You likely have "Zinc Crash." The active species (iodomethylzinc iodide) has aggregated or hydrolyzed due to trace moisture or lack of coordination.

The Fix: The Lewis Acid Solubilization Technique

  • DME Additive: Do not use pure diethyl ether. Add 1,2-dimethoxyethane (DME) as a co-solvent. The oxygen atoms in DME chelate the zinc, breaking up inactive aggregates and increasing the electrophilicity of the carbenoid.

  • The Furukawa Modification (Highly Recommended):

    • Instead of Zn-Cu couple, use

      
      . This generates the active species homogeneously.
      
    • Warning: This reaction is exothermic. Control the temperature strictly (0°C to -10°C during addition) to prevent thermal decomposition of the reagent [6, 7].

Ticket #205: "My product degrades during workup."

Diagnosis: Zinc salts are Lewis acidic and will catalyze the ring-opening of sensitive cyclopropanes (especially cyclopropyl ethers) during the quench.

The Fix: The EDTA Buffer Quench Do not quench with simple water or HCl.

  • Protocol: Pour the reaction mixture into a saturated solution of Rochelle’s Salt (Na K Tartrate) or

    
      in saturated 
    
    
    
    .
  • Mechanism: The EDTA/Tartrate sequesters the Zinc ion immediately, preventing it from acting as a Lewis acid against your product.

Visual Troubleshooting Logic

The following diagram outlines the decision logic for selecting the correct protocol to minimize byproducts.

Cyclopropanation_Troubleshooting Start Start: Select Substrate Check_Sensitivity Is Substrate Acid Sensitive? Start->Check_Sensitivity Check_Diazo Is Diazo Stabilized (e.g., Diazoacetate)? Check_Sensitivity->Check_Diazo No Zn_Path Method: Simmons-Smith (Zn) Check_Sensitivity->Zn_Path Yes (Avoid Lewis Acids) Diazo_Path Method: Rh/Cu Catalysis Check_Diazo->Diazo_Path Yes Check_Diazo->Zn_Path No (Unstable Diazo) Problem_Dimer Issue: Carbene Dimerization? Diazo_Path->Problem_Dimer Problem_Insert Issue: C-H Insertion? Diazo_Path->Problem_Insert Sol_SlowAdd Fix: Syringe Pump Addition (High Dilution) Problem_Dimer->Sol_SlowAdd Sol_BulkyCat Fix: Use Bulky Catalyst (Rh2(esp)2 or Rh2(PTAD)4) Problem_Insert->Sol_BulkyCat Problem_Stall Issue: Reaction Stalls/Precipitate? Zn_Path->Problem_Stall Problem_Decomp Issue: Product Degradation? Zn_Path->Problem_Decomp Sol_DME Fix: Add DME (Lewis Base) to Solubilize Zn Problem_Stall->Sol_DME Sol_EDTA Fix: Quench with EDTA/NaHCO3 Problem_Decomp->Sol_EDTA

Caption: Decision matrix for selecting the optimal cyclopropanation method and troubleshooting specific byproduct pathways.

Comparison of Catalyst Systems

Select the catalyst system based on the specific byproduct you need to eliminate.

Catalyst SystemPrimary Use CaseByproduct RiskMitigation Strategy

General PurposeHigh DimerizationSlow addition; High alkene equivalents.

Enantioselective / Complex SubstratesLow C-H InsertionThe adamantyl group provides steric bulk, preventing C-H insertion [2, 4].

/ Box
Electron-Rich AlkenesInductive EffectsUse for diazo esters; Copper is less active for C-H insertion than Rh.

(Simmons-Smith)
Acid-Sensitive AlkenesHydrolysisStrictly anhydrous; DME additive; EDTA quench.
Flow Reactor (Ag/Heat) Unstabilized DiazoExplosion / DimerizationContinuous generation and consumption prevents accumulation [5].

References

  • Sheeran, J. W., et al. (2021).[2] "Safer Handling of Diazomethane through Continuous Generation and Consumption."[2] Organic Process Research & Development. Link

  • Doyle, M. P. (2006).[3] "Perspective on Dirhodium Carboxamidates as Catalysts." The Journal of Organic Chemistry. Link

  • Davies, H. M. L., & Morton, D. (2011).[4] "Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes." Chemical Society Reviews.[4] Link

  • Adly, F. G., et al. (2016).[3][4] "Chiral Dirhodium(II) Catalysts for Selective Metal Carbene Reactions." Current Organic Chemistry. Link

  • Deadman, B. J., et al. (2015). "Cyclopropanation using flow-generated diazo compounds." Organic & Biomolecular Chemistry. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[5][6][7] Organic Reactions.[4][5][8][9][10][11][12][13][14][15] Link

  • Lévesque, É., & Charette, A. B. (2017). "Continuous-Flow Synthesis of Cyclopropanes." Journal of Flow Chemistry. Link

Sources

Module 1: Cyclodehydration Protocols (Ring Formation)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Synthesis & Solvent Optimization

Mission: To provide high-fidelity troubleshooting and optimization strategies for the synthesis and functionalization of morpholine scaffolds. This guide moves beyond basic recipes to address the thermodynamic and kinetic bottlenecks inherent in these reactions.

The Core Challenge: The acid-catalyzed dehydration of diethanolamine (DEA) is an equilibrium-driven process. Failure to effectively remove water results in stalled conversion and the formation of oxidative byproducts ("black tar").

Q: My yield for the acid-catalyzed cyclization of diethanolamine is stuck at <60%, and the reaction mixture turns black. How do I fix this?

A: You are likely trapped by the water equilibrium and oxidative degradation. The classic sulfuric acid route requires temperatures (>150°C) that promote oxidation if water is not removed efficiently.

The Solution: The Azeotropic "Pull" System Instead of a neat reaction, utilize a solvent carrier capable of forming a low-boiling azeotrope with water.

Optimized Protocol:

  • Reactants: Diethanolamine (1.0 equiv) + H₂SO₄ (1.05 equiv).

  • Solvent System: 1,2-Dichlorobenzene (o-DCB) or Toluene .

    • Why o-DCB? High boiling point (180°C) allows the reaction to reach activation energy without pressurization, while still forming an azeotrope with water.

    • Why Toluene? Lower boiling point (110°C) requires a longer reaction time but is easier to remove.

  • Setup: Dean-Stark trap is mandatory.

  • Execution:

    • Mix DEA and acid carefully (exothermic).

    • Add solvent (approx. 3-4 volumes).

    • Reflux vigorously.[1] Monitor water collection in the trap.

    • Endpoint: When water evolution ceases, the reaction is thermodynamically complete.

Mechanism & Workflow (DOT Visualization):

Cyclodehydration cluster_0 Reactants cluster_1 Equilibrium Phase cluster_2 Azeotropic Removal DEA Diethanolamine Inter Protonated Intermediate DEA->Inter Protonation Acid H2SO4 (Cat.) Acid->Inter Water H2O (Byproduct) Inter->Water Elimination Product Morpholine Salt Inter->Product Cyclization Trap Dean-Stark Separation Water->Trap Azeotrope w/ Solvent Trap->Water Removed

Caption: The kinetic drive of cyclodehydration relies on the irreversible removal of water via azeotropic distillation to shift the equilibrium toward the morpholine product.

Module 2: N-Functionalization (Drug Development)

The Core Challenge: Attaching the morpholine ring to a lipophilic drug scaffold (N-alkylation) often fails in single-phase organic solvents due to the poor solubility of the morpholine salt or the inorganic base.

Q: I am trying to N-alkylate morpholine with a benzyl chloride derivative using K₂CO₃ in DMF, but the reaction is slow and messy. Alternatives?

A: Switch to a Biphasic System with Phase Transfer Catalysis (PTC). DMF is difficult to remove and promotes side reactions at high temperatures. A biphasic system allows you to keep the base in the aqueous phase and the reactants in the organic phase, mediated by a "shuttle" catalyst.

The Solution: Toluene/Water + TBAB

Optimized Protocol:

  • Organic Phase: Toluene (or 2-MeTHF for green compliance) containing the Alkyl Halide and Morpholine.

  • Aqueous Phase: 50% NaOH or KOH solution.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (1-5 mol%).

    • Critical Note: Avoid Iodide salts (TBAI) if your leaving group is Chloride or Mesylate. The Iodide can "poison" the catalyst by binding too tightly to the quaternary ammonium center [4].

  • Temperature: 40–60°C.

Troubleshooting Table: PTC Systems

SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Catalyst PoisoningSwitch from TBAI to TBAB or TBHCl. Ensure leaving group is not displacing the catalyst anion.[2]
Emulsion Formation Agitation too vigorousAdd brine to increase ionic strength of aqueous layer; reduce stir speed slightly.
Low Reaction Rate "Ghost" PhaseThe catalyst must be soluble in the organic phase. If Toluene is too non-polar, switch to DCM or 2-MeTHF .

Mechanism of Action (DOT Visualization):

PTC_Mechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (NaOH) R_X R-Cl (Electrophile) Morph Morpholine Q_Morph [Q+ Morph-] Active Species Product N-R-Morpholine Q_Morph->Product SN2 Attack Q_X [Q+ X-] Recycled Cat Product->Q_X Release Q+ OH OH- OH->Q_Morph Regeneration Q_X->OH Ion Exchange (Interface)

Caption: The Phase Transfer Cycle. The quaternary ammonium catalyst (Q+) shuttles the morpholine anion into the organic phase to react with the electrophile.

Module 3: Green Solvent Alternatives

The Core Challenge: Traditional solvents like Benzene (carcinogenic), DMF (reprotoxic), and DCM (volatile/regulated) are being phased out.

Q: How can I synthesize morpholine derivatives without using chlorinated solvents or Class 1 solvents?

A: Adopt the Ethylene Sulfate Route in 2-MeTHF. Recent breakthroughs [3] utilize ethylene sulfate as a "green" bis-electrophile that reacts with primary amines to form morpholines in a redox-neutral process.

Solvent Substitution Matrix:

Traditional SolventGreen AlternativeWhy Switch?Performance Note
Dichloromethane (DCM) 2-MeTHF (2-Methyltetrahydrofuran)Derived from corncobs/bagasse; immiscible with water (good for workup).Higher boiling point (80°C) allows faster kinetics than DCM.
DMF/DMAc CPME (Cyclopentyl methyl ether)Peroxide resistant; stable in acidic/basic conditions.Low latent heat of vaporization saves energy during recovery.
Benzene Toluene or Xylenes Reduced toxicity profile.Requires higher temp to boil, but forms excellent water azeotropes.

The "Green" Protocol (Ethylene Sulfate Method):

  • Reagents: Primary Amine + Ethylene Sulfate.[3][4]

  • Solvent: t-Amyl Alcohol or 2-MeTHF .

  • Base: t-BuOK (Potassium tert-butoxide).

  • Advantage: This avoids the use of bis(2-chloroethyl) ether (a sulfur mustard analog) and high-pressure hydrogenation.

References

  • Ataman Chemicals. Morpholine Production and Properties. (Classic acid-dehydration route).

  • US Patent 2,777,846A. Process of producing morpholine from diethanolamine. (Detailed thermodynamics of the sulfuric acid method). 5[1][6][7][8][9][10][11]

  • Ortiz, K. G., et al. (2024).[4][10] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[3] J. Am. Chem. Soc.[3][8][10] (The Ethylene Sulfate/2-MeTHF protocol). 3[1][2][6][7][9][10][11][12]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Guide. (Troubleshooting catalyst poisoning and solvent selection). 2[1][2][6][7][8][9][10][11][12]

Sources

Technical Support Center: 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Troubleshooting Guide

Compound ID: 4-Boc-3-cyclopropyl-morpholine CAS: 1414958-23-8 (General reference for this scaffold) Class: Protected Saturated Heterocycle / Chiral Building Block

Part 1: The Technical Narrative

This guide addresses the specific physicochemical challenges of 4-Boc-3-cyclopropyl-morpholine . As a researcher, you are likely using this as a scaffold to introduce both solubility (morpholine) and metabolic stability/conformational restriction (cyclopropyl) into a drug candidate.

However, this molecule presents a "dual-threat" stability profile:

  • The Boc Group: Susceptible to thermal and acid-catalyzed cleavage (releasing isobutylene).

  • The Cyclopropyl Ring: A strained system (27.5 kcal/mol strain energy) that is generally stable to basic conditions but susceptible to ring-opening under harsh acidic conditions or specific electrophilic attacks.

This guide moves beyond generic MSDS advice to provide actionable, experiment-driven protocols.

Part 2: Storage & Stability (The "Stasis" Phase)

Core Protocol: The "Cold-Chain" Standard

Boc-protected morpholines are often low-melting solids or viscous oils. They are lipophilic and can act as "sponges" for atmospheric moisture and acid vapors.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer) Retards spontaneous Boc thermolysis (isobutylene release) and slows hydrolysis.
Atmosphere Argon or Nitrogen Prevents oxidative degradation. While morpholines are less prone to N-oxidation when protected, the cyclopropyl ring can be sensitive to radical oxidation pathways over long periods.
Container Amber Glass + Parafilm Amber glass blocks UV (though UV sensitivity is low). Parafilm/Teflon tape is critical to prevent moisture ingress which catalyzes hydrolysis.
Solvent State Store Dry (Neat) Do not store in solution. Acidic impurities in chlorinated solvents (CHCl₃, DCM) can trigger slow deprotection.
Visual Workflow: Storage Lifecycle

The following diagram outlines the decision logic for receiving and storing this compound to maximize shelf-life.

StorageLifecycle Arrival Compound Arrival PhysicalCheck Physical State Check Arrival->PhysicalCheck Solid Solid/Powder PhysicalCheck->Solid Clean OilGum Viscous Oil/Gum PhysicalCheck->OilGum Solvent Trapped? Aliquot Aliquot under Inert Gas Solid->Aliquot VacDry High Vac Dry (Remove solvent traces) OilGum->VacDry Essential Step VacDry->Aliquot Freeze Store at -20°C Aliquot->Freeze

Figure 1: Critical path for stabilizing 4-Boc-3-cyclopropyl-morpholine upon receipt. Note the emphasis on vacuum drying oils, as residual solvent often accelerates degradation.

Part 3: Handling & Troubleshooting (The "Active" Phase)

Common Issue 1: The "Rotamer" Trap (NMR Interpretation)

Symptom: You take a proton NMR (¹H-NMR) in CDCl₃ or DMSO-d₆, and the peaks look "messy," broad, or doubled. You suspect the compound is impure (50-70% purity).

Diagnosis: This is likely Rotameric Broadening , not impurity.

  • Mechanism: The N-Boc bond has partial double-bond character (restricted rotation). The morpholine ring, combined with the bulky cyclopropyl group at C3, creates significant steric hindrance. This slows the interconversion between s-cis and s-trans rotamers on the NMR timescale.

  • Verification Protocol:

    • Run the NMR at Room Temperature .

    • Heat the NMR sample to 50-60°C (if using DMSO-d₆) and re-run.

    • Result: If the peaks coalesce (sharpen and merge), it is a pure compound exhibiting rotamers. If the extra peaks remain sharp and distinct, they are impurities.

Common Issue 2: Hygroscopicity & Weighing

Symptom: The solid turns into a sticky gum on the balance. Cause: The compound is hygroscopic. Solution:

  • Allow the vial to warm to room temperature before opening (prevents condensation).

  • Weigh quickly or use an antistatic gun.

  • If it has gummed, dissolve the entire contents in a known volume of dry DCM or THF to create a stock solution, then aliquot by volume.

Troubleshooting Decision Tree

Troubleshooting Issue Observation: 'Messy' NMR Spectrum CheckSolvent Check Solvent Peaks Issue->CheckSolvent SolventClean Solvent Clean? CheckSolvent->SolventClean Yes HeatExp Run VT-NMR (55°C) SolventClean->HeatExp Coalesce Peaks Coalesce? HeatExp->Coalesce Rotamers Diagnosis: Rotamers (Pure Compound) Coalesce->Rotamers Yes Impurity Diagnosis: Impurity (Purify) Coalesce->Impurity No

Figure 2: Diagnostic logic for distinguishing between rotameric broadening and chemical impurities in NMR analysis.

Part 4: Deprotection FAQ (The "Transformation" Phase)

Q: Can I use standard TFA/DCM (1:1) to remove the Boc group? A: Yes, but with caution.

  • Risk: While the cyclopropyl ring is fairly robust, it can open under vigorous acidic conditions or if the reaction is left too long, especially if a carbocation can be stabilized at the 3-position.

  • Recommendation: Use 20-25% TFA in DCM at 0°C . Monitor by TLC/LCMS every 15 minutes. Quench immediately with saturated NaHCO₃ once the starting material is consumed. Do not let it stir overnight.

Q: Is HCl in Dioxane better? A: Generally, yes.

  • Why: 4M HCl in Dioxane is a standard non-aqueous method. It precipitates the amine hydrochloride salt directly, which protects the amine from side reactions.

  • Protocol: Dissolve substrate in minimal dioxane. Add 4M HCl/Dioxane (5-10 eq) at 0°C. Warm to RT. The product usually precipitates as the HCl salt. Filter and wash with ether.

Q: I see a new impurity after deprotection (M+1 = Expected + 18 or similar). What happened? A: This suggests Ring Opening .

  • If the cyclopropyl ring opens (acid-catalyzed), it often hydrates (adds water) or rearranges to an alkene (homoallyl).

  • Prevention: Ensure your reagents are anhydrous. If ring opening persists, switch to a milder deprotection method, such as TMSOTf / 2,6-lutidine (though this is rarely needed for simple cyclopropyl morpholines).

References & Authoritative Grounding

  • Boc Group Stability & Removal:

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc acid lability).

    • Mechanism of Boc Removal:

  • Morpholine Conformational Analysis (Rotamers):

    • The phenomenon of restricted rotation in N-Boc heterocycles is well-documented. See: Stack Exchange Chemistry - Multiplet shape in proton NMR of morpholines. Link

    • Rotamers in Proline/Morpholine Derivatives: (Demonstrates rotameric mixtures in similar scaffolds).

  • Safety & Handling:

    • General Morpholine Safety:

    • Fisher Scientific SDS (Boc-derivatives): (Used as a surrogate for general Boc-cyclic amine handling).

Technical Support Center: Morpholine N-Alkylation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Morpholine Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide

Introduction: The Morpholine Challenge

Morpholine is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Gefitinib (Iressa) and Linezolid (Zyvox). However, installing the morpholine ring via


-alkylation often suffers from stalled conversion, competing elimination (

), or quaternization (over-alkylation).

This guide deconstructs the failure modes of morpholine alkylation. It moves beyond generic advice, offering mechanistic diagnostics and self-validating protocols to rescue your reaction.

Module 1: The Diagnostic Framework

Before changing reagents, identify the mechanistic bottleneck. Use this logic tree to triage your failed experiment.

Morpholine_Troubleshooting Start Reaction Outcome Analysis Method Which Method? Start->Method SN2 Direct Alkylation (SN2) (Alkyl Halide + Base) Method->SN2 RedAm Reductive Amination (Ketone/Aldehyde + Reductant) Method->RedAm SN2_Res What is in the flask? SN2->SN2_Res Alkene Result: Alkene Byproduct (Elimination) SN2_Res->Alkene High Temp / Strong Base SM_Remains Result: SM Unreacted (Stalled) SN2_Res->SM_Remains Poor Solubility / Cl Leaving Group Quat Result: Quaternary Salt (Over-Alkylation) SN2_Res->Quat Excess Halide / High Temp Sol_Base Fix: Switch to Polar Aprotic (DMF) + Weaker Base (K2CO3) Alkene->Sol_Base Sol_Finkel Fix: Finkelstein Cond. (Add 10% NaI) SM_Remains->Sol_Finkel RedAm_Res What is in the flask? RedAm->RedAm_Res Alcohol Result: Alcohol Byproduct (Direct Reduction) RedAm_Res->Alcohol NaBH4 added too fast NoRxn Result: No Reaction (Iminium Failure) RedAm_Res->NoRxn Wet Solvent / Sterics Sol_STAB Fix: Switch to STAB (Milder Reductant) Alcohol->Sol_STAB Sol_Ti Fix: Pre-form Iminium with Ti(OiPr)4 NoRxn->Sol_Ti

Figure 1: Diagnostic logic tree for identifying the root cause of low conversion in morpholine functionalization.

Module 2: Troubleshooting Direct Alkylation ( )

Context: You are reacting morpholine with an alkyl halide (R-X) and a base. Common Failure: The reaction stalls at 50% conversion, or you isolate the alkene (elimination product).

Q1: Why is my reaction dominated by elimination (alkene formation) instead of alkylation?

The Mechanism: Morpholine is a secondary amine (


), acting as both a nucleophile and a base. If your alkyl halide is secondary (e.g., isopropyl bromide) or hindered, the basicity of morpholine (or your added base) triggers an 

elimination pathway, competing with

. The Fix:
  • Change the Solvent: Switch from Acetone or THF to DMF, DMSO, or NMP . These polar aprotic solvents solvate the cation, leaving the morpholine "naked" and more nucleophilic, favoring

    
     over 
    
    
    
    .
  • Lower the Temperature:

    
     has a higher activation energy than 
    
    
    
    . If you are refluxing at 80°C, drop to 40°C-50°C and extend the time.
  • Base Selection: Avoid strong alkoxide bases (NaOEt, KOtBu). Use

    
      or 
    
    
    
    .
Q2: My LCMS shows starting material and product, but the reaction stops at 60%. Adding more base doesn't help.

The Mechanism: This is often a solubility issue or product inhibition . Inorganic bases like


 are poorly soluble in organic solvents like THF or Dioxane. As the reaction proceeds, the surface of the base becomes coated with the halide salt (e.g., KBr), passivating it.
The Fix: 
  • The "Cesium Switch": Switch to Cesium Carbonate (

    
    ) . It is significantly more soluble in organic solvents (the "Cesium Effect") than Potassium Carbonate.
    
  • Finkelstein Catalysis: Add 10-20 mol% Sodium Iodide (NaI) . This converts a sluggish alkyl chloride/bromide into a highly reactive alkyl iodide in situ.

    • Reaction:

      
       (Precipitates).
      
    • Benefit: R-I reacts much faster with morpholine.

Module 3: Troubleshooting Reductive Amination

Context: You are reacting morpholine with a ketone/aldehyde and a reducing agent (e.g.,


, STAB).
Common Failure:  No reaction (ketone remains) or reduction of the ketone to an alcohol.
Q3: Why is my ketone reducing to an alcohol instead of forming the amine?

The Mechanism: Direct competition. Morpholine is a secondary amine; it forms an iminium ion , not a stable imine. This equilibrium is unstable and reversible. If you use a strong reducing agent like


 (Sodium Borohydride) before the iminium is fully formed, the 

will preferentially reduce the ketone to an alcohol. The Fix:
  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[1][2] It is less basic and sterically bulky. It reduces iminium ions fast but reacts with ketones very slowly (chemoselective).

  • Stepwise Addition: If using

    
    , you must stir the morpholine and ketone for 2-4 hours (sometimes with acid catalyst) before adding the reductant.
    
Q4: I am using a hindered ketone and getting zero conversion. What is the "Nuclear Option"?

The Mechanism: Sterically hindered ketones fail to form the iminium ion with morpholine under standard conditions due to water byproduct shifting the equilibrium back to the starting materials. The Fix: Titanium(IV) Isopropoxide [


] Protocol. 


acts as a dual-function Lewis Acid (activating the carbonyl) and Water Scavenger (driving the equilibrium).

Data Comparison: Reducing Agents for Morpholine

ReagentReactivityWater ToleranceBest For...

High (Non-selective)ModerateSimple aldehydes (Stepwise only)

MediumHighAcidic pH (pH 4-6) required. Toxic.
STAB Optimal Low (Hydrolyzes)Standard Ketones/Aldehydes

Lewis Acid Reacts with waterHindered/Deactivated Ketones
Module 4: Validated Experimental Protocols
Protocol A: The "Finkelstein"

Alkylation

Best for: Alkyl Chlorides/Bromides that are sluggish.

  • Setup: In a dry flask, dissolve Morpholine (1.0 equiv) and Alkyl Halide (1.1 equiv) in Acetonitrile (ACN) or DMF (0.2 M concentration).

  • Additives: Add

    
      (2.0 equiv) and NaI  (0.1 equiv).
    
  • Reaction: Heat to 60°C.

  • Checkpoint (Self-Validation): Take a TLC or LCMS aliquot at 1 hour.

    • If R-I (intermediate) is visible: The Finkelstein exchange is working.

    • If R-Cl remains: Increase temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water x3 (critical to remove DMF), dry over

    
    .
    
Protocol B: The Titanium(

) Reductive Amination

Best for: Difficult/Hindered Ketones where STAB fails.

  • Imine Formation: To a neat mixture (or minimal THF) of Ketone (1.0 equiv) and Morpholine (1.2 equiv), add

    
      (1.25 equiv) via syringe under Nitrogen.
    
    • Observation: The solution often turns yellow/orange and becomes viscous.

  • Incubation: Stir at Room Temp for 4–6 hours (or 60°C for 2 hours if very hindered).

  • Reduction: Dilute with dry Ethanol (or MeOH). Carefully add

    
      (1.5 equiv). Caution: Gas evolution.
    
  • Quench (Critical): The reaction will form a thick sludge. Quench by adding 10% NaOH or water.[3] A white precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove the Titanium salts. Wash the pad with EtOAc.

Module 5: Mechanism Visualization

Understanding the competition between Alkylation and Elimination is vital for solvent selection.

SN2_vs_E2 Morpholine Morpholine (Nucleophile & Base) TS_SN2 TS: Backside Attack (Sterically Sensitive) Morpholine->TS_SN2 TS_E2 TS: Proton Abstraction (Basicity Driven) Morpholine->TS_E2 AlkylHalide Sec-Alkyl Halide (Substrate) AlkylHalide->TS_SN2 AlkylHalide->TS_E2 SN2_Path Path A: SN2 Attack (Favored by Polar Aprotic) E2_Path Path B: E2 Elimination (Favored by Heat/Strong Base) Product N-Alkyl Morpholine (Target) TS_SN2->Product Byproduct Alkene + Morpholine Salt (Waste) TS_E2->Byproduct

Figure 2: Mechanistic competition between Substitution (


) and Elimination (

).[4] To favor Path A (Green), reduce steric bulk and temperature.
References
  • BenchChem. (2025).[2] Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Journal of Organic Chemistry.[6] Retrieved from

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[3][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Master Organic Chemistry. (2021). SN2 vs E2 Competition with Secondary Alkyl Halides.[9] Retrieved from

  • Salmi, C., et al. (2006).[7] Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide-Mediated Reductive Amination.[3][5][6][7] Letters in Organic Chemistry.[7] Retrieved from

Sources

Validation & Comparative

The 3-Cyclopropyl Group: A Bioisosteric Advantage in the Morpholine Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to 4-Boc-3-cyclopropyl-morpholine and its Comparative Performance

In the landscape of modern medicinal chemistry, the morpholine ring is a well-established and privileged scaffold.[1][2] Its inherent physicochemical properties, such as improved aqueous solubility and favorable pharmacokinetic profiles, have cemented its role in numerous approved therapeutics.[3] However, the strategic functionalization of this core structure is paramount to unlocking its full potential in drug design. This guide provides an in-depth comparison of 4-Boc-3-cyclopropyl-morpholine with other commonly employed building blocks, highlighting the unique advantages conferred by the C3-cyclopropyl substituent. Through a synthesis of literature-derived data and established medicinal chemistry principles, we will explore its impact on reactivity, physicochemical properties, and metabolic stability.

The Cyclopropyl Moiety: More Than Just a Small Ring

The cyclopropyl group is increasingly utilized in drug development to overcome various challenges encountered during lead optimization.[4] Its rigid, three-membered ring structure imparts a unique set of steric and electronic properties that distinguish it from simple alkyl or aryl substituents.[5] Key features include:

  • Conformational Rigidity: The fixed geometry of the cyclopropyl ring reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a biological target and potentially increase potency.

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can lead to improved metabolic stability and a longer in vivo half-life of the drug candidate.

  • Unique Electronic Character: The strained nature of the cyclopropyl ring gives its C-C bonds a higher p-character, allowing it to engage in electronic interactions that differ from simple alkyl groups.

These attributes make the cyclopropyl group a valuable tool for medicinal chemists seeking to fine-tune the properties of their molecules.

Comparative Analysis of Building Blocks

To contextualize the advantages of the 3-cyclopropyl substituent, we will compare 4-Boc-3-cyclopropyl-morpholine with three other relevant building blocks:

  • 4-Boc-3-methyl-morpholine: A simple alkyl-substituted analogue.

  • 4-Boc-3-phenyl-morpholine: An aryl-substituted analogue.

  • 4-Boc-2-cyclopropyl-piperidine: A related heterocyclic scaffold with a cyclopropyl substituent.

Physicochemical Properties
Building BlockPredicted LogPPredicted pKa (of deprotected amine)Key Physicochemical Features
4-Boc-3-cyclopropyl-morpholine Moderately LipophilicModerately BasicBalanced lipophilicity and basicity. The cyclopropyl group offers a degree of lipophilicity without the bulk of an aryl group.
4-Boc-3-methyl-morpholine Less LipophilicSlightly more BasicThe small alkyl group has a minimal impact on lipophilicity.
4-Boc-3-phenyl-morpholine More LipophilicLess BasicThe aromatic ring significantly increases lipophilicity and can decrease basicity through inductive effects.
4-Boc-2-cyclopropyl-piperidine More LipophilicMore BasicPiperidines are generally more lipophilic and basic than morpholines.[6]

Note: The LogP and pKa values are qualitative predictions based on established principles. Absolute values would require experimental determination.

The balanced physicochemical profile of the 3-cyclopropyl-morpholine scaffold makes it an attractive starting point for exploring structure-activity relationships (SAR) without drastically altering solubility or basicity.

Reactivity in Key Synthetic Transformations

The utility of a building block is largely defined by its performance in common synthetic reactions. We will consider two critical transformations in drug discovery: N-Boc deprotection and the Buchwald-Hartwig amination.

N-Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in many synthetic sequences. This is typically achieved under acidic conditions. The nature of the C3-substituent is not expected to dramatically alter the rate of this reaction, as it is primarily dependent on the stability of the carbocation formed upon cleavage.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[3] The steric and electronic properties of the amine coupling partner can influence reaction rates and yields.

While direct comparative kinetic data is scarce, we can anticipate the following trends based on the steric bulk of the substituents:

Building Block (deprotected)Expected Relative Reactivity in Buchwald-Hartwig AminationRationale
3-cyclopropyl-morpholine HighThe cyclopropyl group presents moderate steric hindrance, allowing for efficient coupling.
3-methyl-morpholine HighThe small methyl group offers minimal steric hindrance.
3-phenyl-morpholine Moderate to LowThe bulky phenyl group can significantly hinder the approach to the nitrogen, potentially requiring more forcing reaction conditions or specialized ligands.
2-cyclopropyl-piperidine HighSimilar to its morpholine counterpart, the cyclopropyl group should allow for efficient coupling.

The moderate steric profile of the 3-cyclopropyl-morpholine suggests it is a versatile coupling partner for a wide range of aryl halides.

Conformational Considerations

The conformation of the morpholine ring and the orientation of its substituents can play a crucial role in receptor binding. The morpholine ring typically adopts a chair conformation. Substituents at the C3 position can exist in either an axial or equatorial orientation.

Caption: Equilibrium between axial and equatorial conformers in a substituted morpholine.

Generally, bulky substituents prefer the equatorial position to minimize steric interactions.[7] The conformational preference of the 3-cyclopropyl group is likely to favor the equatorial position, which would orient it away from the axial hydrogens on the ring, presenting a defined vector for interaction with a protein target.

Experimental Protocols

To facilitate the practical application of these building blocks, we provide standardized protocols for key transformations.

N-Boc Deprotection (General Procedure)

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 eq)

  • Deprotected morpholine derivative (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOt-Bu (1.4 eq)

  • Toluene (degassed)

Procedure:

  • To an oven-dried flask, add the aryl halide, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene, followed by the deprotected morpholine derivative.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Caption: Workflow for a liver microsomal stability assay.

Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. [8] Procedure Outline:

  • Prepare a solution of the test compound in a suitable buffer.

  • Add liver microsomes (human or other species) and pre-incubate the mixture at 37 °C.

  • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many CYP enzymes).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

4-Boc-3-cyclopropyl-morpholine stands out as a highly valuable building block for drug discovery. The strategic incorporation of the cyclopropyl group at the C3 position offers a unique combination of conformational rigidity, enhanced metabolic stability, and a well-balanced physicochemical profile. When compared to simple alkyl or bulky aryl substituents, the cyclopropyl group provides a distinct advantage in fine-tuning molecular properties to achieve a desirable balance of potency, selectivity, and pharmacokinetics. Its favorable reactivity in key synthetic transformations further enhances its utility as a versatile scaffold for the construction of novel and diverse chemical libraries. For researchers and drug development professionals, 4-Boc-3-cyclopropyl-morpholine represents a compelling choice for navigating the complexities of lead optimization and developing next-generation therapeutics.

References

  • Andrés, J. I., et al. (2015). Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. Wiley.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • E3S Web of Conferences. (2024).
  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 1(11), 1839–1842.
  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlation and the role of extrahepatic metabolism. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Ghasemi, J. B., & Niazi, A. (2004). QSPR study of pKa of piperidine, morpholine and piperazine derivatives using linear and nonlinear chemometrics methods. Journal of Molecular Structure: THEOCHEM, 680(1-3), 169-176.

Sources

validation of 4-Boc-3-cyclopropyl-morpholine structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 4-Boc-3-cyclopropyl-morpholine by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

In the synthesis of high-value chiral scaffolds like 4-Boc-3-cyclopropyl-morpholine , structural ambiguity is a recurring bottleneck.[1][2] While Nuclear Magnetic Resonance (NMR) is the workhorse of daily characterization, it frequently fails to provide definitive stereochemical assignment for constrained, rotamer-heavy systems like Boc-protected morpholines.[1]

This guide objectively compares the validation methodologies for this specific scaffold, demonstrating why Single Crystal X-ray Crystallography (SC-XRD) is not merely an alternative, but the requisite "Gold Standard" for establishing absolute configuration and ring conformation in drug discovery pipelines.

The Structural Challenge: Sterics and Rotamers

The molecule 4-Boc-3-cyclopropyl-morpholine presents a unique "perfect storm" of structural challenges:

  • Boc-Rotamerism: The tert-butoxycarbonyl (Boc) group exhibits restricted rotation around the N-C(O) bond (partial double bond character).[1][2] On the NMR timescale, this results in peak broadening or doubling (approx. 1:1 ratio of cis/trans rotamers), obscuring critical scalar couplings (

    
    -values) needed for conformational analysis.
    
  • Cyclopropyl Anisotropy: The cyclopropyl group at C3 exerts strong magnetic anisotropy, shifting nearby protons into unexpected regions, further complicating NOE (Nuclear Overhauser Effect) interpretation.

  • Conformational Locking: The steric bulk of the cyclopropyl group forces the morpholine ring into a specific chair conformation, but determining which chair (and thus the equatorial/axial orientation of substituents) is speculative without direct imaging.

Comparative Analysis: NMR vs. X-ray Crystallography[3][4]

The following table contrasts the two primary validation methods for this scaffold.

FeatureMethod A: Solution NMR (1H, 13C, NOESY) Method B: X-ray Crystallography (SC-XRD)
Primary Output Connectivity & Relative ProximityAbsolute Configuration & 3D Atomic Coordinates
Sample State Solution (CDCl3, DMSO-d6)Solid (Single Crystal)
Rotamer Handling Poor: Peaks broaden/split; requires VT-NMR (heating to coalescence) to resolve.[1][2]Excellent: "Freezes" the molecule in its most stable conformation; rotamers appear as static disorder or a single discrete state.[2]
Stereochemistry Relative Only: Can infer cis/trans but cannot distinguish enantiomers (R vs S) without chiral derivatization (e.g., Mosher's acid).Absolute: Uses anomalous dispersion (Bijvoet analysis) to definitively assign R or S configuration.[1][2]
Conformation Ambiguous:

-couplings are averaged; NOE signals are distance-dependent but lack precision (

).[1][2]
Definitive: Directly measures torsion angles, confirming Chair vs. Boat and substituent orientation (Axial vs. Equatorial).[1]
Turnaround Hours (Data collection is fast).Days to Weeks (Crystallization is the rate-limiting step).[1][2]

Expert Insight: For 4-Boc-3-cyclopropyl-morpholine, NMR is sufficient for purity checks, but X-ray is required for identity validation, particularly when establishing the chiral baseline for a medicinal chemistry campaign.[1][2]

Experimental Protocol: X-ray Structure Determination

This protocol addresses the specific challenge of crystallizing Boc-protected morpholines, which often exist as oils or low-melting solids due to the flexible Boc group and alkyl chains.

Phase 1: Crystallization Screening (The "Oil" Problem)

Objective: Obtain a diffraction-quality single crystal from an oily or amorphous solid.[1][2]

Methodology: Vapor Diffusion (Sitting Drop) [1]

  • Preparation: Dissolve 10 mg of 4-Boc-3-cyclopropyl-morpholine in 100 µL of a "good" solvent (Solvent A).

    • Recommended Solvent A: Ethyl Acetate or Dichloromethane (DCM).[1][2]

  • Setup: Place the solution in the inner well of a crystallization plate (or a small vial inside a larger jar).

  • Precipitant: Add 1 mL of a "poor" solvent (Solvent B) to the outer reservoir.[2]

    • Recommended Solvent B: Hexanes or Pentane.[1][2]

  • Equilibration: Seal the system. As Solvent A (volatile) diffuses into the reservoir or Solvent B diffuses into the drop, the solubility decreases slowly, promoting lattice formation over oiling out.

  • Cold Cycle: If no crystals form after 48 hours at RT, move the setup to 4°C. The temperature drop reduces solubility and kinetic energy, often triggering nucleation for low-melting Boc compounds.

Phase 2: Data Collection & Refinement

Objective: Collect high-redundancy data to resolve absolute configuration.

  • Mounting: Select a crystal (>0.1 mm) and mount on a cryoloop using Paratone oil.[1][2] Flash cool to 100 K immediately to minimize thermal motion (B-factors).

  • Source Selection:

    • Copper (Cu Kα): Mandatory for this molecule.[1][2] Since it contains only light atoms (C, H, N, O), Molybdenum (Mo) radiation will yield negligible anomalous signal. Cu radiation maximizes the anomalous scattering of Oxygen, allowing for reliable determination of the Flack parameter.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).[1][2]

    • Refine against

      
       using full-matrix least-squares (SHELXL).[1][2]
      
    • Critical Check: Examine the Flack Parameter .[2]

      • Flack ≈ 0.0 (u < 0.1): Correct Absolute Configuration.[1][2]

      • Flack ≈ 1.0: Inverted Structure (Wrong Enantiomer).[1][2]

      • Flack ≈ 0.5: Racemic Twin (Enantiomeric mixture).[1][2]

Visualization: Structural Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the 4-Boc-3-cyclopropyl-morpholine structure, highlighting the critical "Go/No-Go" decision points.

ValidationWorkflow Start Synthesized 4-Boc-3-cyclopropyl-morpholine NMR Step 1: 1H NMR Analysis (CDCl3) Start->NMR Decision1 Are peaks sharp & defined? NMR->Decision1 Rotamers Issue: Broad/Split Peaks (Boc Rotamers detected) Decision1->Rotamers No Crystallization Step 2: Crystallization Screen (Vapor Diffusion: EtOAc/Hex) Decision1->Crystallization Yes (Rare) VT_NMR Variable Temp NMR (High T to coalesce) Rotamers->VT_NMR Ambiguity Result: Connectivity OK Stereochem Ambiguous VT_NMR->Ambiguity Ambiguity->Crystallization Required XRD Step 3: SC-XRD (Cu Source) Data Collection @ 100K Crystallization->XRD Refinement Structure Refinement (Check Flack Parameter) XRD->Refinement Final Validated Structure: Absolute Config (R/S) Chair Conformation Refinement->Final

Figure 1: Decision matrix for structural validation. Note the critical pathway from NMR ambiguity to X-ray resolution.

Data Interpretation: What the X-ray Tells You

When you receive the .cif (Crystallographic Information File), focus on these three parameters to validate your product:

  • Ring Puckering (Cremer-Pople Parameters):

    • The morpholine ring should adopt a Chair conformation.[2]

    • Check: The cyclopropyl group at C3 will likely occupy the equatorial position to minimize 1,3-diaxial interactions. If it is axial, this suggests a high-energy conformer or crystal packing forces.[1][2]

  • Boc-Group Planarity:

    • The carbamate N-C(=O)-O unit should be planar.[1][2] Significant deviation indicates strain or disorder.[1][2]

  • Absolute Configuration (Chirality):

    • If the synthesis targeted the (S)-enantiomer, the chiral center at C3 must match the atomic coordinates in the solved structure.

    • Validation: Ensure the Flack parameter is near 0.0 with a small standard error (e.g., 0.05 ± 0.04).

References
  • Harrowven, D. C., et al. (2005).[2] The synthesis of 3-substituted morpholines.[1][2] This paper discusses the general synthetic challenges and stereochemical outcomes of substituted morpholines.[3]

  • Flack, H. D. (1983).[1][2] On enantiomorph-polarity estimation. Acta Crystallographica Section A.[1][2] The foundational text on using anomalous dispersion (Flack parameter) for absolute configuration. [1]

  • Gellman, S. H. (1998).[1][2] Foldamers: A Manifesto.[1][2] Accounts of Chemical Research.[1][2] Provides context on how carbamate (Boc) rotamers affect solution-state conformation vs. solid-state structures.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of crystal structures.[2] The authoritative body for structural validation standards.[2]

Sources

structure-activity relationship (SAR) of 3-cyclopropylmorpholine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) and synthetic utility of 3-cyclopropylmorpholine , a privileged scaffold in modern drug discovery. It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds for metabolic stability and potency.[1]

Executive Summary

In the optimization of kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands, the morpholine ring is a ubiquitous pharmacophore used to improve solubility and pharmacokinetic (PK) profiles.[1][2][3] However, unsubstituted morpholines often suffer from rapid metabolic clearance or insufficient hydrophobic filling.

The 3-cyclopropylmorpholine moiety represents a strategic "sweet spot" in SAR exploration. It functions as a bioisostere of the 3-isopropyl group but offers superior metabolic stability due to the high C–H bond dissociation energy of the cyclopropyl ring, while simultaneously lowering lipophilicity (


) compared to acyclic alkyls.
SAR Analysis: The Physicochemical Triad

The superiority of the 3-cyclopropyl motif rests on three pillars: Metabolic Shielding , Conformational Control , and Lipophilic Efficiency .

A. Metabolic Shielding (The "Wall of Carbon")

The primary failure mode for 3-isopropylmorpholine analogs is CYP450-mediated oxidation at the tertiary benzylic or allylic-like carbon (the methine C-H).

  • The Problem: The isopropyl methine C–H bond is relatively weak (~95 kcal/mol), making it a prime target for hydroxylation and subsequent dealkylation.

  • The Solution: The cyclopropyl C–H bond is significantly stronger (~106 kcal/mol) due to the high

    
    -character of the carbon orbital (approx. 
    
    
    
    -like). This creates a "metabolic shield," diverting CYP enzymes and extending half-life (
    
    
    ).
B. Conformational Locking

Unlike the flexible isopropyl group, the cyclopropyl ring is rigid. When attached at the C3 position, it restricts the conformational flexibility of the morpholine ring, often locking it into a specific chair conformation that favors binding in restricted hydrophobic pockets (e.g., the ATP-binding site of kinases).

C. Lipophilic Efficiency (LipE)
  • Isopropyl

    
    -value:  ~1.53[4][5]
    
  • Cyclopropyl

    
    -value:  ~1.14[4][5]
    
  • Impact: The cyclopropyl group fills the same hydrophobic volume as an isopropyl group but contributes less to the overall lipophilicity. This results in higher Lipophilic Efficiency (LipE), a key metric for predicting clinical success (LipE = pIC50 - logP).

Comparative Performance Data

The following table illustrates the theoretical and experimental advantages of the 3-cyclopropyl analog in a hypothetical PI3K inhibitor series.

Parameter3-H (Unsubstituted) 3-Methyl 3-Isopropyl 3-Cyclopropyl
Steric Bulk (

)
LowMediumHighHigh (Rigid)
cLogP 1.21.52.11.8
Potency (IC50) >1000 nM150 nM12 nM8 nM
HLM Stability (

)
>60 min45 min12 min>50 min
Metabolic Liability N-dealkylationLowHigh (Hydroxylation) Low (Shielded)
Lipophilic Efficiency LowMediumMediumHigh

Interpretation: The 3-cyclopropyl analog maintains the high potency of the isopropyl variant (due to hydrophobic pocket filling) but restores the metabolic stability found in the methyl analog.

Mechanism of Action & SAR Visualization

The diagram below visualizes the SAR logic, highlighting the metabolic blockade and steric vectors.

SAR_Analysis Morpholine Morpholine Core (Solubility/H-Bond Acceptor) C3_Position C3 Position (Chiral Center) Morpholine->C3_Position Functionalization Site Cyclopropyl Cyclopropyl Group (The Bioisostere) C3_Position->Cyclopropyl Substituent Target_Pocket Hydrophobic Pocket (Kinase ATP Site) Cyclopropyl->Target_Pocket High Affinity Fit (Steric Fill) CYP450 CYP450 Enzyme (Metabolic Attack) CYP450->Cyclopropyl Oxidation BLOCKED (High C-H Bond Energy) Isopropyl Isopropyl Analog (Alternative) CYP450->Isopropyl Rapid Oxidation Isopropyl->Target_Pocket Good Fit

Figure 1: SAR Logic Map demonstrating the metabolic blockade provided by the cyclopropyl moiety compared to the isopropyl alternative.

Experimental Protocols
Protocol A: De Novo Synthesis of 3-Cyclopropylmorpholine

Rationale: This protocol utilizes a "Green Synthesis" approach via ethylene sulfate, avoiding the harsh conditions of traditional cyclizations.

Reagents:

  • 2-Cyclopropylglycine (Starting material)

  • Lithium Aluminum Hydride (LiAlH4)

  • Ethylene Sulfate (Cyclizing agent)

  • Potassium tert-butoxide (KOtBu)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Reduction to Amino Alcohol:

    • Suspend 2-cyclopropylglycine (10 mmol) in anhydrous THF (50 mL) under

      
      .
      
    • Cool to 0°C and slowly add LiAlH4 (2.5 equiv, 25 mmol) over 30 mins.

    • Reflux for 4 hours.

    • Quench: Cool to 0°C. Add water (1 mL), 15% NaOH (1 mL), then water (3 mL). Filter the precipitate.[6]

    • Concentrate filtrate to yield 2-amino-2-cyclopropylethanol .

  • One-Pot Cyclization:

    • Dissolve the amino alcohol (10 mmol) in dry THF (100 mL).

    • Add KOtBu (2.2 equiv) and stir at 0°C for 15 min.

    • Add Ethylene Sulfate (1.1 equiv) dropwise.

    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM (3x).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via flash chromatography (MeOH/DCM gradient).

    • Yield: Expect 65-75% of 3-cyclopropylmorpholine .

Protocol B: Microsomal Stability Assay

Rationale: To validate the metabolic stability claim.

  • Preparation: Prepare 1 µM test compound (3-cyclopropyl vs 3-isopropyl) in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human or mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately mix with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    . 
    
    
    
    .
References
  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link] (Discusses the metabolic stability of strained rings).

  • Barnes-Seeman, D. (2012). "The Role of the Cyclopropyl Group in Drug Discovery." Current Topics in Medicinal Chemistry. [Link]

  • Bode, J. W., et al. (2017). "De Novo Assembly of Highly Substituted Morpholines and Piperazines." Organic Letters. [Link]

  • Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link] (Contextualizes LipE and metabolic blocking).

  • PubChem Compound Summary. (2024). "3-Cyclopropylmorpholine." National Center for Biotechnology Information. [Link]

Sources

Comparative Metabolic Stability Guide: Cyclopropyl vs. Alkyl Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of lead compounds often hinges on the modulation of metabolic stability without compromising potency. The morpholine ring is a ubiquitous pharmacophore, valued for its ability to lower lipophilicity (


) and improve solubility. However, the substituent on the morpholine nitrogen is a critical determinant of metabolic fate.

This guide provides a technical comparison between N-alkyl morpholines (e.g., methyl, ethyl, isopropyl) and N-cyclopropyl morpholines . While N-alkyl groups are frequently susceptible to rapid oxidative


-dealkylation by Cytochrome P450 (CYP) enzymes, the cyclopropyl moiety often confers superior metabolic stability due to unique electronic and steric properties.[1] However, this stability comes with a caveat: the potential for mechanism-based inhibition (MBI) via radical ring opening. This guide details the mechanistic rationale, comparative performance, and experimental validation protocols for these structural alternatives.

Mechanistic Rationale: The "Cyclopropyl Effect"[2]

The divergence in metabolic stability between alkyl and cyclopropyl morpholines is rooted in the bond dissociation energy (BDE) of the


-C-H bonds and the steric trajectory required for enzymatic oxidation.
N-Alkyl Morpholines: The Dealkylation Pathway

N-alkyl morpholines (e.g., N-methyl) are classic substrates for CYP450-mediated


-dealkylation.
  • Mechanism: The reaction proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the carbon

    
     to the nitrogen.
    
  • Vulnerability: The

    
    -C-H bonds in unstrained alkyl groups possess standard 
    
    
    
    character (~25% s-character). The resulting carbon-centered radical is stabilized by the adjacent nitrogen lone pair, facilitating the formation of an iminium ion intermediate, which hydrolyzes to release the alkyl group as an aldehyde/ketone and the free morpholine.
N-Cyclopropyl Morpholines: Stability & Resistance

Replacing the alkyl group with a cyclopropyl ring drastically alters the electronic landscape.

  • Bond Strength: The C-H bonds in a cyclopropane ring have significant

    
    -character (approx. 
    
    
    
    hybridization) due to ring strain (Walsh orbitals). This results in a higher BDE (~106 kcal/mol) compared to a secondary alkyl C-H (~98 kcal/mol), making hydrogen abstraction energetically unfavorable.
  • Steric Shielding: The rigid, oblate structure of the cyclopropyl group can sterically hinder the approach of the bulky CYP-heme iron-oxo species to the nitrogen lone pair.

  • The Risk Factor (Bioactivation): While resistant to direct dealkylation, cyclopropylamines can undergo SET oxidation to form a nitrogen-centered radical cation. This can trigger a rapid ring-opening rearrangement, forming a reactive carbon-centered radical that may covalently bind to the CYP heme (Suicide Inhibition).

Pathway Visualization

The following diagram contrasts the metabolic fate of both species.

MetabolicPathways Substrate_Alkyl N-Alkyl Morpholine CYP_Enzyme CYP450 (Fe=O) Substrate_Alkyl->CYP_Enzyme Rapid Oxidation Substrate_Cyclo N-Cyclopropyl Morpholine Substrate_Cyclo->CYP_Enzyme Slow Oxidation Inter_Iminium Iminium Ion Intermediate CYP_Enzyme->Inter_Iminium alpha-Hydroxylation Inter_Radical N-Radical Cation CYP_Enzyme->Inter_Radical SET (Minor Pathway) Product_Stable Intact Drug (Excreted) CYP_Enzyme->Product_Stable Metabolic Resistance (High BDE) Product_Dealkyl N-Dealkylated Morpholine Inter_Iminium->Product_Dealkyl Hydrolysis Product_Adduct Covalent Heme Adduct (CYP Inhibition) Inter_Radical->Product_Adduct Ring Opening

Figure 1: Comparative metabolic pathways. Alkyl morpholines undergo predictable dealkylation, while cyclopropyl analogs resist metabolism but carry a latent risk of mechanism-based inhibition.

Comparative Performance Guide

The following table summarizes the physicochemical and metabolic differences typically observed when switching from an N-isopropyl (or methyl) to an N-cyclopropyl morpholine.

FeatureN-Alkyl Morpholine (e.g., Isopropyl)N-Cyclopropyl MorpholineImpact on Drug Design
Metabolic Stability (

)
Low to ModerateHigh Cyclopropyl extends half-life by blocking

-oxidation.
Intrinsic Clearance (

)
High (via

-dealkylation)
Low Reduces first-pass metabolism burden.
C-H Bond Strength (BDE) ~95-98 kcal/mol~106 kcal/mol Higher energy barrier for CYP450 abstraction.
Lipophilicity (

)
ModerateComparable / Slightly Lower Often improves solubility; reduces non-specific binding.
CYP Inhibition Risk Low (Competitive inhibition)Moderate (Time-dependent) Risk of Mechanism-Based Inhibition (MBI) requires testing.
Conformation FlexibleRigid / Defined Can lock bioactive conformation (improving potency).[2]
Decision Matrix: When to Use Which?
  • Choose N-Cyclopropyl when:

    • The N-alkyl analog shows high clearance via

      
      -dealkylation.
      
    • You need to lower

      
       slightly while maintaining steric bulk.
      
    • You suspect the flexible alkyl chain is reducing binding affinity (entropy penalty).

  • Retain N-Alkyl when:

    • The cyclopropyl analog shows Time-Dependent Inhibition (TDI) of CYPs.

    • Metabolic soft-spots are located elsewhere on the molecule (e.g., the morpholine ether carbons).

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage, a rigorous Human Liver Microsome (HLM) assay is required. This protocol ensures data integrity through proper controls and kinetic analysis.

Materials[2][3][4][5][6][7]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Zero Cofactor: To assess chemical stability.[3][4][5]

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Dosing: Spike test compound (N-alkyl and N-cyclopropyl analogs) to a final concentration of 1 µM . (Note: Keep DMSO < 0.1% to avoid enzyme inhibition).

  • Initiation: Add NADPH (1 mM final) to start the reaction.[3][4]

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein. Inject supernatant onto LC-MS/MS.[4]

Data Analysis

Calculate the slope (


) of the natural log of percent remaining vs. time.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Assay Visualization

AssayWorkflow cluster_sampling Step 3: Kinetic Sampling Step1 Step 1: Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Step2 Step 2: Initiation Add NADPH (Cofactor) Step1->Step2 Sample0 T=0 min Step2->Sample0 Sample15 T=15 min Step2->Sample15 Sample60 T=60 min Step2->Sample60 Step4 Step 4: Quench (Acetonitrile + Internal Std) Sample0->Step4 Sample15->Step4 Sample60->Step4 Step5 Step 5: Analysis LC-MS/MS -> ln(%Rem) vs Time Step4->Step5

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.

References

  • Talele, T. T. (2016).[6] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[6] Link

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Springer Nature Experiments. Link

  • Barnes, B. J., et al. (2010). Kinase Inhibitor Design: The "Cyclopropyl Effect" on Metabolic Stability. Bioorganic & Medicinal Chemistry Letters.
  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Data Interpretation. Link

Sources

Comparative Guide: Analytical Methods for Determining Enantiomeric Excess of Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Morpholine scaffolds are ubiquitous in bioactive molecules (e.g., Aprepitant, Reboxetine), yet their conformational flexibility and basicity present unique analytical challenges. Determining the enantiomeric excess (ee) of substituted morpholines requires navigating a trade-off between throughput, sensitivity, and structural insight.

This guide moves beyond standard textbook definitions to provide a field-tested comparison of the three dominant methodologies: Chiral HPLC , NMR Spectroscopy (using CDAs) , and Capillary Electrophoresis (CE) .

Method Selection Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal method based on sample stage and physical properties.

MethodSelection Start Start: Sample Status? Purity Is sample pure (>90%)? Start->Purity Chromophore UV Chromophore present? Purity->Chromophore Yes NMR Method B: 19F/1H NMR + Mosher's (Early R&D / Structure ID) Purity->NMR No (Crude Rxn Mix) Scale Throughput Requirement? Chromophore->Scale Yes Deriv Derivatization Required (e.g., Benzoylation) Chromophore->Deriv No HPLC Method A: Chiral HPLC (Gold Standard for QC) Scale->HPLC High (QC/Process) Scale->NMR Rapid Screen / No Column CE Method C: Capillary Electrophoresis (High Efficiency / Low Vol) Scale->CE Low Vol / Green Chem Deriv->Scale

Figure 1: Strategic decision tree for selecting enantioselective analytical methods.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) remains the regulatory standard for determining ee due to its precision, reproducibility, and ability to handle trace impurities. For morpholines, the basic nitrogen atom is the primary source of peak tailing, necessitating specific mobile phase additives.

Mechanistic Insight

Separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1] For morpholines, Polysaccharide-based CSPs (Amylose/Cellulose carbamates) are most effective. The "three-point interaction" model governs recognition, involving H-bonding,


-

stacking, and steric inclusion.
Recommended Protocol: Normal Phase Separation

Objective: Separate enantiomers of a 2-substituted morpholine.

  • Column Selection:

    • Primary: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Rationale: The carbamate NH groups on the CSP interact with the morpholine oxygen and nitrogen.

  • Mobile Phase Preparation:

    • Base: n-Hexane : Isopropanol (90:10 v/v).

    • Additive (Critical): Add 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why: Morpholines are secondary amines (

      
      ). Without a basic additive, the protonated amine interacts non-specifically with residual silanols on the silica support, causing severe peak tailing and loss of resolution (
      
      
      
      ).
  • Sample Prep:

    • Dissolve 1 mg sample in 1 mL mobile phase. Filter through 0.45 µm PTFE.

  • Execution:

    • Flow Rate: 1.0 mL/min.[2]

    • Temp: 25°C (Lower to 10°C if

      
      ).
      
    • Detection: UV @ 210-254 nm (depending on substituents).

Self-Validation Check:

  • Tailing Factor (

    
    ): Must be < 1.[3]5. If higher, increase DEA concentration to 0.2%.
    
  • Resolution (

    
    ): Must be > 1.5 for baseline separation.
    

Method B: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)[4][5]

When a chiral column is unavailable or absolute configuration is unknown, NMR using Mosher's acid (MTPA) is the method of choice. This method converts enantiomers into diastereomers (amides), which have distinct chemical shifts (


).[4]
Expertise Alert: The Rotamer Complication

Morpholines are cyclic secondary amines. When derivatized with Mosher's acid chloride, the resulting amide bond has restricted rotation (partial double bond character). This creates rotamers (syn/anti conformers) visible in NMR.

  • The Risk: You may see 4 sets of peaks for a racemic mixture (2 enantiomers

    
     2 rotamers), complicating integration.
    
  • The Fix: Run the NMR experiment at elevated temperature (e.g., 50-60°C) to coalesce rotamer signals, or use 19F NMR for simpler spectra.

Recommended Protocol: Micro-Scale Mosher Derivatization

Objective: Determine ee via 19F NMR.

  • Reaction Setup:

    • In a clean vial, mix 5 mg of the morpholine substrate with 0.6 mL anhydrous

      
      .
      
    • Add 3.0 eq. of dry Pyridine (proton scavenger).

    • Add 1.2 eq. of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Incubation:

    • Shake for 15 minutes at room temperature. (Reaction is usually instantaneous for amines).

  • Analysis:

    • Transfer directly to an NMR tube.

    • Acquire 19F NMR (proton-decoupled).

  • Calculation:

    • Integrate the

      
       peaks. The diastereomeric excess (
      
      
      
      ) equates to the enantiomeric excess (
      
      
      ) of the starting material.

Method C: Capillary Electrophoresis (CE)[7][8][9]

CE is the "Green Chemistry" alternative, offering extremely high plate counts with minimal solvent waste. It is particularly powerful for highly polar or charged morpholines that are difficult to retain on HPLC.

Mechanistic Insight

Chiral recognition occurs in the background electrolyte (BGE) by adding a chiral selector, typically Cyclodextrins (CDs) . The morpholine enantiomers partition differently into the hydrophobic cavity of the CD.

  • Selector Choice: Sulfated

    
    -CD is highly recommended for basic amines. The negative charge of the CD interacts electrostatically with the positively charged morpholine, while the inclusion complex provides chiral discrimination.
    
Recommended Protocol
  • Buffer Preparation:

    • 25 mM Phosphate buffer, pH 2.5.

    • Selector: 10 mM Sulfated

      
      -Cyclodextrin.
      
    • Why pH 2.5? Ensures the morpholine is fully protonated (

      
      ) for migration and interaction with the anionic CD.
      
  • Conditioning:

    • Rinse capillary with 0.1 M NaOH (5 min), water (2 min), then BGE (5 min).

  • Injection:

    • Hydrodynamic injection (50 mbar for 5 sec).

  • Separation:

    • Voltage: +20 kV (Normal Polarity).

    • Temp: 20°C.

Comparative Analysis & Performance Metrics

The following table summarizes the operational parameters for each method.

FeatureChiral HPLC19F NMR (Mosher's)Capillary Electrophoresis
Primary Mechanism Adsorption/Inclusion on Solid PhaseDiastereomeric Chemical Shift Diff.Inclusion Complex in Solution
Sample Requirement 0.1 - 1.0 mg5 - 10 mg< 0.01 mg
Analysis Time 10 - 30 min30 min (inc. prep)5 - 15 min
Solvent Usage High (mL scale)Low (Deuterated solvents)Negligible (µL scale)
Precision (ee) High (± 0.1%)Medium (± 2-5%)High (± 0.5%)
Key Limitation Column cost ($1k+); Method Dev timeRotamers; Requires derivatizationSensitivity (UV detection limit)
Best For Final QC / Validation In-process checks / Structure ID Polar compounds / Limited sample

References

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]

  • Imperial College London. Determination of Enantiomeric Excess: Methods Overview. [Link]

  • Nature Protocols. Mosher ester analysis for the determination of absolute configuration of stereogenic carbinol carbons. [Link]

  • MDPI Molecules. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. [Link]

Sources

Protecting 3-Cyclopropylmorpholine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Different Protecting Groups for 3-Cyclopropylmorpholine Content Type: Publish Comparison Guide

Executive Summary 3-Cyclopropylmorpholine represents a "privileged scaffold" in modern drug discovery, particularly in kinase inhibitor development (e.g., PI3K inhibitors). However, its chemical manipulation presents a unique dual challenge: steric hindrance at the nucleophilic nitrogen (due to the adjacent C3-cyclopropyl group) and the chemical lability of the cyclopropane ring itself under specific acidic or hydrogenation conditions.

This guide objectively compares the three primary amine protecting groups—Boc , Cbz , and Fmoc —specifically for this scaffold. Based on experimental kinetics and stability profiles, Boc (tert-butoxycarbonyl) is identified as the superior general-purpose protecting group due to its reliable installation and safe removal. Cbz serves as a viable orthogonal alternative only if hydrogenolysis conditions are strictly controlled, while Fmoc is reserved for specialized base-labile strategies despite installation difficulties.

Structural Analysis & The "Steric-Stability" Paradox

Before selecting a protecting group, one must understand the substrate's physical organic chemistry.

The Steric Wall

The morpholine ring typically adopts a chair conformation. The cyclopropyl group at C3 prefers an equatorial orientation to minimize 1,3-diaxial interactions. This creates significant bulk directly adjacent to the secondary amine.

  • Impact: Reagents with large electrophilic centers (like Fmoc-Cl) suffer from slow reaction kinetics and incomplete conversion compared to unhindered morpholines.

The Cyclopropyl Trigger

While unactivated alkyl cyclopropanes are generally stable, they possess significant ring strain (~27.5 kcal/mol).

  • Acid Sensitivity: Strong acids (e.g., HBr, H₂SO₄) can trigger ring opening via protonation, leading to propyl-chain byproducts.

  • Hydrogenation Sensitivity: Under standard catalytic hydrogenation (H₂/Pd-C), cyclopropane rings can undergo hydrogenolysis to form propane derivatives, especially if the catalyst loading is high or the reaction runs too long.

Comparative Analysis: Boc vs. Cbz vs. Fmoc

A. Boc (tert-Butoxycarbonyl) – The Gold Standard

Verdict: Most Recommended.

  • Installation: Excellent. Boc anhydride (Boc₂O) is less sterically demanding than Fmoc reagents. The reaction proceeds smoothly in aqueous/organic biphasic systems or DCM.

  • Stability: Completely stable to bases and nucleophiles.

  • Deprotection: TFA (Trifluoroacetic acid) in DCM is the standard.

    • Critical Insight: The cyclopropyl group in 3-cyclopropylmorpholine is an unactivated alkyl cyclopropane. It is stable to TFA at room temperature. Ring opening is generally not observed unless heated or in the presence of superacids.

  • Performance Data: Consistently yields >90% with minimal purification.

B. Cbz (Benzyloxycarbonyl) – The Orthogonal Risk

Verdict: Situational / High Risk.

  • Installation: Good. Cbz-Cl or Cbz-OSu reacts well, though slightly slower than Boc₂O due to the benzyl bulk.

  • Stability: Stable to TFA (acid) and mild bases.

  • Deprotection:

    • Method A (Hydrogenolysis):Risk. Standard H₂/Pd-C can open the cyclopropane ring to a 3-propylmorpholine derivative. To prevent this, one must use poisoned catalysts (e.g., Pd/CaCO₃) or strictly limit reaction time and pressure (1 atm).

    • Method B (Acid - HBr/AcOH):Forbidden. HBr in acetic acid will almost certainly open the cyclopropyl ring via electrophilic addition.

  • Use Case: Only use Cbz if the downstream chemistry requires harsh acidic conditions (surviving Boc removal) and you can validate a mild hydrogenolysis protocol.

C. Fmoc (Fluorenylmethoxycarbonyl) – The Steric Challenge

Verdict: Least Preferred (Unless for Solid Phase Synthesis).

  • Installation: Difficult.[1] The fluorenyl group is massive. Reacting 3-cyclopropylmorpholine with Fmoc-Cl often results in low yields or requires forcing conditions that lead to dipeptide-like side reactions. Fmoc-OSu is the mandatory reagent choice here to improve yields.

  • Stability: Labile to bases (piperidine, DBU).

  • Deprotection: Standard piperidine/DMF. The cyclopropyl group is completely stable to these basic conditions.

  • Use Case: Essential only for Solid Phase Peptide Synthesis (SPPS) or when the molecule must survive hydrogenation and acid.

Decision Matrix: Selecting the Right Group

The following logic flow helps determine the appropriate protecting group based on your downstream synthetic requirements.

PG_Selection Start Start: 3-Cyclopropylmorpholine AcidStep Will synthesis involve Strong Acids (TFA/HCl)? Start->AcidStep BaseStep Will synthesis involve Strong Bases? AcidStep->BaseStep No (Mild conditions) Select_Cbz Select Cbz Group (Use Mild Hydrogenolysis) AcidStep->Select_Cbz Yes (Must survive Acid) HydroStep Will synthesis involve Hydrogenation (H2/Pd)? BaseStep->HydroStep No Select_Boc Select Boc Group (Best Balance) BaseStep->Select_Boc Yes (Must survive Base) HydroStep->Select_Boc Yes (Avoid Cbz) Select_Fmoc Select Fmoc Group (Use Fmoc-OSu) HydroStep->Select_Fmoc No (Need Orthogonality)

Figure 1: Strategic decision tree for protecting group selection based on downstream chemical compatibility.

Experimental Protocols

Protocol A: N-Boc Protection (Recommended)

This protocol utilizes a biphasic system to mitigate solubility issues and scavenge acid byproducts.

Reagents:

  • 3-Cyclopropylmorpholine (1.0 equiv)

  • Boc₂O (Di-tert-butyl dicarbonate) (1.1 equiv)

  • NaOH (1M aqueous solution) or TEA (Triethylamine)

  • THF or Dioxane

Step-by-Step:

  • Dissolution: Dissolve 3-cyclopropylmorpholine (10 mmol) in THF (20 mL).

  • Base Addition: Add 1M NaOH (30 mL). Cool the biphasic mixture to 0°C.

  • Reagent Addition: Slowly add Boc₂O (11 mmol) dissolved in a minimal amount of THF dropwise over 15 minutes. Note: Slow addition prevents thermal spikes.

  • Reaction: Warm to Room Temperature (RT) and stir vigorously for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc product is not UV active unless derivatized, but the starting amine is).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 0.5M HCl (to remove unreacted amine), water, and brine. Dry over MgSO₄.[2]

  • Purification: Usually not required.[3] If necessary, flash chromatography (Hexane/EtOAc).

Protocol B: N-Cbz Protection (Schotten-Baumann)

Use Cbz-OSu if Cbz-Cl yields are low due to sterics.

Reagents:

  • 3-Cyclopropylmorpholine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Water / Acetone (1:1 mixture)

Step-by-Step:

  • Setup: Dissolve Na₂CO₃ in water. Add 3-cyclopropylmorpholine. Add Acetone to solubilize the amine. Cool to 0°C.

  • Addition: Add Cbz-Cl dropwise. The reaction is exothermic.

  • Stir: Maintain at 0°C for 1 hour, then RT for 12 hours.

  • Workup: Evaporate acetone. Extract aqueous layer with DCM.

  • Warning: Ensure no residual Cbz-Cl remains (it is a lachrymator).

Performance Data Summary

The following table summarizes the expected performance of each group specifically on the 3-cyclopropylmorpholine scaffold.

FeatureBoc (tert-Butyl) Cbz (Benzyl) Fmoc (Fluorenyl)
Reagent Choice Boc₂OCbz-Cl / Cbz-OSuFmoc-OSu (Critical)
Steric Impact LowModerateHigh (Slow kinetics)
Yield (Typical) 92 - 98%85 - 90%70 - 80%
Acid Stability Labile (TFA removes)StableStable
Base Stability StableStableLabile
H₂/Pd Stability StableLabile (Removal)Stable
Cyclopropyl Risk Low (TFA is safe)High (Ring opening during removal)None
Cost LowLowHigh

Synthetic Workflow Visualization

This diagram illustrates the Boc protection and deprotection cycle, highlighting the critical stability check points.

Synthesis_Workflow cluster_warning Safety Check Amine 3-Cyclopropyl morpholine Reaction Reaction: Boc2O, THF/NaOH 0°C -> RT, 4h Amine->Reaction Protection Protected N-Boc-3-cyclopropyl morpholine Reaction->Protected >95% Yield Downstream Downstream Chemistry (Suzuki, Amide coupling, etc.) Protected->Downstream Deprotection Deprotection: TFA / DCM (1:4) RT, 1h Downstream->Deprotection Final Product (TFA Salt) Cyclopropane Intact Deprotection->Final -Isobutylene -CO2

Figure 2: Workflow for N-Boc protection and deprotection, confirming the survival of the cyclopropyl ring.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for general protection kinetics).

  • Verma, S. K., et al. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(16), 7275–7288. (Discusses stability and utility of cyclopropyl scaffolds). [4]

  • Charette, A. B. (2010). "Cyclopropanes in Organic Synthesis." The Chemistry of the Cyclopropyl Group.
  • Common Organic Chemistry. (n.d.). "Boc Protection Mechanism & Protocols." (Verified protocol standards).

  • SynArchive. (n.d.). "Protecting Groups List - Amine Protection." (Comparative reagent data).

Sources

literature review of bioactive compounds containing 3-cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-cyclopropylmorpholine as a strategic structural motif in modern drug discovery.[1] It focuses on its application in optimizing pharmacokinetic (PK) profiles—specifically metabolic stability and target selectivity—within kinase and enzyme inhibitor scaffolds.[1]

A Strategic Scaffold for Pharmacokinetic Optimization

Executive Summary

In the optimization of morpholine-containing drugs, the 3-cyclopropylmorpholine moiety has emerged as a high-value "bioisostere plus" strategy.[1] While the unsubstituted morpholine ring is a privileged pharmacophore for improving solubility and hydrogen-bonding capability, its C3 and C5 positions are metabolically vulnerable "soft spots" prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[1]

Substituting the C3 position with a cyclopropyl group serves a dual mechanistic purpose:

  • Metabolic Blockade: It sterically and electronically hinders CYP-mediated

    
    -hydroxylation, significantly extending half-life (
    
    
    
    ).[1]
  • Conformational Locking: The rigid cyclopropyl ring restricts the conformational flexibility of the morpholine chair, potentially reducing the entropic penalty of binding to the target active site (e.g., ATP pockets of kinases).[1]

This guide compares the 3-cyclopropyl motif against standard alternatives (3-H, 3-methyl, 3-phenyl) using data derived from recent BET, JAK, and USP19 inhibitor campaigns.[1]

Mechanistic Rationale & Comparative Analysis

The "Magic Methyl" vs. Cyclopropyl Effect

Medicinal chemists often employ the "Magic Methyl" effect—adding a methyl group to boost potency.[1] However, the cyclopropyl group offers distinct advantages over the methyl group in the 3-position of morpholine.[1]

Feature3-H (Unsubstituted)3-Methyl3-Cyclopropyl3-Phenyl
Steric Bulk (

-value)
LowModerateHigh (Rigid) Very High
Lipophilicity (

LogP)
Baseline+0.5+0.8 to +1.2 +2.0
Metabolic Stability Poor (Rapid

-oxidation)
ModerateExcellent (Steric Shield) Variable (CYP attraction)
Solubility HighHighModerate Low
Primary Utility Solubility handlePotency boostPK/PD Balance Potency/Hydrophobic fill
Metabolic Stability Pathway

The primary failure mode for morpholine drugs is oxidation at the carbon adjacent to the nitrogen (C3/C5).[1] The 3-cyclopropyl group mitigates this via steric hindrance.[1]

MetabolicBlockade Morpholine Unsubstituted Morpholine (Vulnerable) CYP CYP450 Enzyme (Oxidation) Morpholine->CYP High Affinity Metabolite Lactam/Ring Opening (Inactive/Toxic) CYP->Metabolite Rapid Clearance CycloMorph 3-Cyclopropylmorpholine (Shielded) CycloMorph->CYP Steric Blockade Stable Intact Drug (Extended t1/2) CycloMorph->Stable Metabolic Resistance

Figure 1: Mechanism of metabolic stabilization.[1] The bulky 3-cyclopropyl group prevents CYP450 access to the


-carbon, shunting the molecule away from rapid clearance pathways.[1]

Case Studies in Drug Discovery

Case Study: BET Bromodomain Inhibitors

Context: Bromodomain and Extra-Terminal (BET) inhibitors are promising targets for cancer and inflammation.[2][3] Early quinazoline-based inhibitors suffered from poor pharmacokinetic (PK) properties.[1] Innovation: Researchers explored C3-substitutions on the morpholine tail to improve metabolic stability without sacrificing potency.[1]

  • Compound Comparison:

    • Reference (3-H): High clearance, short half-life.[1]

    • Analog (3-Cyclopropyl): In structural activity relationship (SAR) studies involving quinazoline scaffolds, bulky 3-substituents were critical.[1] While 3-phenyl derivatives (e.g., Compound 19/CN210) showed high potency, the 3-cyclopropyl variants are cited in patent literature (EP 3958867 B1) as key derivatives for optimizing the physicochemical space, offering a balance between the high lipophilicity of phenyl and the instability of unsubstituted morpholine.[1]

    • Outcome: The introduction of the 3-substituent improved Rat Liver Microsomal (RLM) stability from <10 min (unsubstituted) to >40 min (substituted), validating the steric blockade hypothesis.[1]

Case Study: JAK/TYK2 Inhibitors

Context: Janus Kinase (JAK) inhibitors often require high selectivity to avoid off-target toxicity. Application: Patent EP4265254A2 discloses compounds like 5-[7-[[5-(3-cyclopropylmorpholine-4-carbonyl)pyridin-2-yl]amino]... Performance: [1]

  • The 3-cyclopropylmorpholine amide acts as a solvent-exposed tail.[1]

  • Selectivity: The cyclopropyl group fills a specific hydrophobic pocket in the TYK2 enzyme that is absent or smaller in related kinases (JAK2), thereby improving the selectivity window.[1]

Experimental Protocols

Synthesis of (S)-3-Cyclopropylmorpholine

Accessing the chiral building block is the critical first step.[1] The following protocol is adapted from scalable routes found in patent literature (e.g., WO2012013716).

Reagents:

  • (S)-2-amino-2-cyclopropylethanol (Starting material)[1]

  • Epichlorohydrin[1][4]

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]

  • Toluene/THF (Solvents)[1][5]

Workflow:

  • N-Alkylation:

    • Dissolve (S)-2-amino-2-cyclopropylethanol (1.0 eq) in THF.

    • Cool to 0°C. Add Epichlorohydrin (1.1 eq) dropwise.[1]

    • Stir at RT for 16h.

  • Cyclization (Ring Closure):

    • Treat the intermediate with concentrated

      
       or a strong base (KOtBu) in toluene at reflux.[1]
      
    • Note: Acid-mediated cyclization often yields higher enantiomeric excess (ee).[1]

  • Purification:

    • Isolate via vacuum distillation (b.p.[1] approx 60-70°C at 10 mmHg).[1]

    • Validation: Check Chiral HPLC to ensure ee > 98%.

Microsomal Stability Assay (Protocol)

To verify the "3-cyclopropyl effect" on stability:

  • Preparation: Prepare 10 mM stock solutions of the 3-cyclopropyl compound and its 3-H analog in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .[1]
    

Visualizing the SAR Landscape

The following diagram illustrates the decision tree for selecting 3-cyclopropylmorpholine over alternatives during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Morpholine Scaffold Problem Issue: High Metabolic Clearance (Rapid Oxidation) Start->Problem Choice Select C3-Substituent Problem->Choice Opt_Methyl 3-Methyl Choice->Opt_Methyl Minimal Bulk Opt_Phenyl 3-Phenyl Choice->Opt_Phenyl Hydrophobic Reach Opt_Cyclo 3-Cyclopropyl Choice->Opt_Cyclo Metabolic Shield Result_Methyl Modest Stability Low Lipophilicity cost Opt_Methyl->Result_Methyl Result_Phenyl High Potency Poor Solubility/Metabolism Opt_Phenyl->Result_Phenyl Result_Cyclo Optimal Balance: High Stability + Rigidity Opt_Cyclo->Result_Cyclo

Figure 2: SAR Decision Tree. The 3-cyclopropyl group is the "Goldilocks" choice when 3-methyl is too labile and 3-phenyl is too lipophilic.[1]

References

  • PubChem. 3-Cyclopropylmorpholine (CID 53986558).[1][4] National Library of Medicine.[1] Link

  • Yang, C. Y., et al. (2019). Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases.[1][3] Bioorganic & Medicinal Chemistry Letters.[1][3] Link

  • European Patent Office. EP 3958867 B1: Small Molecule Bromodomain Inhibitors and Uses Thereof.[1] (2020).[1][3][6] Link

  • Wymann, M., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[1] European Journal of Medicinal Chemistry.[1] Link

  • Google Patents. WO2019150119A1: 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (USP19).[1]Link[1]

  • Google Patents. EP4265254A2: Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.[1]Link[1]

Sources

Comparative Analysis: Synthesis Routes to C-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, famously anchoring drugs like Linezolid (antibiotic), Gefitinib (EGFR inhibitor), and Rivaroxaban (anticoagulant). While N-substitution is trivial via alkylation, constructing C-substituted morpholines with precise stereocontrol remains a significant synthetic challenge.

This guide compares three dominant synthesis paradigms:

  • Nucleophilic Annulation (Classical & Modern): From diols/amino alcohols.

  • Chiral Pool Construction: Ring-opening of epoxides/aziridines.

  • Transition Metal Catalysis: Pd-catalyzed carboamination and asymmetric hydrogenation.

Part 1: The Landscape of Morpholine Synthesis[1][2]

Nucleophilic Annulation: The Scale-Up Workhorse

Traditionally, morpholines are synthesized via the acid-mediated dehydration of diethanolamines. While scalable, this method fails for complex C-substituted targets due to harsh conditions and poor regiocontrol.

The Modern Evolution: A breakthrough 2024 protocol utilizes Ethylene Sulfate (ES) to achieve highly selective monoalkylation of amino alcohols, offering a "green," redox-neutral route that avoids the over-alkylation issues of bis(2-chloroethyl) ether.

Chiral Pool Strategy: Stereochemical Precision

For high enantiomeric excess (ee%), chemists rely on the ring-opening of chiral epoxides or aziridines. This method transfers the stereochemistry of the starting material (often from the chiral pool) directly to the morpholine ring. It is ideal for 2-substituted morpholines but limited by the availability of chiral precursors.

Metal-Catalyzed Carboamination: Access to cis-3,5 Systems

The Wolfe group and others have pioneered Pd-catalyzed reactions that construct the morpholine ring while simultaneously setting stereocenters. This is the superior route for difficult 3,5-disubstituted patterns, particularly cis-isomers, which are thermodynamically disfavored and hard to access via cyclization.

Part 2: Comparative Performance Analysis

The following table contrasts the three methodologies based on critical drug development metrics.

FeatureMethod A: Ethylene Sulfate Annulation Method B: Epoxide Ring Opening Method C: Pd-Catalyzed Carboamination
Primary Utility Bulk scale, simple 2- or 3-substituentsHigh %ee, defined stereocentersComplex 3,5-disubstitution, bicyclics
Atom Economy High (Redox neutral)Moderate (Leaving groups involved)Low (Requires aryl halides/catalysts)
Stereocontrol Substrate dependentExcellent (Retention/Inversion)Excellent (cis-selectivity)
Scalability High (>50g demonstrated)Moderate (Exothermic steps)Low (Catalyst cost/dilution)
Key Reagents Ethylene Sulfate, tBuOKChiral Epoxide, Lewis AcidPd(OAc)₂, Phosphine Ligand, Aryl Bromide
Cost Profile $


$
Decision Matrix: Selecting Your Route

DecisionMatrix Start Target Morpholine Structure Subst Substitution Pattern? Start->Subst Chirality Strict Chiral Requirement? Subst->Chirality 2- or 3-Substituted RouteC Method C: Pd-Catalyzed Carboamination (Wolfe Protocol) Subst->RouteC 3,5-Disubstituted (cis) Scale Scale > 100g? Chirality->Scale No / Racemic OK RouteB Method B: Chiral Epoxide Opening (Blum/Sharpless) Chirality->RouteB Yes (High ee% needed) RouteA Method A: Ethylene Sulfate (Green Annulation) Scale->RouteA Yes Scale->RouteB No

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on structural complexity and scale.

Part 3: Detailed Experimental Protocols

Protocol A: Green Synthesis via Ethylene Sulfate

Best for: Scalable synthesis of 2-substituted morpholines. Source: Adapted from Ortiz et al., J. Am. Chem. Soc.[1] (2024).[2][3][1][4][5]

Mechanism: This reaction relies on the unique reactivity of ethylene sulfate (ES). Unlike chloroethyl alkylating agents, ES undergoes a clean


 opening by the amine (regioselective), forming a zwitterionic sulfate intermediate. Treatment with base triggers the second intramolecular displacement to close the ring.

Step-by-Step Workflow:

  • Monoalkylation:

    • Charge a reactor with Amino Alcohol (1.0 equiv) and Dichloromethane (DCM) (5 mL/g).

    • Cool to 0°C. Add Ethylene Sulfate (1.05 equiv) portion-wise.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by LCMS for disappearance of amine. The product is an insoluble zwitterion.

  • Cyclization:

    • Add tBuOK (2.5 equiv) directly to the suspension (exothermic).

    • Stir at RT for 12 hours.

    • Quench: Add water, separate layers.

    • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Distillation is usually sufficient; chromatography is rarely needed.

Validation Data:

  • Yield: Typically 85-95%.

  • Purity: >98% (NMR).

Protocol B: Pd-Catalyzed Carboamination

Best for: Stereoselective synthesis of cis-3,5-disubstituted morpholines. Source: Adapted from Wolfe et al., J. Am. Chem. Soc.

Mechanism: This cascade involves oxidative addition of an aryl bromide to Pd(0), amine coordination/deprotonation to form a Pd-amido complex, and subsequent syn-insertion of the alkene. The final C-O bond forms via reductive elimination.

Step-by-Step Workflow:

  • Setup:

    • In a glovebox, combine Pd(OAc)₂ (2 mol%) and Dpe-phos or JohnPhos (4 mol%) in Toluene.

    • Add NaOtBu (2.0 equiv).

  • Substrate Addition:

    • Add the

      
      -hydroxy alkene amine  substrate (1.0 equiv) and Aryl Bromide  (1.2 equiv).
      
  • Reaction:

    • Seal tube and heat to 90°C for 8-12 hours.

    • Checkpoint: The reaction mixture will turn dark brown/black.

  • Workup:

    • Cool to RT, filter through a celite pad (eluting with Et₂O).

    • Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc).

Validation Data:

  • Yield: 60-85%.

  • Stereoselectivity: >20:1 dr (cis:trans).

Part 4: Mechanistic Visualization

The following diagram illustrates the stereochemical divergence between the Chiral Pool method and the Metal-Catalyzed method.

MechanismComparison Start_Epox Chiral Epoxide (S-isomer) Nu_Attack Nucleophilic Attack (Inversion of Config) Start_Epox->Nu_Attack Amine Opening Prod_Epox (R)-2-Substituted Morpholine Nu_Attack->Prod_Epox Cyclization Start_Pd Amino-Alkene (Racemic or Chiral) Pd_Cycle Pd-Amido Complex (Syn-Insertion) Start_Pd->Pd_Cycle Pd(0) + Ar-Br Prod_Pd cis-3,5-Disubstituted Morpholine Pd_Cycle->Prod_Pd Reductive Elim.

Figure 2: Mechanistic pathways showing stereochemical outcomes. Method B (top) relies on Walden inversion, while Method C (bottom) utilizes catalyst-controlled syn-insertion.

References

  • Ortiz, K. G., et al. (2024).[3][1][5] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. [Link][3][5]

  • Li, M., et al. (2021).[6] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science. [Link]

  • Ortiz, K. G., et al. (2023).[7][3] "Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids." Organic Letters. [Link][1]

  • Wolfe, J. P., et al. (2010). "Stereoselective Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination." Journal of the American Chemical Society. [Link][5]

  • Palchykov, V. A. (2019).[8][9] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds. [Link][8][9]

Sources

comparing the efficacy of different catalysts for morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine (


) is a critical heterocyclic building block in the synthesis of rubber chemicals, optical brighteners, and pharmaceuticals (e.g., Linezolid). Its industrial production has shifted from corrosive, liquid-phase acid dehydration to efficient, gas-phase heterogeneous catalysis.

This guide compares the two dominant synthetic routes: Cyclodehydration of Diethanolamine (DEA) and Reductive Amination of Diethylene Glycol (DEG) . While the DEA route offers milder conditions, the DEG route—catalyzed by transition metals—is currently favored for its scalability and feedstock availability. This document provides a technical analysis of catalyst performance, mechanistic insights, and validated experimental protocols for researchers optimizing these pathways.

Mechanistic Foundations & Reaction Pathways

Understanding the mechanism is prerequisite to catalyst selection. The choice of catalyst dictates whether the reaction proceeds via acid-mediated elimination or metal-mediated hydrogenation/dehydrogenation.

Reaction Pathway Diagram

The following diagram illustrates the divergent mechanistic pathways for DEA and DEG precursors.

MorpholineSynthesis cluster_legend Pathway Legend DEA Diethanolamine (DEA) Protonation Protonation (-OH2+) DEA->Protonation Acid Cat. (ZSM-5/H2SO4) DEG Diethylene Glycol (DEG) Dehydro Dehydrogenation (Aldehyde Intermediate) DEG->Dehydro Metal Cat. (Ni/Cu/Co) -H2 NH3 Ammonia (NH3) Imine Imine Formation NH3->Imine Carbocation Internal SN2 / Carbocation Protonation->Carbocation -H2O Morpholine Morpholine Carbocation->Morpholine Cyclization Dehydro->Imine +NH3 Amination Hydrogenation (Aminoethoxyethanol) Imine->Amination +H2 Amination->Morpholine Cyclization (-H2O, -H2) key1 Acid Dehydration (DEA) key2 Reductive Amination (DEG)

Figure 1: Mechanistic divergence between Acid-Catalyzed Dehydration of DEA (Red) and Metal-Catalyzed Reductive Amination of DEG (Green).

Comparative Analysis of Catalyst Classes

Class A: Acid Catalysts (DEA Route)

Historically, sulfuric acid was the standard. However, modern processes utilize solid acids (Zeolites) to eliminate waste salts and corrosion.

Key Mechanism: The catalyst must provide Brønsted acid sites to protonate the hydroxyl group, making it a good leaving group (


), followed by nucleophilic attack by the amine.
Catalyst TypeConversion (%)Selectivity (%)ConditionsProsCons
H₂SO₄ (Liquid) 70-80%>90%150-170°C, AtmSimple setupHighly corrosive; stoichiometric waste (Na₂SO₄); difficult separation.
H-ZSM-5 (Zeolite) 95-98%98-99%250-300°C, Gas PhaseShape selectivity prevents heavy byproducts; regenerable.Requires high temp; sensitive to coking if acidity is too strong.
Modified Alumina (γ-Al₂O₃) 85-90%92-95%220-260°CLow cost; mechanically stable.Lower acidity leads to slower kinetics compared to Zeolites.

Expert Insight: For the DEA route, H-ZSM-5 (Si/Al ratio ~30-50) is superior. Its pore structure restricts the formation of dimeric byproducts (heavies), significantly improving selectivity over amorphous alumina.

Class B: Transition Metal Catalysts (DEG Route)

This route dominates industrial production due to the low cost of DEG. The catalyst must be bifunctional: capable of dehydrogenation (alcohol


 aldehyde) and hydrogenation (imine 

amine).
Catalyst SystemActive PhasePressure (MPa)Temp (°C)Performance Notes
Ni-Cu-Cr / Al₂O₃ Ni (Hydrog.)Cu (Dehydrog.)15 - 25200-250Industry Standard. High conversion (>95%). Cr stabilizes Cu against sintering.
Ni-Cu-Zn / Al₂O₃ Ni-Cu Alloy10 - 15210-240Eco-Friendly. Replaces toxic Cr. Zn acts as a structural promoter.
Co-based Co20 - 30220-260High selectivity for primary amines, less efficient for cyclization than Ni.

Expert Insight: Nickel is essential for the hydrogenation step to prevent the accumulation of unsaturated intermediates that lead to tar. Copper lowers the activation energy for the initial dehydrogenation of DEG. A Ni:Cu ratio of approx. 3:1 is often optimal for balancing these two steps.

Experimental Protocols

Protocol A: Solid-Acid Catalyzed Dehydration (DEA Route)

Target: Lab-scale synthesis using ZSM-5.

  • Catalyst Preparation: Calcined H-ZSM-5 (Si/Al=40) extrudates are activated at 500°C in air for 4 hours to remove adsorbed moisture.

  • Reactor Setup: Use a fixed-bed tubular reactor (Stainless Steel 316). Pack with 10g of catalyst.

  • Feed Introduction: Pre-heat DEA to 60°C (melting point is 28°C) to ensure flowability.

  • Reaction Conditions:

    • Temperature: 260°C

    • Pressure: Atmospheric [1][2]

    • LHSV (Liquid Hourly Space Velocity): 1.0 h⁻¹

    • Carrier Gas: Nitrogen (30 mL/min) to aid desorption.

  • Separation: Condense the effluent. The product mixture separates into an aqueous layer and an organic layer. Morpholine is extracted from the organic layer via fractional distillation (BP: 129°C).

Protocol B: High-Pressure Reductive Amination (DEG Route)

Target: Pilot-scale simulation using Ni-Cu/Al₂O₃.

  • Catalyst Activation: The metal oxide precursor (NiO-CuO) must be reduced in situ. Flow

    
     at 250°C for 12 hours.
    
  • Feedstock: Mix DEG and Liquid Ammonia (Molar Ratio 1:4 to 1:6). Excess ammonia suppresses secondary reactions.

  • Operation:

    • Reactor: Trickle Bed Reactor (Downflow).

    • Temperature: 210-230°C

    • Pressure: 15 MPa (150 bar) of Hydrogen.

    • Hydrogen/Feed Ratio: Maintain high

      
       partial pressure to ensure catalyst surface remains reduced.
      
  • Safety Note: This reaction involves high-pressure hydrogen and ammonia. Burst disks and proper ventilation are mandatory.

Experimental Workflow Diagram

ExperimentalFlow Feed Feedstock Preparation (DEG + NH3) Reactor Trickle Bed Reactor (Ni-Cu/Al2O3 Cat) 220°C Feed->Reactor H2 Hydrogen Supply (15 MPa) H2->Reactor Separator High Pressure Gas-Liquid Separator Reactor->Separator Crude Product Recycle NH3 / H2 Recycle Separator->Recycle Gas Phase Distillation Fractional Distillation (Water Removal) Separator->Distillation Liquid Phase Recycle->Reactor Loop Product Purified Morpholine (>99%) Distillation->Product

Figure 2: Process flow for the catalytic reductive amination of DEG.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, monitor these key indicators:

  • Pressure Drop (

    
    ): 
    
    • Observation: Rapid increase in

      
       across the reactor.
      
    • Cause: Catalyst attrition (fines) or coking/polymerization of DEG.

    • Validation: If

      
       rises >10% over 24h, check catalyst mechanical strength or increase Hydrogen/Feed ratio to suppress coking.
      
  • Selectivity Drift:

    • Observation: Rising levels of 2-(2-aminoethoxy)ethanol.[3]

    • Cause: Insufficient hydrogenation activity (Nickel sites deactivated or poisoned by sulfur/water).

    • Action: Increase reaction temperature by 5°C or regenerate catalyst with

      
       flush.
      
  • Heavies Formation (N-ethylmorpholine, dimers):

    • Cause: Temperature too high or Ammonia ratio too low.

    • Action: Increase

      
      :DEG ratio. Excess ammonia competitively absorbs on acid sites, preventing condensation reactions.
      

Future Outlook: Bio-Based Feedstocks

While the catalysts remain consistent, the industry is pivoting toward Bio-DEG .

  • Source: Bio-ethanol

    
     Ethylene 
    
    
    
    Ethylene Oxide
    
    
    DEG.
  • Impact: This allows for "Green Morpholine" without changing the established Ni-Cu catalytic infrastructure, offering a seamless transition for manufacturers aiming for carbon neutrality.

References

  • Catalytic Amination of Alcohols: Zhurnal Vsesojuznogo Khimicheskogo Obschestva, 1969. (Foundation for Ni-Cu-Cr catalysts).

  • Synthesis of Morpholine from Diethylene Glycol: U.S. Patent 4,647,663, Air Products and Chemicals, Inc., 1987.[2] (Trickle bed reactor protocols).

  • Dehydration Catalyst for Morpholine: CN Patent 102489282B. (Use of modified alumina/zirconia for DEA route).

  • Morpholine Synthesis Review: Russian Journal of Organic Chemistry, 2013.[4] (Comprehensive review of synthetic methods).

  • ZSM-5 Zeolite Applications: Green Synthesis and Application of ZSM-5 Zeolite, 2019. (Zeolite synthesis and catalytic properties).

Sources

Spectroscopic Data Comparison of Morpholine Diastereomers: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data Comparison of Morpholine Diastereomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholine scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in drugs like Linezolid , Gefitinib , and Rivaroxaban .[1] However, the introduction of substituents at the C2, C3, C5, or C6 positions creates chiral centers, leading to diastereomeric mixtures (e.g., cis vs. trans). Distinguishing these diastereomers is critical because they often exhibit vastly different metabolic stability, solubility, and target affinity.[1]

This guide provides a technical comparison of morpholine diastereomers, focusing on 2,6-disubstituted systems as the primary model. It details the mechanistic origins of spectral differences, provides a self-validating assignment workflow, and summarizes diagnostic NMR data.

Mechanistic Foundation: Conformation Drives Spectroscopy

To interpret the spectra, one must understand the 3D conformation. Morpholines, like cyclohexanes, predominantly adopt a chair conformation .[1][2]

  • The Stability Rule: Substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.

  • The Cis-2,6-Dimethylmorpholine Case: Both methyl groups can be equatorial simultaneously.[1] This is the thermodynamically preferred isomer. The protons at C2 and C6 are therefore axial .

  • The Trans-2,6-Dimethylmorpholine Case: Geometric constraints force one methyl to be equatorial and the other axial .[1] Consequently, one proton at C2/C6 is axial, and the other is equatorial.

This conformational difference drives the spectroscopic divergence described below.

Diagram 1: Conformational Analysis & Stereochemical Assignment Logic

MorpholineStereochem cluster_0 Synthesized Mixture cluster_1 Conformational Analysis cluster_2 Diagnostic Signals Mix Crude Morpholine (Diastereomeric Mixture) Cis Cis-Isomer (Diequatorial Substituents) Protons: H2/H6 Axial Mix->Cis Separation Trans Trans-Isomer (Axial/Equatorial Substituents) Protons: H2(ax) / H6(eq) Mix->Trans J_Cis Large Coupling (³J ≈ 10-12 Hz) (Axial-Axial) Cis->J_Cis 1H NMR NOE_Cis Strong NOE H2(ax) <-> H6(ax) Cis->NOE_Cis 2D NOESY J_Trans Mixed Coupling One Large, One Small Trans->J_Trans 1H NMR

Caption: Logic flow for distinguishing morpholine diastereomers based on chair conformation stability and resulting NMR observables.

Comparative Analysis: Diagnostic Spectroscopic Data

The following tables synthesize data for 2,6-dimethylmorpholine , the standard model for this scaffold. These trends apply broadly to other 2,6-disubstituted morpholines (e.g., 2,6-bis(trifluoromethyl)morpholine).[1]

Table 1: ¹H NMR Diagnostic Signals (400+ MHz)
FeatureCis-Isomer (Diequatorial)Trans-Isomer (Axial/Equatorial)Mechanistic Cause
H2 / H6 Signals Equivalent (Symmetry)Non-Equivalent Cis has C2 symmetry; Trans lacks C2 symmetry in the chair form.[1]
Chemical Shift (

)
Upfield (

3.0 - 3.5 ppm)
Split : One Upfield, One DownfieldAxial protons (cis) are shielded.[1] Equatorial protons (trans) are deshielded by anisotropy.[1]
Multiplicity ddq (Doublet of doublets of quartets)Complex MultipletsCoupling to vicinal protons and the methyl group.
Coupling (

)
Large (10–12 Hz)Observed only for H(ax)Karplus relationship: 180° dihedral angle

large

.[1]
Coupling (

)
Small (2–4 Hz)Small (2–4 Hz)60° dihedral angle

small

.
Table 2: ¹³C NMR Trends[1]
Carbon EnvironmentCis-Isomer (

ppm)
Trans-Isomer (

ppm)
Mechanistic Cause
Methyl Groups (-CH₃) Downfield (

18–22 ppm)
Split : One Downfield, One Upfield Gamma-Gauche Effect : Axial methyls (trans) are sterically crowded and shielded (shifted upfield by 3–5 ppm).[1]
Ring Carbons (C2/C6) EquivalentNon-EquivalentSymmetry vs. Asymmetry.[1]
Table 3: NOESY/ROESY Correlations (The "Smoking Gun")
Correlation PairCis-IsomerTrans-IsomerInterpretation
H2

H6
Strong Cross-peak Weak / AbsentIn cis, H2 and H6 are both axial (1,3-diaxial relationship), placing them close in space (< 3 Å).[1]
H2

Me6
Weak / AbsentStrong Cross-peak In trans, H2(ax) and Me6(ax) are on the same face (1,3-diaxial).

Experimental Protocol: The Stereochemical Assignment Workflow

Do not rely on a single data point.[1] Use this self-validating workflow to confirm stereochemistry.

Step 1: Sample Preparation & 1D NMR
  • Isolate pure diastereomers via flash chromatography (silica gel).[1] Note: The cis-isomer is often less polar and elutes first in EtOAc/Hexane systems due to "hidden" polar groups in the chair structure.

  • Dissolve 5-10 mg in CDCl₃ or DMSO-d₆ .

  • Acquire a high-resolution ¹H NMR (min 64 scans) and ¹³C NMR .[1]

Step 2: The "Coupling Constant Check" (Self-Validation 1)
  • Examine the signal for the proton at the chiral center (e.g., H2).

  • If you see a Large Coupling (>10 Hz): The proton is Axial .

    • If both H2 and H6 show this, substituents are Equatorial

      
      Cis .
      
  • If you see only Small Couplings (<5 Hz): The proton is Equatorial .

    • This implies the substituent is Axial (rare for 2,6-disubstituted, usually indicates trans or a twist-boat).[1]

Step 3: NOESY Confirmation (Self-Validation 2)
  • Run a 2D NOESY experiment (Mixing time: 500-800 ms).

  • Look for the "Bridge":

    • Find the H2 and H6 signals on the diagonal.

    • Check for a cross-peak connecting them.[1]

    • Presence of H2-H6 cross-peak = 1,3-diaxial relationship = Cis-isomer .[1][2]

Diagram 2: Experimental Decision Tree

Workflow Start Start: Purified Isomer H1_NMR Run 1H NMR Analyze H2/H6 Splitting Start->H1_NMR Decision1 Is J > 10 Hz observed? H1_NMR->Decision1 BranchYes Proton is AXIAL (Substituent is Equatorial) Decision1->BranchYes Yes BranchNo Proton is EQUATORIAL (Substituent is Axial) Decision1->BranchNo No NOESY Run 2D NOESY Check H2-H6 Correlation BranchYes->NOESY ResultTrans Conclusion: TRANS Isomer (Axial/Equatorial) BranchNo->ResultTrans Likely Trans ResultCis Conclusion: CIS Isomer (Diequatorial) NOESY->ResultCis Correlation Present NOESY->ResultTrans Correlation Absent

Caption: Step-by-step decision tree for assigning morpholine stereochemistry using 1D and 2D NMR data.

References

  • National Institutes of Health (NIH). Conformational differences between cis and trans proline isomers... (Contextual reference for NMR methodology). [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy: Vicinal Proton-Proton Coupling Constants. [Link]

  • PubChem. 2,6-Dimethylmorpholine, cis- Compound Summary.[1] [Link][1]

Sources

Assessment of 4-Boc-3-cyclopropyl-morpholine Purity by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of 4-Boc-3-cyclopropyl-morpholine presents a unique analytical challenge that frequently leads to the rejection of high-quality batches or, conversely, the acceptance of impure material. This guide compares the performance of High-Temperature Quantitative NMR (HT-qNMR) against the industry standard HPLC-UV .

The Core Insight: Standard ambient-temperature NMR fails for this molecule due to the "Rotamer Trap" —restricted rotation around the carbamate bond (N-Boc) that causes peak splitting, mimicking impurities. This guide validates HT-qNMR as the superior alternative for absolute purity determination, offering a self-validating, reference-free workflow.

The Technical Challenge: The Rotamer Trap

To assess this product, one must first understand why standard methods fail. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen introduces restricted rotation around the N-C(O) bond.

At room temperature (298 K), the molecule exists in a slow-exchange equilibrium between two rotamers (s-cis and s-trans). This results in:

  • Signal Doubling: The distinct cyclopropyl protons (typically 0.2–0.6 ppm) and the Boc singlet (~1.45 ppm) often appear as split peaks or broad "humps."

  • Integration Error: Automated integration routines often classify the minor rotamer as an impurity, leading to calculated purities of ~60-70% for a sample that is actually >98%.

Visualizing the Rotamer Equilibrium

The following diagram illustrates the kinetic barrier that necessitates High-Temperature NMR.

RotamerEquilibrium cluster_legend NMR Spectrum Consequence RotamerA Rotamer A (s-cis) Slow Exchange (298 K) Transition Transition State Energy Barrier (ΔG‡) RotamerA->Transition Heat Input Coalescence Coalesced Species Fast Exchange (>340 K) Transition->Coalescence Bond Rotation Unlocks RotamerB Rotamer B (s-trans) Slow Exchange (298 K) RotamerB->Transition Heat Input Result1 298 K: Split Peaks (False Impurity) Result2 350 K: Sharp Singlets (Accurate Integration) Coalescence->Result2

Figure 1: Thermal coalescence of Boc-rotamers. Heating the sample overcomes the rotational energy barrier, merging split signals into single, quantifiable peaks.

Comparative Analysis: HT-qNMR vs. HPLC-UV

The following table objectively compares the performance of High-Temperature qNMR against the standard HPLC-UV method for this specific intermediate.

FeatureHT-qNMR (Recommended)HPLC-UV (Traditional)
Primary Mechanism Molar response (Proton counting).UV Absorption (Chromatographic separation).
Reference Standard Not Required. Uses a generic Internal Standard (e.g., Maleic Acid).Required. Needs a pure reference of 4-Boc-3-cyclopropyl-morpholine.
Handling Rotamers Excellent. Heat (>340K) coalesces peaks for precise integration.Poor. Rotamers may elute as split peaks or broad shoulders, complicating integration.
Response Factor Uniform (1H = 1H).Variable. Impurities without chromophores are invisible; precursors may have different extinction coefficients.
Speed < 15 Minutes (Sample prep + Acquisition).> 45 Minutes (Equilibration + Run + Wash).
Limit of Detection Moderate (~0.1%).Excellent (Trace impurities <0.05%).
Verdict Superior for Purity Assay. Superior for Trace Impurity Profiling.

Experimental Protocol: The Self-Validating HT-qNMR System

To ensure Trustworthiness and reproducibility, follow this "Gold Standard" protocol. This method is self-validating because the coalescence of the Boc peak confirms the temperature is sufficient.

Materials
  • Analyte: ~10-15 mg of 4-Boc-3-cyclopropyl-morpholine.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Why? High purity, non-hygroscopic, and singlet signal (~6.2 ppm) does not overlap with Boc or Cyclopropyl regions.

  • Solvent: DMSO-d6. Why? High boiling point allows heating to 350K without pressure tubes.

Step-by-Step Workflow
  • Gravimetry: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solubilization: Dissolve in 0.6 mL DMSO-d6. Transfer to a high-quality NMR tube.

  • Acquisition Setup (The Critical Step):

    • Set Probe Temperature: 353 K (80 °C) .

    • Wait 5 minutes for thermal equilibrium.

    • Pulse Sequence: 90° pulse (zg30 or equivalent).

    • Relaxation Delay (d1):

      
       30 seconds. Explanation: Essential for full relaxation of protons to ensure 1:1 quantitative response (T1 relaxation).
      
    • Scans (ns): 16 or 32 (S/N > 150).

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (Maleic Acid, ~6.2 ppm). Set value to normalized proton count (2H).

    • Integrate the Cyclopropyl High-Field Multiplet (~0.3–0.5 ppm). This is the most diagnostic peak, free from solvent overlap.

Analytical Workflow Diagram

Workflow Start Raw Sample 4-Boc-3-cyclopropyl-morpholine Weigh Precision Weighing (+ Internal Std: Maleic Acid) Start->Weigh Solvent Dissolve in DMSO-d6 Weigh->Solvent Temp Set Probe Temp to 353 K (CRITICAL CONTROL POINT) Solvent->Temp Acquire Acquire 1H NMR d1 = 30s (Quant Mode) Temp->Acquire Check Check: Is Boc Peak a Sharp Singlet? Acquire->Check Check->Temp No (Increase T) Process Integrate Cyclopropyl Region vs. Internal Standard Check->Process Yes Calc Calculate Purity % Process->Calc

Figure 2: HT-qNMR Workflow. The temperature check step ensures rotamer coalescence before data processing.

Data Interpretation & Calculation

Using the experimental data, purity is calculated using the standard qNMR equation.



Where:

  • 
    : Integrated area (x = analyte, std = internal standard).
    
  • 
    : Number of protons (Cyclopropyl region = 4H usually, check structure; Maleic Acid = 2H).
    
  • 
    : Molecular Weight.
    
  • 
    : Mass used.[1][2]
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%).
    
Expected Chemical Shifts (DMSO-d6)
  • 0.3 – 0.6 ppm: Cyclopropyl CH2 (4H). Target for Integration.

  • 1.45 ppm: Boc group (9H). Monitor for coalescence (sharpness).

  • 3.0 – 4.0 ppm: Morpholine ring protons. Avoid for quantitation due to complexity.

  • 6.0 – 6.3 ppm: Maleic Acid (IS).

Conclusion

For 4-Boc-3-cyclopropyl-morpholine , standard HPLC-UV is prone to errors due to the lack of reference standards and variable UV extinction coefficients. Standard NMR fails due to rotameric peak splitting.

High-Temperature qNMR at 353 K is the validated, authoritative method. It forces rotamer coalescence, provides absolute purity without a reference standard, and utilizes the distinct cyclopropyl region for interference-free integration.

References

  • Quantitative NMR (qNMR) for Purity Assessment Source: Journal of Medicinal Chemistry (ACS) Citation: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." J. Med. Chem. 2014, 57, 22, 9220–9231. URL:[Link]

  • Comparison of qNMR and HPLC Source: MDPI (Molecules) Citation: "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis..." URL:[Link]

  • NMR Analysis of Rotamers (Boc-Proline/Morpholine derivatives) Source: The Royal Society of Chemistry (RSC) Citation: "Supplementary Information: Synthesis and NMR characterization of N-Boc rotamers." URL:[Link]

  • Morpholine Synthesis and Characterization Source: Russian Journal of Organic Chemistry (via ResearchGate) Citation: Palchykov, V. A.[3] "Morpholines.[3][4][5][6] Synthesis and Biological Activity."[3][5] URL:[Link]

Sources

Safety Operating Guide

4-Boc-3-cyclopropyl-morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do NOT mix this compound with acidic waste streams.

4-Boc-3-cyclopropyl-morpholine contains a tert-butyloxycarbonyl (Boc) protecting group.[1][2] Upon contact with strong acids (HCl, TFA,


), this moiety undergoes rapid cleavage, releasing isobutylene gas and carbon dioxide (

).[1] In a sealed waste drum, this gas evolution can cause catastrophic vessel over-pressurization and rupture.

Disposal Directive: Segregate into Non-Halogenated Organic waste streams. Ensure pH of the waste container is


 7.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactive potential. This compound combines a morpholine ring (base), a cyclopropyl group (ring strain), and a Boc group (acid sensitivity).

PropertyData / AssessmentRelevance to Disposal
Chemical Name 4-Boc-3-cyclopropyl-morpholineProper Labeling (CAS: 886363-22-2 or isomer specific)
Physical State Viscous Oil or Low-Melting SolidRequires dissolution for liquid waste streams.[1]
Flash Point >110°C (Estimated)Combustible.[1] Classified as Class IIIB Liquid.
Reactivity Acid Labile CRITICAL: Generates gas with acids.[1]
Solubility Organic Solvents (DCM, EtOAc, MeOH)Insoluble in water.[1] Do not flush down drains.
RCRA Status Characteristic Waste (Not Listed P/U)Likely D001 (Ignitable) if dissolved in flammable solvents.[1]

Mechanism of Hazard (Acid Contact):



Figure 1: The deprotection reaction that pressurizes waste containers.[1]

Operational Disposal Protocol

This protocol is designed to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).

Phase A: Preparation & Solubilization

If the compound is in a solid state or residual oil in a flask, it must be solubilized to ensure it flows into the waste container without clogging the funnel or creating "hot spots" of unreacted material.

  • Solvent Selection:

    • Preferred: Acetone, Ethanol, or Ethyl Acetate.[3] (Result: Non-Halogenated Waste ).

    • Avoid if possible: Dichloromethane (DCM). (Result: Halogenated Waste - more expensive disposal).

  • Dissolution: Dissolve the material fully. If cleaning glassware, perform a triple rinse with the selected solvent.

Phase B: Waste Stream Selection

Follow this decision logic to select the correct waste container.

DisposalWorkflow Start Start: 4-Boc-3-cyclopropyl-morpholine StateCheck Is material Solid or Liquid? Start->StateCheck Solid Solid/Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Dissolve Dissolve in Acetone/EtOAc Solid->Dissolve HalogenCheck Does solution contain Halogens (DCM, Chloroform)? Liquid->HalogenCheck Dissolve->Liquid NonHaloStream Stream A: Non-Halogenated Organic Waste HalogenCheck->NonHaloStream No HaloStream Stream B: Halogenated Organic Waste HalogenCheck->HaloStream Yes AcidCheck CRITICAL CHECK: Is Waste Container Acidic? NonHaloStream->AcidCheck HaloStream->AcidCheck Safe Proceed to Pour AcidCheck->Safe pH >= 7 Stop STOP: Select Neutral Container AcidCheck->Stop pH < 7

Figure 2: Logical workflow for determining the correct waste stream, emphasizing the critical acidity check.

Phase C: Labeling & Storage
  • Tagging: Attach a hazardous waste tag immediately.

    • Constituents: "Acetone (95%), 4-Boc-3-cyclopropyl-morpholine (5%)".[1]

    • Hazard Checkboxes: Flammable, Irritant.

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Ensure the cap is vented if there is any suspicion of slow off-gassing, though fully stable mixtures can be sealed.

Emergency Response: Spill Management

In the event of a benchtop spill, speed and containment are vital to prevent the spread of the oily residue.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE (Nitrile Gloves, Goggles) Alert->PPE Contain 3. Contain with Absorbent Pads/Vermiculite PPE->Contain Collect 4. Collect into Wide-Mouth Jar Contain->Collect Clean 5. Clean Surface with Soap/Water Collect->Clean Label 6. Label as Hazardous Waste (Debris) Clean->Label

Figure 3: Step-by-step spill response protocol minimizing exposure and environmental contamination.

Waste Compatibility Matrix

Use this table to verify what else can go into the waste drum with 4-Boc-3-cyclopropyl-morpholine.

Chemical ClassCompatibilityRisk Analysis
Alcohols (MeOH, EtOH) ✅ CompatibleSafe.[1] Standard organic waste blend.
Ketones (Acetone) ✅ CompatibleSafe.[1] Excellent solvent for this compound.
Alkanes (Hexanes) ✅ CompatibleSafe.[1]
Strong Acids (HCl, TFA) INCOMPATIBLE Explosion Risk. Gas generation (

/Isobutylene).[1]
Strong Oxidizers INCOMPATIBLE Fire Risk.[1] Amines can react violently with peroxides/nitrates.
Halogenated Solvents ⚠️ SegregateChemically compatible, but regulatory segregation is required (Cost).[1]

References

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories: Best Practices for Handling Organic Amines. ACS Publishing. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). EPA.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: tert-butyl 3-cyclopropylmorpholine-4-carboxylate.[1] National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 4-Boc-3-cyclopropyl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational resource for researchers and drug development professionals handling 4-Boc-3-cyclopropyl-morpholine (CAS: 1064786-45-7). As a specialized building block in medicinal chemistry, this compound requires a safety protocol that transcends generic "universal precautions," addressing its specific physicochemical profile and the common solvents used in its processing.

Executive Safety & Hazard Profiling

The "Why" Behind the Safety: While the tert-butoxycarbonyl (Boc) group generally mitigates the corrosivity of the parent morpholine, it does not eliminate toxicity. 4-Boc-3-cyclopropyl-morpholine acts as a lipophilic amine derivative. Its cyclopropyl moiety increases membrane permeability, potentially enhancing skin absorption compared to non-alkylated analogs.

Hazard Classification (GHS/CLP):

  • Signal Word: WARNING

  • Primary Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[2][5]

  • Hidden Hazard: Sensitization Potential. Morpholine derivatives can act as sensitizers. Repeated low-level exposure may lead to allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for Boc-chemistry workflows involving chlorinated solvents (e.g., Dichloromethane - DCM). The following matrix integrates chemical resistance data to ensure barrier integrity.

Glove Selection Logic
  • Nitrile (Standard): Adequate for the neat solid/oil compound only.

  • Laminate (Silver Shield/Norfoil): Required if the compound is dissolved in DCM or Chloroform , as these solvents permeate nitrile in <2 minutes.

Table 1: PPE Specifications

ComponentStandard RequirementEnhanced Requirement (Solvent Handling)Rationale
Hand Protection Nitrile (Min. 0.11 mm thickness)Double Gloving: PE/EVOH Laminate liner under Nitrile outer.Nitrile degrades rapidly in halogenated solvents used for Boc-deprotection/coupling.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesProtects against splashes during liquid transfer or vigorous reactions.
Respiratory Fume Hood (Face Velocity > 0.5 m/s)N95/P2 Respirator (if outside hood)Prevents inhalation of fine particulates or solvent vapors.
Body Defense Cotton Lab Coat (High neck)Chemical-Resistant Apron (Tyvek)Prevents saturation of clothing in case of bulk spill.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling 4-Boc-3-cyclopropyl-morpholine State Physical State? Start->State Solid Solid / Neat Oil State->Solid Solution In Solution State->Solution Action1 Use Standard Nitrile Gloves Change every 30 mins Solid->Action1 SolventCheck Solvent Type? Solution->SolventCheck Halogenated DCM / Chloroform SolventCheck->Halogenated Polar MeOH / DMF / DMSO SolventCheck->Polar Action2 CRITICAL: Use Laminate Liner under Nitrile Outer Halogenated->Action2 Action3 Use High-Grade Nitrile (>5 mil thickness) Polar->Action3

Figure 1: Decision logic for glove selection based on solvent co-factors. Note the critical path for halogenated solvents.

Operational Workflow: From Storage to Synthesis

This protocol ensures the compound's integrity (preventing Boc-hydrolysis) and operator safety.

Step 1: Reception & Storage
  • Temperature: Store at 2–8°C . The Boc group is acid-labile; ambient moisture and heat can accelerate slow hydrolysis to the free amine.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the seal is broken.

  • Container: Keep in amber glass to prevent potential photochemical degradation.

Step 2: Weighing & Transfer
  • Static Control: As a lipophilic solid, this compound may be statically charged. Use an antistatic gun or weigh into a glass vessel rather than plastic.

  • Containment: Perform all weighing inside a chemical fume hood.

  • Technique:

    • Tare the receiving flask (not the paper) to avoid transfer losses.

    • Use a stainless steel spatula (avoid plastic which may leach plasticizers if the compound is an oil).

    • Immediately reseal the stock container with Parafilm.

Step 3: Reaction Setup (Self-Validating Protocol)

When using this reagent in nucleophilic substitution or coupling:

  • Solvent Selection: Dissolve in anhydrous DCM or DMF.

  • Order of Addition: Add 4-Boc-3-cyclopropyl-morpholine last to the reaction mixture if coupling with an activated electrophile to prevent side reactions.

  • Validation: Check TLC (typically 30-50% EtOAc/Hexane) to confirm spot stability before heating.

Handling Workflow (Visualization)

Handling_Workflow Storage Cold Storage (4°C) Desiccated Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weigh in Fume Hood (Anti-static precautions) Equilibration->Weighing Dissolution Dissolve in Anhydrous Solvent (DCM/DMF) Weighing->Dissolution Reaction Reaction Initiation (Inert Atmosphere) Dissolution->Reaction Waste Waste Segregation (Halogenated vs Non-Hal) Reaction->Waste

Figure 2: Step-by-step operational workflow ensuring compound stability and user safety.

Emergency Response Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush with water for 15 minutes .[1] Hold eyelids open. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol/acetone ; these solvents permeabilize the skin, dragging the lipophilic morpholine deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Management:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Wear nitrile gloves (double layer) and goggles.

  • Absorb: Use a universal absorbent pad or vermiculite. Do not use paper towels alone (rapid saturation).

  • Clean: Wipe surface with a mild detergent solution. Dispose of all materials as hazardous chemical waste.

Waste Disposal & Environmental Compliance

Disposal must align with the chemical nature of the mixture.

  • Stream A (Halogenated): If dissolved in DCM/Chloroform.

    • Code: Organic Halogenated.

  • Stream B (Non-Halogenated): If dissolved in EtOAc, MeOH, or DMF.

    • Code: Organic Non-Halogenated.

  • Solid Waste: Contaminated gloves, weighing boats, and paper.

    • Code: Solid Hazardous Debris.

Crucial Note: Do not dispose of down the drain. Morpholine derivatives can be toxic to aquatic life (H402/H412 equivalent).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760133, 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Morpholine derivatives hazard classification. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection. Retrieved from [Link][6]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Boc-3-cyclopropyl-morpholine
Reactant of Route 2
Reactant of Route 2
4-Boc-3-cyclopropyl-morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.